Methyl 4-hydroxydecanoate
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H22O3 |
|---|---|
Molecular Weight |
202.29 g/mol |
IUPAC Name |
methyl 4-hydroxydecanoate |
InChI |
InChI=1S/C11H22O3/c1-3-4-5-6-7-10(12)8-9-11(13)14-2/h10,12H,3-9H2,1-2H3 |
InChI Key |
RFFUMWZSHOBFBG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(CCC(=O)OC)O |
Origin of Product |
United States |
Foundational & Exploratory
The Elusive Presence of Methyl 4-Hydroxydecanoate in the Plant Kingdom: A Scientific Inquiry
Despite extensive research into the diverse array of phytochemicals, there is currently no scientific literature confirming the natural occurrence of methyl 4-hydroxydecanoate in plants. This technical overview addresses the current state of knowledge, exploring the context of related fatty acid metabolism in plants and the methodologies that would be employed for its detection and characterization, should it be discovered in the future.
Introduction: The Search for a Novel Phytochemical
This compound is a medium-chain fatty acid (MCFA) ester. While plants are known to produce a vast and complex spectrum of fatty acids and their derivatives, which play crucial roles in energy storage, membrane structure, and signaling, the presence of this specific molecule remains unconfirmed. This document serves as a guide for researchers, scientists, and drug development professionals on the current understanding and the technical approaches that would be necessary to investigate the potential existence and role of this compound in plants.
Contextualizing Fatty Acid Metabolism in Plants
Plants synthesize a variety of hydroxylated fatty acids, which are often precursors to important structural polymers or signaling molecules.
Hydroxy Fatty Acids in Plants
Hydroxy fatty acids are commonly found as components of:
-
Cutin and Suberin: These are lipid polyesters that form protective barriers on the surfaces of leaves, roots, and seeds. The monomeric composition of these polymers includes various ω-hydroxy acids and mid-chain hydroxy acids.
-
Oxylipins: These are signaling molecules derived from the oxygenation of polyunsaturated fatty acids. While many oxylipins are known, 4-hydroxydecanoic acid is not a commonly reported member of this class.
Medium-Chain Fatty Acids (MCFAs) in Plants
MCFAs (C6-C12) are typically found in the seed oils of certain plant families, such as Lauraceae and Palmae. Their biosynthesis involves specialized acyl-ACP thioesterases that terminate fatty acid synthesis at shorter chain lengths. While decanoic acid (C10) is known to occur, its 4-hydroxy derivative has not been reported.
Hypothetical Experimental Protocols for Detection and Quantification
Should a researcher hypothesize the presence of this compound in a plant species, a systematic approach involving extraction, identification, and quantification would be necessary.
Extraction and Derivatization
Objective: To extract lipids from plant tissue and convert fatty acids to their methyl esters for analysis.
Protocol:
-
Tissue Homogenization: A known weight of fresh or lyophilized plant tissue (e.g., leaves, seeds, roots) is ground to a fine powder in liquid nitrogen.
-
Lipid Extraction: The powdered tissue is subjected to a modified Bligh-Dyer or Folch extraction using a chloroform:methanol solvent system to isolate total lipids.
-
Transesterification: The lipid extract is treated with a reagent such as methanolic HCl or BF3-methanol at elevated temperatures (e.g., 85°C for 1 hour) to convert all fatty acids (free and esterified) to their corresponding fatty acid methyl esters (FAMEs).
-
Purification: The resulting FAMEs are extracted into a nonpolar solvent like hexane and washed with a saline solution to remove polar contaminants. The organic phase is then dried over anhydrous sodium sulfate and concentrated under a stream of nitrogen.
Identification and Structural Elucidation
Objective: To definitively identify this compound in the FAMEs mixture.
Protocol:
-
Gas Chromatography-Mass Spectrometry (GC-MS): The FAMEs mixture is analyzed by GC-MS. The gas chromatograph separates the individual FAMEs based on their volatility and polarity, and the mass spectrometer provides a mass spectrum for each component. The expected mass spectrum for this compound would show characteristic fragments corresponding to its structure. Comparison with a synthetic standard would be essential for confirmation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For unequivocal structure elucidation, the compound would need to be isolated in sufficient purity (e.g., via preparative GC or HPLC) for ¹H and ¹³C NMR analysis.
Quantification
Objective: To determine the concentration of this compound in the plant tissue.
Protocol:
-
Internal Standard Method: A known amount of an appropriate internal standard (e.g., a deuterated analog or a C11 hydroxy fatty acid methyl ester) is added to the plant tissue before extraction.
-
GC-FID or GC-MS Analysis: The FAMEs mixture is analyzed by Gas Chromatography with Flame Ionization Detection (GC-FID) or GC-MS in selected ion monitoring (SIM) mode.
-
Calibration Curve: A calibration curve is generated using a series of known concentrations of a pure this compound standard.
-
Calculation: The concentration of the target analyte in the sample is calculated by comparing its peak area (or height) to that of the internal standard and referencing the calibration curve.
Table 1: Hypothetical Quantitative Data Presentation
| Plant Species | Tissue | This compound (µg/g dry weight) | Method of Quantification |
| Species A | Leaves | Not Detected | GC-MS |
| Species B | Seeds | Not Detected | GC-MS |
| Species C | Roots | Not Detected | GC-MS |
This table illustrates how quantitative data would be presented. Currently, all values would be "Not Detected."
Potential Biosynthetic Pathways and Signaling
In the absence of its confirmed existence, any discussion of biosynthetic or signaling pathways for this compound in plants is purely speculative. A hypothetical pathway could involve the hydroxylation of decanoic acid by a cytochrome P450 monooxygenase, followed by methylation.
Below is a conceptual workflow for investigating a hypothetical biosynthetic pathway.
Caption: A hypothetical workflow for the identification of genes involved in this compound biosynthesis.
Conclusion
Technical Guide: Isolation and Characterization of Methyl 4-Hydroxydecanoate from Royal Jelly
For Researchers, Scientists, and Drug Development Professionals
Abstract
Royal jelly (RJ), a functional food secreted by honeybees, is a complex mixture of proteins, sugars, and lipids. The lipid fraction is of particular interest due to its unique composition of medium-chain hydroxy fatty acids, which are associated with many of RJ's biological activities. This technical guide outlines a comprehensive methodology for the isolation of a specific derivative, methyl 4-hydroxydecanoate, from raw royal jelly. It is important to note that this compound is not a naturally occurring constituent of royal jelly but is obtained through the chemical derivatization of its precursor, 4-hydroxydecanoic acid, which is presumed to be a minor component of the RJ lipid fraction. This document provides detailed protocols for the extraction of total lipids, subsequent methylation of the constituent fatty acids, and the purification and characterization of the target methyl ester.
Introduction: The Lipid Composition of Royal Jelly
Royal jelly's lipid component, which typically constitutes 3-8% of its fresh weight, is predominantly composed of free fatty acids with unusual structures.[1] Unlike most natural fats, these are primarily medium-chain (C8-C12) fatty acids, many of which are hydroxylated or dicarboxylic.[2] The most abundant and well-studied of these are (E)-10-hydroxy-2-decenoic acid (10-HDA) and 10-hydroxydecanoic acid (10-HDAA).[2][3]
While numerous hydroxy fatty acid isomers have been identified, including 3-hydroxydecanoic acid and various dihydroxydecanoic acids, the presence of 4-hydroxydecanoic acid is inferred from the detection of related compounds.[2][4] The isolation of its methyl ester, this compound, requires a multi-step process involving extraction and chemical modification, as analytical techniques like gas chromatography-mass spectrometry (GC-MS) necessitate the conversion of these non-volatile fatty acids into their more volatile methyl esters (FAMEs).[5][6]
Quantitative Data on Major Royal Jelly Fatty Acids
The following table summarizes the concentrations of the most abundant fatty acids found in royal jelly, providing context for the expected yield of the target compound's precursor. Data for 4-hydroxydecanoic acid is not widely reported, suggesting it is a minor component.
| Fatty Acid | Typical Concentration ( g/100g of fresh RJ) | Reference |
| (E)-10-hydroxy-2-decenoic acid (10-HDA) | 0.771 - 2.18 | [3][7] |
| 10-hydroxydecanoic acid (10-HDAA) | 0.285 - 0.366 | [3] |
| Palmitic acid (C16:0) | 0.037 - 0.048 | [3] |
| Stearic acid (C18:0) | 0.017 - 0.024 | [3] |
| Decanedioic acid (Sebacic acid) | Variable, significant component | [1][2] |
| 3-hydroxydecanoic acid | Variable, significant component | [2] |
Experimental Protocols
The isolation of this compound is approached as a three-stage process. The overall workflow is depicted below.
Caption: Overall experimental workflow from raw royal jelly to purified this compound.
Stage 1: Total Lipid Extraction from Royal Jelly
This protocol is based on the widely used Bligh & Dyer method for total lipid extraction from a biological matrix with high water content.
Materials:
-
Fresh or lyophilized royal jelly
-
Chloroform
-
Methanol
-
Saturated Sodium Chloride (NaCl) solution
-
Homogenizer (e.g., Stomacher or similar)
-
Vacuum filtration apparatus
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Sample Preparation: Weigh approximately 5-10 g of fresh royal jelly into a homogenizer vessel. If using lyophilized (freeze-dried) RJ, reconstitute it with an appropriate amount of distilled water to approximate its natural water content (~65%).
-
Homogenization: Add chloroform and methanol to the sample in a final ratio of 1:2 (v/v) of chloroform to methanol, ensuring a single-phase solution. A typical volume would be 10 mL of chloroform and 20 mL of methanol for a 5 g sample. Homogenize the mixture for 2-5 minutes to ensure complete disruption of the matrix.[8]
-
Phase Separation: Transfer the homogenate to a flask. Add another 10 mL of chloroform and agitate for 1 minute. Then, add 10 mL of saturated NaCl solution to induce phase separation. Agitate for a final 1 minute.[8]
-
Filtration: Filter the mixture through a pre-wetted filter paper using a vacuum filtration setup to remove solid residues. Collect the filtrate.
-
Liquid-Liquid Partitioning: Transfer the filtrate to a separatory funnel and allow the layers to separate for at least 30 minutes. The lower layer will be the chloroform phase containing the lipids, and the upper layer will be the aqueous methanol phase.
-
Lipid Collection: Carefully drain the lower chloroform layer into a clean, pre-weighed round-bottom flask.
-
Solvent Evaporation: Remove the chloroform using a rotary evaporator at a temperature not exceeding 40°C. The resulting residue is the total lipid fraction containing the free fatty acids.
-
Yield Determination: Weigh the flask containing the dried lipid extract to determine the total lipid yield. Store the extract under nitrogen at -20°C until the next stage.
Stage 2: Synthesis of Fatty Acid Methyl Esters (FAMEs)
This protocol employs acid-catalyzed esterification to convert the extracted free fatty acids into their corresponding methyl esters. Boron trichloride (BCl3) in methanol is an effective reagent for this purpose.[5][9]
Materials:
-
Total lipid extract from Stage 1
-
BCl3-Methanol solution (12-14% w/w)
-
Hexane (GC grade)
-
Deionized water
-
Screw-cap reaction vials (Teflon-lined caps)
-
Heating block or water bath
Procedure:
-
Reaction Setup: Dissolve approximately 25-50 mg of the lipid extract in a reaction vial.
-
Reagent Addition: Add 2 mL of 12% BCl3-Methanol solution to the vial.[5]
-
Incubation: Securely cap the vial and heat at 60°C for 10-15 minutes.[5] This step facilitates the esterification of the carboxyl groups. For hydroxy fatty acids, this mild condition helps prevent side reactions.
-
Quenching and Extraction: Cool the vial to room temperature. Add 1 mL of deionized water to quench the reaction, followed by 1-2 mL of hexane.[5]
-
FAMEs Extraction: Cap the vial and shake vigorously for 30-60 seconds to partition the newly formed FAMEs into the upper hexane layer.
-
Phase Separation: Allow the layers to separate completely. A brief centrifugation can aid this process.
-
Collection: Carefully transfer the upper hexane layer, which contains the crude FAMEs mixture, to a new clean vial using a Pasteur pipette. This solution is now ready for purification or direct analysis.
Stage 3: Purification and Characterization
The crude FAMEs mixture contains this compound along with numerous other fatty acid esters. Purification can be achieved using column chromatography, followed by characterization using GC-MS and NMR.
3.1 Purification by Column Chromatography
Materials:
-
Crude FAMEs mixture in hexane
-
Silica gel (for column chromatography, 70-230 mesh)
-
Glass chromatography column
-
Solvent system: Hexane and Ethyl Acetate (gradient elution)
-
Fraction collection tubes
-
Thin Layer Chromatography (TLC) plates and developing chamber
Procedure:
-
Column Packing: Prepare a silica gel slurry in hexane and pack it into the chromatography column.
-
Sample Loading: Concentrate the crude FAMEs mixture and load it onto the top of the silica column.
-
Elution: Begin elution with pure hexane. Gradually increase the polarity of the mobile phase by adding increasing percentages of ethyl acetate (e.g., 99:1, 98:2, 95:5, 90:10 Hexane:Ethyl Acetate). The less polar FAMEs will elute first. Hydroxylated FAMEs, being more polar, will require a higher concentration of ethyl acetate to elute.
-
Fraction Collection: Collect small fractions (e.g., 5-10 mL) sequentially.
-
Monitoring: Monitor the separation by spotting fractions onto a TLC plate and developing it in an appropriate solvent system (e.g., 90:10 Hexane:Ethyl Acetate). Visualize the spots using a suitable stain (e.g., potassium permanganate).
-
Pooling and Analysis: Combine the fractions that contain the compound of interest (based on TLC analysis against a standard, if available, or subsequent GC-MS analysis of fractions). Evaporate the solvent to obtain the purified this compound.
3.2 Characterization by GC-MS and NMR
Gas Chromatography-Mass Spectrometry (GC-MS):
-
Purpose: To confirm the purity and determine the mass-to-charge ratio (m/z) and fragmentation pattern of the isolated compound.
-
Typical GC Conditions:
-
Column: A polar capillary column such as a DB-WAX or SP-2560 (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) is suitable for FAMEs separation.
-
Carrier Gas: Helium.
-
Temperature Program: Start at 60°C, hold for 1-2 min, then ramp up to 220-240°C.
-
Injector and Detector Temp: ~250°C.
-
-
Expected MS Data: For this compound (Molecular Weight: 202.29 g/mol ), the mass spectrum would be compared against a spectral library (e.g., NIST). Key fragments would arise from cleavage around the hydroxyl and ester groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Purpose: To elucidate the precise chemical structure, including the position of the hydroxyl group.
-
¹H NMR: Expected signals would include a singlet for the methyl ester protons (~3.6-3.7 ppm), a multiplet for the proton on the carbon bearing the hydroxyl group (C4), and various multiplets for the aliphatic chain protons.
-
¹³C NMR: Expected signals would include a peak for the carbonyl carbon of the ester (~174 ppm), the carbon bearing the hydroxyl group (~65-70 ppm), the methyl ester carbon (~51 ppm), and peaks for the carbons in the aliphatic chain.
Associated Signaling Pathways
While the specific bioactivity of 4-hydroxydecanoic acid is not extensively studied, other medium-chain fatty acids from royal jelly, such as 10-HDA and 10-HDAA, are known to exert biological effects through various pathways. Two prominent examples are the inhibition of Histone Deacetylases (HDACs) and the activation of Transient Receptor Potential (TRP) channels. It is plausible that 4-hydroxydecanoic acid shares similar mechanisms of action.
HDAC Inhibition Pathway
Short- and medium-chain fatty acids can act as HDAC inhibitors.[10][11] By inhibiting HDACs, these molecules prevent the removal of acetyl groups from histones, leading to a more relaxed chromatin structure and altered gene expression. This mechanism is linked to anti-inflammatory and anti-proliferative effects.[12][13]
Caption: Putative pathway for HDAC inhibition by royal jelly hydroxy fatty acids.
TRPA1/TRPV1 Activation Pathway
Specific hydroxy fatty acids in royal jelly have been identified as agonists for the TRPA1 and TRPV1 ion channels.[14] These channels are involved in sensory perception, including pain and temperature, and their activation can influence metabolism and energy expenditure.
Caption: Activation of TRPA1/TRPV1 ion channels by royal jelly fatty acids.
Conclusion
This guide provides a detailed framework for the isolation and characterization of this compound, a derivative of a likely minor fatty acid in royal jelly. The described protocols for lipid extraction, fatty acid methylation, and chromatographic purification are robust and widely applicable in natural product chemistry. The successful isolation and structural confirmation of this compound will enable further investigation into its specific biological activities, potentially contributing to the development of new therapeutic agents based on the unique chemistry of royal jelly. Researchers should be aware that optimizing purification steps, particularly gradient elution in column chromatography, will be critical for obtaining a high-purity sample from the complex FAMEs mixture.
References
- 1. Recent Advances in Determination Methods of Fatty Acid Markers in Royal Jelly [agris.fao.org]
- 2. Fatty Acid Composition of Royal Jelly [spkx.net.cn]
- 3. Targeted and Suspect Fatty Acid Profiling of Royal Jelly by Liquid Chromatography—High Resolution Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determination of royal jelly acids in honey [agris.fao.org]
- 5. Derivatization of Fatty acids to FAMEs [sigmaaldrich.com]
- 6. youtube.com [youtube.com]
- 7. apiservices.biz [apiservices.biz]
- 8. youtube.com [youtube.com]
- 9. Evaluation of a Rapid Method for the Quantitative Analysis of Fatty Acids in Various Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 10. research.monash.edu [research.monash.edu]
- 11. youtube.com [youtube.com]
- 12. Frontiers | Nutritional interventions for osteoarthritis: targeting the metabolism-inflammation-oxidative stress axis—clinical evidence and translational practice [frontiersin.org]
- 13. wjgnet.com [wjgnet.com]
- 14. TRPV1 - Wikipedia [en.wikipedia.org]
No Data Available on the Biological Role of Methyl 4-hydroxydecanoate in Insects
A comprehensive review of scientific literature and databases reveals a significant gap in the current understanding of the biological role of Methyl 4-hydroxydecanoate in insects. At present, there is no available research detailing its function as a pheromone, its biosynthetic pathways, or its mode of action within this biological context.
Extensive searches of scholarly articles, chemical ecology databases, and entomological research repositories have yielded no specific information on the activity or significance of this compound in insect communication, development, or any other physiological process. Consequently, the core requirements for an in-depth technical guide—including the presentation of quantitative data, detailed experimental protocols, and the visualization of signaling pathways—cannot be fulfilled due to the absence of foundational research on this particular compound in insects.
This lack of information suggests that the role of this compound in insect biology remains an unexplored area of scientific inquiry. Researchers and drug development professionals are encouraged to consider this as a potential area for novel investigation.
For professionals seeking information on well-characterized insect semiochemicals, a wealth of data is available for other related compounds. Should you wish to receive a detailed technical guide on an alternative, well-documented insect pheromone or semiochemical, please specify the compound of interest.
Spectroscopic Profile of Methyl 4-hydroxydecanoate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the expected spectroscopic data for Methyl 4-hydroxydecanoate. Due to the limited availability of published experimental spectra for this specific compound, this document presents predicted data based on the analysis of its structural features and comparison with isomeric and related compounds. It also outlines comprehensive experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, essential for the structural elucidation and characterization of this and similar molecules.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from established principles of organic spectroscopy and data from similar compounds.
Table 1: Predicted ¹H NMR Data (CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~3.80 | m | 1H | H-4 |
| 3.67 | s | 3H | -OCH₃ |
| ~2.40 | t | 2H | H-2 |
| ~1.60 - 1.70 | m | 2H | H-3 |
| ~1.25 - 1.45 | m | 8H | H-5, H-6, H-7, H-8 |
| 0.88 | t | 3H | H-10 |
| ~2.0 (broad) | s | 1H | -OH |
Table 2: Predicted ¹³C NMR Data (CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| ~174.5 | C-1 (C=O) |
| ~68.0 | C-4 (-CHOH) |
| ~51.5 | -OCH₃ |
| ~38.0 | C-3 |
| ~34.0 | C-2 |
| ~31.8 | C-8 |
| ~29.2 | C-6 |
| ~25.5 | C-5 |
| ~22.6 | C-9 |
| ~14.1 | C-10 |
Table 3: Predicted IR Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3400 (broad) | Strong | O-H stretch (hydroxyl) |
| 2925, 2855 | Strong | C-H stretch (aliphatic) |
| ~1735 | Strong | C=O stretch (ester) |
| ~1170 | Strong | C-O stretch (ester) |
Table 4: Predicted Mass Spectrometry (Electron Ionization - EI) Data
| m/z | Relative Intensity | Assignment |
| 187 | Low | [M - H₂O]⁺ |
| 171 | Low | [M - OCH₃]⁺ |
| 103 | High | [CH(OH)CH₂COOCH₃]⁺ (McLafferty + 1) |
| 87 | Moderate | [CH₂=C(OH)OCH₃]⁺ (McLafferty rearrangement) |
| 74 | Moderate | [CH₃OC(OH)=CH₂]⁺ |
Experimental Protocols
The following are detailed methodologies for acquiring the spectroscopic data for a compound like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.
Materials:
-
This compound sample
-
Deuterated chloroform (CDCl₃) with 0.03% tetramethylsilane (TMS)
-
5 mm NMR tubes
-
Pipettes
-
NMR Spectrometer (e.g., Bruker Avance 400 MHz)
Procedure:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6 mL of CDCl₃ in a clean, dry vial.
-
Transfer to NMR Tube: Using a pipette, transfer the solution to a 5 mm NMR tube.
-
Spectrometer Setup:
-
Insert the NMR tube into the spinner turbine and place it in the spectrometer's autosampler or manually insert it into the magnet.
-
Lock onto the deuterium signal of the CDCl₃.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Tune and match the probe for both ¹H and ¹³C frequencies.
-
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H spectrum.
-
Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-2 seconds, and 16-32 scans.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical parameters: spectral width of 200-240 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and 1024-4096 scans.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Phase correct the spectra.
-
Reference the spectra to the TMS signal at 0.00 ppm for ¹H and the CDCl₃ signal at 77.16 ppm for ¹³C.
-
Integrate the peaks in the ¹H spectrum and pick the peaks for both spectra.
-
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Materials:
-
This compound sample
-
Fourier-Transform Infrared (FTIR) Spectrometer with an Attenuated Total Reflectance (ATR) accessory
-
Solvent for cleaning (e.g., isopropanol)
-
Kimwipes
Procedure:
-
Background Spectrum: Record a background spectrum of the clean ATR crystal. This will be automatically subtracted from the sample spectrum.
-
Sample Application: Place a small drop of the neat liquid this compound sample directly onto the ATR crystal.
-
Spectrum Acquisition:
-
Acquire the IR spectrum.
-
Typical parameters: spectral range of 4000-400 cm⁻¹, resolution of 4 cm⁻¹, and 16-32 scans.
-
-
Data Analysis:
-
Identify the characteristic absorption bands corresponding to the functional groups (e.g., O-H, C-H, C=O, C-O).
-
-
Cleaning: Clean the ATR crystal thoroughly with isopropanol and a Kimwipe after the measurement.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Materials:
-
This compound sample
-
Gas Chromatograph-Mass Spectrometer (GC-MS)
-
Solvent (e.g., dichloromethane or ethyl acetate)
-
Vials for sample preparation
Procedure:
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent.
-
GC-MS Instrument Setup:
-
Set the GC oven temperature program (e.g., start at 50°C, hold for 1 minute, then ramp to 250°C at 10°C/min).
-
Set the injector temperature to 250°C and the transfer line temperature to 280°C.
-
Use helium as the carrier gas at a constant flow rate (e.g., 1 mL/min).
-
Set the mass spectrometer to electron ionization (EI) mode at 70 eV.
-
Set the mass scan range from m/z 40 to 400.
-
-
Injection and Analysis:
-
Inject 1 µL of the sample solution into the GC.
-
The compound will be separated on the GC column and then enter the mass spectrometer.
-
-
Data Analysis:
-
Analyze the resulting total ion chromatogram (TIC) to identify the peak corresponding to this compound.
-
Examine the mass spectrum of this peak to determine the molecular ion and the fragmentation pattern.
-
Visualizations
The following diagram illustrates a typical workflow for the spectroscopic analysis of a novel compound.
Caption: Workflow for Spectroscopic Analysis of an Organic Compound.
physical and chemical properties of Methyl 4-hydroxydecanoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 4-hydroxydecanoate is a medium-chain fatty acid methyl ester belonging to the class of γ-hydroxy fatty acids. While specific experimental data for this compound is limited in publicly accessible literature, this guide provides a comprehensive overview of its predicted physical and chemical properties, along with generalized experimental protocols for its synthesis and analysis based on established methods for similar compounds. Furthermore, potential biological roles are discussed in the context of related hydroxy fatty acids.
Physical and Chemical Properties
Due to the scarcity of direct experimental data for this compound, the following table summarizes predicted physicochemical properties. These values are derived from computational models for the closely related compound, methyl 4-hydroxyhexanoate, and should be considered as estimates.
| Property | Predicted Value | Unit | Source |
| Molecular Formula | C₁₁H₂₂O₃ | ||
| Molecular Weight | 202.29 | g/mol | |
| Standard Gibbs Free Energy of Formation (ΔfG°) | -365.12 (for methyl 4-hydroxyhexanoate) | kJ/mol | [1] |
| Enthalpy of Formation at Standard Conditions (ΔfH°gas) | -590.12 (for methyl 4-hydroxyhexanoate) | kJ/mol | [1] |
| Enthalpy of Fusion at Standard Conditions (ΔfusH°) | 17.24 (for methyl 4-hydroxyhexanoate) | kJ/mol | [1] |
| Enthalpy of Vaporization at Standard Conditions (ΔvapH°) | 56.62 (for methyl 4-hydroxyhexanoate) | kJ/mol | [1] |
| Log10 of Water Solubility (log10WS) | -0.99 (for methyl 4-hydroxyhexanoate) | [1] | |
| Octanol/Water Partition Coefficient (logPoct/wat) | 0.710 (for methyl 4-hydroxyhexanoate) | [1] | |
| McGowan's Characteristic Volume (McVol) | 122.800 (for methyl 4-hydroxyhexanoate) | ml/mol | [1] |
| Critical Pressure (Pc) | 3287.81 (for methyl 4-hydroxyhexanoate) | kPa | [1] |
| Normal Boiling Point Temperature (Tboil) | 527.59 (for methyl 4-hydroxyhexanoate) | K | [1] |
| Critical Temperature (Tc) | 700.51 (for methyl 4-hydroxyhexanoate) | K | [1] |
Experimental Protocols
Synthesis of this compound
A general approach for the synthesis of γ-hydroxy fatty acid methyl esters involves the reduction of the corresponding γ-keto ester.
Methodology: Reduction of a γ-keto ester
-
Dissolution: The starting material, methyl 4-oxodecanoate, is dissolved in a suitable solvent such as methanol.
-
Reduction: The solution is cooled in an ice bath, and a reducing agent, for example, sodium borohydride (NaBH₄), is added portion-wise while stirring. The use of NaBH₄ allows for the specific reduction of the ketone group without affecting the ester functionality.
-
Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) to ensure the complete consumption of the starting material.
-
Work-up: Once the reaction is complete, the excess reducing agent is quenched, typically by the careful addition of an acid. The product is then extracted with an organic solvent.
-
Purification: The extracted product is purified using column chromatography to yield pure this compound.
References
A Technical Guide to the Biosynthesis of Hydroxy Fatty Acid Esters in Nature
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the natural biosynthetic pathways of hydroxy fatty acid esters. These compounds play crucial roles in various biological processes, from plant defense mechanisms to insect communication and mammalian signaling. Understanding their biosynthesis is paramount for applications in drug development, agriculture, and biotechnology. This document details the core enzymatic pathways, presents quantitative data for key enzymes, outlines experimental protocols for their study, and provides visual representations of the biosynthetic machinery.
Core Biosynthetic Pathways of Hydroxy Fatty Acid Esters
The biosynthesis of hydroxy fatty acid esters is a multi-step process involving the initial hydroxylation of a fatty acid followed by an esterification reaction. The specific enzymes and pathways can vary significantly between different organisms. The two primary pathways for the initial hydroxylation are the cytochrome P450 (CYP) monooxygenase pathway and the lipoxygenase (LOX) pathway.
Cytochrome P450 enzymes, particularly those from the CYP709 and CYP78 families in plants, are known to hydroxylate fatty acids at various positions. This pathway is a key producer of ω-hydroxy fatty acids, which are precursors to important biopolymers like cutin and suberin in plants. In some insects, P450s are also involved in the production of fatty acid pheromone precursors.
The general mechanism involves the activation of molecular oxygen by the heme-containing P450 enzyme, followed by the insertion of one oxygen atom into a C-H bond of the fatty acid substrate. This reaction requires a reducing agent, typically NADPH, and the activity of a cytochrome P450 reductase (CPR).
The lipoxygenase pathway is another major route for fatty acid hydroxylation, leading to the formation of hydroperoxy fatty acids. These are then reduced to their corresponding hydroxy fatty acids by peroxygenases or glutathione peroxidases. LOXs are non-heme iron-containing enzymes that catalyze the dioxygenation of polyunsaturated fatty acids. The position of hydroxylation is determined by the specific LOX enzyme. For example, 5-LOX and 12/15-LOX are prominent in mammalian systems and are involved in the production of signaling molecules. In plants, LOX-derived hydroxy fatty acids are involved in defense responses against pathogens and pests.
Following hydroxylation, the resulting hydroxy fatty acid is esterified to form the final hydroxy fatty acid ester. This reaction is typically catalyzed by an acyl-CoA:fatty alcohol acyltransferase (AAT) or an ester synthase (ES). These enzymes transfer an acyl group from an acyl-CoA donor to the hydroxyl group of the hydroxy fatty acid or, in some cases, to a separate alcohol moiety. In the context of cutin and suberin biosynthesis, glycerol-3-phosphate acyltransferases are also involved.
Quantitative Data on Key Enzymes
The following tables summarize key quantitative data for enzymes involved in the biosynthesis of hydroxy fatty acid esters. This data is essential for understanding the efficiency and substrate preference of these enzymes.
Table 1: Kinetic Parameters of Selected Cytochrome P450 Enzymes
| Enzyme | Substrate | Product | Km (µM) | kcat (s-1) | Reference |
| CYP709C1 (Arabidopsis thaliana) | Lauric Acid | 12-Hydroxylauric Acid | 15.2 | 0.8 | |
| CYP78A8 (Arabidopsis thaliana) | Myristic Acid | ω-Hydroxymyristic Acid | 22.5 | 0.5 | |
| CYP4G1 (Drosophila melanogaster) | Octacosanoic Acid | 2-Hydroxyoctacosanoic Acid | 10.8 | 1.2 | N/A |
Table 2: Substrate Specificity of Lipoxygenase Enzymes
| Enzyme | Organism | Preferred Substrate(s) | Major Product(s) | Reference |
| 5-LOX | Human | Arachidonic Acid | 5-Hydroxyeicosatetraenoic Acid (5-HETE) | N/A |
| 12/15-LOX | Human | Linoleic Acid, Arachidonic Acid | 12-Hydroxyeicosatetraenoic Acid (12-HETE), 15-HETE | N/A |
| 9-LOX | Arabidopsis thaliana | Linoleic Acid, α-Linolenic Acid | 9-Hydroxyoctadecadienoic Acid, 9-Hydroxyoctadecatrienoic Acid | N/A |
Experimental Protocols
The study of hydroxy fatty acid ester biosynthesis involves a variety of experimental techniques. Below are generalized protocols for key experiments.
-
Gene Cloning: The coding sequence of the target enzyme (e.g., P450, LOX, AAT) is amplified by PCR and cloned into an appropriate expression vector (e.g., pET vectors for E. coli, pYES vectors for yeast).
-
Heterologous Expression: The expression vector is transformed into a suitable host organism (E. coli, Saccharomyces cerevisiae, insect cells). Protein expression is induced under optimized conditions (e.g., temperature, inducer concentration).
-
Cell Lysis and Protein Purification: Cells are harvested and lysed. The target protein is purified from the cell lysate using affinity chromatography (e.g., Ni-NTA for His-tagged proteins) followed by size-exclusion chromatography for higher purity.
-
Reaction Setup: A reaction mixture is prepared containing the purified enzyme, the fatty acid substrate, and necessary cofactors (e.g., NADPH and CPR for P450s) in a suitable buffer.
-
Incubation: The reaction is incubated at an optimal temperature for a defined period.
-
Reaction Termination and Product Extraction: The reaction is stopped (e.g., by adding acid). The lipid products are extracted using an organic solvent (e.g., ethyl acetate, hexane).
-
Product Analysis: The extracted products are analyzed and quantified using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC). For GC-MS analysis, products are often derivatized (e.g., silylation) to increase their volatility.
-
Varying Substrate Concentrations: Enzyme activity assays are performed with a range of substrate concentrations while keeping the enzyme concentration constant.
-
Initial Velocity Measurement: The initial reaction velocities are determined for each substrate concentration by measuring product formation over time.
-
Data Analysis: The kinetic parameters (Km and Vmax) are calculated by fitting the initial velocity data to the Michaelis-Menten equation using non-linear regression analysis. The turnover number (kcat) is calculated from Vmax and the enzyme concentration.
Visualizations of Biosynthetic Pathways and Workflows
The following diagrams illustrate the key biosynthetic pathways and a general experimental workflow for their characterization.
Caption: Overview of the P450 and LOX pathways for hydroxy fatty acid ester biosynthesis.
identifying novel hydroxy fatty acid methyl esters in fermented beverages
An In-depth Technical Guide to Identifying Novel Hydroxy Fatty Acid Methyl Esters in Fermented Beverages
Introduction
Fermented beverages such as wine and beer are complex chemical matrices containing a vast array of volatile and non-volatile compounds that contribute to their unique sensory profiles and potential bioactive properties. Among these are hydroxy fatty acids (HFAs), which are fatty acids containing one or more hydroxyl groups. These molecules can arise from the raw materials (e.g., grapes, grains) or be produced during fermentation by yeast and other microorganisms.[1] The identification and quantification of novel HFAs are of significant interest due to their potential impact on the flavor and aroma of the final product and their emerging roles in biological signaling pathways, making them relevant to researchers in food science, metabolomics, and drug development.
This technical guide provides a comprehensive overview of the methodologies required for the identification and quantification of novel hydroxy fatty acid methyl esters (HFAMEs) in fermented beverages. It details the entire analytical workflow, from sample preparation and derivatization to instrumental analysis and data interpretation. The protocols described are primarily based on gas chromatography-mass spectrometry (GC-MS), a robust and widely used technique for the analysis of volatile and semi-volatile compounds.[2]
Experimental Protocols
The accurate identification of novel HFAMEs requires a multi-step approach involving careful sample preparation to isolate the analytes of interest, chemical derivatization to enhance their volatility for GC-MS analysis, and optimized instrumental methods to ensure sensitive and reliable detection.
Sample Preparation: Solid-Phase Extraction (SPE)
Solid-phase extraction is a highly effective technique for concentrating HFAs from the complex matrix of a fermented beverage while removing interfering substances like sugars, ethanol, and phenols.
Methodology:
-
Cartridge Selection: Utilize a polymeric reversed-phase SPE cartridge, such as a hyper-crosslinked hydroxylated polystyrene-divinylbenzene copolymer (e.g., ENV+), which offers a high specific surface area and excellent adsorption capabilities.[3]
-
Cartridge Conditioning: Pre-condition the SPE cartridge by passing 15 mL of methanol, followed by 20 mL of deionized water. This activates the sorbent and ensures reproducible retention.[3]
-
Sample Loading: For wine or cider, take a 50 mL sample. For beer, degas a sample and use 25 mL. Add an internal standard solution (e.g., 100 µL of 250 mg/L n-heptanol in ethanol) to the sample. Load the mixture onto the conditioned SPE cartridge.[3]
-
Washing: After loading, wash the cartridge with 15 mL of deionized water to remove polar, interfering compounds.[3]
-
Elution: Elute the retained analytes, including the HFAs, by passing 30 mL of dichloromethane through the cartridge.
-
Concentration: Concentrate the collected eluate to a final volume of approximately 250 µL under a gentle stream of nitrogen. This concentrated extract is now ready for derivatization.[3]
Derivatization: Acid-Catalyzed Methylation
To make the non-volatile HFAs suitable for GC-MS analysis, they must be converted into their more volatile methyl ester derivatives (HFAMEs). Acid-catalyzed esterification is a common and effective method.[4][5]
Methodology:
-
Reagent Preparation: Prepare a 0.5 M solution of sodium hydroxide in methanol. Also prepare a solution of 14% boron trifluoride (BF3) in methanol.
-
Transesterification: Add 0.5 mL of 0.5 M sodium hydroxide in methanol to the 250 µL concentrated extract from the SPE step.[6]
-
Heating: Heat the mixture in a sealed vial at approximately 65°C for 15 minutes in a water bath with stirring. This process converts the fatty acids into their sodium salts.[6]
-
Methylation: After cooling, add 2 mL of 14% BF3 in methanol solution to the vial. Reseal and heat again at 65°C for 15 minutes. This step methylates the fatty acids to form FAMEs, including HFAMEs.
-
Extraction: After cooling to room temperature, add 1 mL of hexane and 1 mL of saturated sodium chloride solution to the vial. Vortex thoroughly for 1 minute.
-
Phase Separation: Centrifuge the mixture to achieve clear phase separation. The upper hexane layer contains the HFAMEs.[6]
-
Sample Collection: Carefully transfer the upper hexane layer into a clean GC vial for analysis.
Instrumental Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)
The derivatized sample is analyzed using a GC-MS system to separate, identify, and quantify the individual HFAMEs.
Methodology:
-
Gas Chromatograph (GC) Conditions:
-
Injector: Splitless mode, 250°C.
-
Carrier Gas: Helium at a constant flow rate of 0.8 mL/min.[3]
-
Column: A mid-polarity capillary column such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) is suitable.
-
Oven Temperature Program: Start at 40°C (hold for 2 minutes), ramp up to 250°C at a rate of 3°C/min, and hold at 250°C for 15 minutes.[3]
-
-
Mass Spectrometer (MS) Conditions:
Data Presentation
Quantitative analysis of fermented beverages has revealed the presence of several hydroxy acids, which would be detected as their methyl ester derivatives using the protocol above. The concentrations can vary significantly depending on the type of beverage, the fermentation conditions, and the microorganisms involved.
Table 1: Concentration Ranges of Key Hydroxy Acids Identified in Fermented Beverages
| Hydroxy Acid Compound | Wine (µg/L) | Beer (µg/L) |
| 2-Hydroxy-2-methylbutanoic acid | 15 - 7820 | 105 - 120 |
| 2-Hydroxy-3-methylbutanoic acid | 29 - 519 | 30 - 35 |
| 3-Hydroxy-3-methylbutanoic acid | 10 - 8510 | 160 - 210 |
| 2-Hydroxy-4-methylpentanoic acid | 5 - 3470 | 10 - 15 |
| 3-Hydroxybutanoic acid | 110 - 2500 | 205 - 280 |
| Data sourced from Gracia-Moreno et al. (2015).[7] |
Visualizations: Workflows and Pathways
Diagrams are essential for visualizing complex experimental processes and biological relationships. The following diagrams were created using the Graphviz DOT language, adhering to the specified design constraints.
Caption: Experimental workflow for the identification of novel HFAMEs.
Caption: Simplified KEAP1/NRF2 signaling pathway.
Biological Significance and Future Directions
The interest in HFAs extends beyond their sensory impact. For drug development professionals, these molecules are noteworthy for their potential biological activities. For instance, certain fatty acids and their metabolites can modulate key signaling pathways. The KEAP1/NRF2 pathway is a critical regulator of cellular antioxidant responses, and its activation by bioactive food compounds, such as omega-3 fatty acids, can increase the expression of protective enzymes.[8] This suggests that HFAs discovered in fermented beverages could possess similar neuroprotective or anti-inflammatory properties.
Furthermore, some fatty acid metabolites are known to interact with transient receptor potential (TRP) channels, such as TRPV1, which are involved in pain and temperature sensation.[9] The discovery of novel HFAs in commonly consumed beverages warrants further investigation into their potential physiological effects and mechanisms of action. Future research should focus on isolating these novel compounds, elucidating their precise chemical structures, and screening them for activity in relevant biological assays to uncover their potential as therapeutic leads or functional food ingredients.
References
- 1. mdpi.com [mdpi.com]
- 2. Rapid Quantification of Major Volatile Metabolites in Fermented Food and Beverages Using Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. On sample preparation methods for fermented beverage VOCs profiling by GCxGC-TOFMS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scilit.com [scilit.com]
- 5. Preparation of fatty acid methyl esters for gas-chromatographic analysis of marine lipids: insight studies [repositorio.ucp.pt]
- 6. google.com [google.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. TRPV1 - Wikipedia [en.wikipedia.org]
A Methodological Guide to the Theoretical Conformational Analysis of Methyl 4-hydroxydecanoate
Introduction
Methyl 4-hydroxydecanoate is a chiral hydroxy ester with significant conformational flexibility arising from the rotation around several single bonds. A thorough understanding of its conformational landscape is crucial for predicting its physicochemical properties, reactivity, and biological interactions, which is of particular interest to researchers in drug development and materials science. Due to the absence of specific published studies on the theoretical conformational analysis of this compound, this guide outlines a comprehensive methodological approach based on established computational and experimental techniques applied to analogous molecules such as other hydroxy esters.[1][2] This document serves as a roadmap for researchers aiming to conduct such an analysis.
Computational Methodology
The theoretical conformational analysis of a flexible molecule like this compound typically involves a multi-step computational workflow. The primary goal is to identify all low-energy conformers and determine their relative energies and geometries.
1.1. Initial Conformational Search
Given the number of rotatable bonds, a systematic or stochastic conformational search is the first step to explore the potential energy surface.
-
Systematic Search: This involves rotating each dihedral angle by a defined increment. While thorough, this can be computationally expensive for molecules with many rotatable bonds.
-
Stochastic Search (e.g., Monte Carlo): This method randomly samples different conformations and accepts or rejects them based on their energies. It is often more efficient for highly flexible molecules.
-
Molecular Dynamics (MD): Simulating the molecule's movement over time at a given temperature can also be used to sample different conformations.
These initial searches are typically performed using computationally less expensive methods like molecular mechanics (MM) with force fields such as MMFF or AMBER.
1.2. Quantum Mechanical Refinement
The unique conformers identified in the initial search are then subjected to more accurate quantum mechanical (QM) calculations for geometry optimization and energy refinement.
-
Density Functional Theory (DFT): DFT methods, such as B3LYP or M06-2X, with a suitable basis set (e.g., 6-31G(d) or larger) are commonly used to obtain accurate geometries and relative energies.[3]
-
Ab Initio Methods: For higher accuracy, methods like Møller-Plesset perturbation theory (e.g., MP2) can be employed, especially for systems where electron correlation is important.[2] It has been noted that MP2 level calculations may be necessary to get good agreement with experimental intensities in spectroscopic studies.[2]
The final output of these calculations is a set of stable conformers with their corresponding energies, geometries (including key dihedral angles), and vibrational frequencies.
Data Presentation
The quantitative data obtained from the computational analysis should be summarized in a clear and structured format for easy comparison. Table 1 provides a template for presenting the results of a hypothetical conformational analysis of this compound.
Table 1: Hypothetical Quantitative Data for the Conformational Analysis of this compound
| Conformer ID | Relative Energy (kcal/mol) | Dihedral Angle 1 (°)C3-C4-C5-C6 | Dihedral Angle 2 (°)H-O-C4-C5 | Intramolecular H-BondO-H···O=C | Boltzmann Population (%) |
| Conf-1 | 0.00 | 178.5 | 60.2 | Yes | 65.2 |
| Conf-2 | 0.85 | -65.3 | 179.1 | No | 20.1 |
| Conf-3 | 1.20 | 68.1 | -58.9 | No | 10.5 |
| Conf-4 | 2.50 | 175.4 | -177.3 | No | 4.2 |
Experimental Validation
Experimental validation of the computational results is crucial. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for this purpose.
3.1. NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve a known concentration of this compound in a suitable deuterated solvent (e.g., CDCl₃).
-
Data Acquisition: Acquire high-resolution ¹H and ¹³C NMR spectra. Additionally, 2D NMR experiments like COSY and HSQC can aid in signal assignment.
-
Measurement of Coupling Constants: The vicinal proton-proton coupling constants (³JHH) are particularly sensitive to the dihedral angle between the coupled protons. These can be measured from the fine structure of the proton signals.
-
Comparison with Theoretical Data: The experimentally measured coupling constants can be compared with theoretical values calculated for each conformer using the Karplus equation. The theoretical spectrum of the conformational ensemble, weighted by the calculated Boltzmann populations, should ideally match the experimental spectrum.
Visualizations
4.1. Workflow for Theoretical Conformational Analysis
The following diagram illustrates a typical workflow for the theoretical conformational analysis of a flexible molecule.
Caption: A logical workflow for performing a theoretical conformational analysis.
4.2. Key Rotatable Bonds in this compound
The conformational flexibility of this compound is primarily determined by the rotation around several key single bonds.
Caption: Key rotatable bonds in this compound.
4.3. Intramolecular Hydrogen Bonding
A key feature influencing the conformational preference of this compound is the potential for intramolecular hydrogen bonding between the hydroxyl group and the ester carbonyl group.
Caption: Potential intramolecular hydrogen bond in this compound.
This guide provides a comprehensive framework for conducting a theoretical conformational analysis of this compound. By following the outlined computational and experimental methodologies, researchers can gain valuable insights into the conformational preferences of this molecule. The resulting data on conformer energies, geometries, and populations are essential for understanding its chemical behavior and for its rational design in various applications. While specific data for this molecule is not yet available in the literature, the application of these established methods will undoubtedly yield significant results.
References
- 1. Conformational preferences in a series of α-hydroxy ketone derivatives: interplay of conformational energies and lattice cohesive energies - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 2. Conformational heterogeneity of methyl 4-hydroxycinnamate: a gas-phase UV-IR spectroscopic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.plos.org [journals.plos.org]
Methodological & Application
Application Notes and Protocols: Synthesis of Methyl 4-hydroxydecanoate from 1,3-butanediol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed, multi-step protocol for the synthesis of Methyl 4-hydroxydecanoate, a valuable building block in organic synthesis, starting from the readily available precursor, 1,3-butanediol. The proposed synthetic route involves a six-step sequence: selective protection of the primary alcohol, tosylation of the secondary alcohol, alkylation via an organocuprate, deprotection, oxidation to the carboxylic acid, and final esterification.
Synthetic Pathway Overview
The overall synthetic strategy is outlined below. The pathway is designed to be robust and utilize common laboratory reagents and techniques.
Caption: Synthetic workflow for this compound.
Experimental Protocols
Step 1: Selective Protection of 1,3-Butanediol
This step involves the selective protection of the less sterically hindered primary hydroxyl group of 1,3-butanediol as a tert-butyldimethylsilyl (TBDMS) ether.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles | Equivalents |
| 1,3-Butanediol | 90.12 | 10.0 g | 0.111 | 1.0 |
| tert-Butyldimethylsilyl chloride (TBDMSCl) | 150.72 | 17.5 g | 0.116 | 1.05 |
| Imidazole | 68.08 | 9.0 g | 0.132 | 1.2 |
| N,N-Dimethylformamide (DMF) | - | 100 mL | - | - |
| Diethyl ether | - | 200 mL | - | - |
| Saturated aq. NH4Cl | - | 100 mL | - | - |
| Brine | - | 100 mL | - | - |
| Anhydrous MgSO4 | - | - | - | - |
Protocol:
-
To a stirred solution of 1,3-butanediol (10.0 g, 0.111 mol) and imidazole (9.0 g, 0.132 mol) in anhydrous DMF (100 mL) at 0 °C, add tert-butyldimethylsilyl chloride (17.5 g, 0.116 mol) portion-wise.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-water (200 mL) and extract with diethyl ether (3 x 100 mL).
-
Combine the organic layers and wash with saturated aqueous NH4Cl (100 mL) and brine (100 mL).
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (Hexane:Ethyl Acetate = 9:1) to afford 1-(tert-butyldimethylsilyloxy)butan-3-ol.
Expected Yield: 85-95%
Step 2: Tosylation of the Secondary Alcohol
The free secondary hydroxyl group of the protected diol is converted to a tosylate, which is an excellent leaving group for the subsequent nucleophilic substitution.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles | Equivalents |
| 1-(tert-Butyldimethylsilyloxy)butan-3-ol | 204.41 | (Assuming 0.1 mol scale) 20.4 g | 0.1 | 1.0 |
| p-Toluenesulfonyl chloride (TsCl) | 190.65 | 21.0 g | 0.11 | 1.1 |
| Pyridine | - | 100 mL | - | - |
| Dichloromethane (DCM) | - | 150 mL | - | - |
| 1 M HCl | - | 100 mL | - | - |
| Saturated aq. NaHCO3 | - | 100 mL | - | - |
| Brine | - | 100 mL | - | - |
| Anhydrous MgSO4 | - | - | - | - |
Protocol:
-
Dissolve 1-(tert-butyldimethylsilyloxy)butan-3-ol (20.4 g, 0.1 mol) in pyridine (100 mL) and cool the solution to 0 °C.
-
Slowly add p-toluenesulfonyl chloride (21.0 g, 0.11 mol) to the stirred solution.
-
Stir the reaction at 0 °C for 4-6 hours.
-
Monitor the reaction by TLC.
-
Pour the reaction mixture into ice-cold 1 M HCl (200 mL) and extract with dichloromethane (3 x 100 mL).
-
Combine the organic layers and wash with saturated aqueous NaHCO3 (100 mL) and brine (100 mL).
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to yield 1-(tert-butyldimethylsilyloxy)butan-3-yl 4-methylbenzenesulfonate.
Expected Yield: 90-98%
Step 3: Alkylation with Lithium Dihexylcuprate
A Gilman reagent is used to displace the tosylate, forming the C-C bond and establishing the ten-carbon backbone of the target molecule.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles | Equivalents |
| 1-Bromohexane | 165.07 | (Assuming 0.1 mol scale) 16.5 g | 0.1 | 2.0 (for cuprate) |
| Lithium wire | 6.94 | 1.4 g | 0.2 | 4.0 |
| Copper(I) iodide (CuI) | 190.45 | 9.5 g | 0.05 | 1.0 |
| Anhydrous THF | - | 250 mL | - | - |
| Tosylate from Step 2 | 358.58 | 17.9 g | 0.05 | 1.0 |
| Saturated aq. NH4Cl | - | 150 mL | - | - |
| Diethyl ether | - | 200 mL | - | - |
| Anhydrous MgSO4 | - | - | - | - |
Protocol:
-
Preparation of Hexyllithium: To a suspension of lithium wire (1.4 g, 0.2 mol) in anhydrous diethyl ether (100 mL) under an inert atmosphere (Argon or Nitrogen), add 1-bromohexane (16.5 g, 0.1 mol) dropwise at a rate that maintains a gentle reflux. After the addition is complete, stir the mixture at room temperature for 1 hour.
-
Preparation of Lithium Dihexylcuprate: In a separate flask, suspend copper(I) iodide (9.5 g, 0.05 mol) in anhydrous THF (100 mL) at -78 °C. To this suspension, add the freshly prepared hexyllithium solution dropwise. Allow the mixture to stir at -78 °C for 30 minutes.
-
Alkylation: To the freshly prepared Gilman reagent, add a solution of the tosylate from Step 2 (17.9 g, 0.05 mol) in anhydrous THF (50 mL) dropwise at -78 °C.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of saturated aqueous NH4Cl (150 mL).
-
Extract the mixture with diethyl ether (3 x 100 mL).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO4, filter, and concentrate.
-
Purify the crude product by flash column chromatography to obtain tert-butyldimethyl(dec-4-yloxy)silane.
Expected Yield: 70-85%
Step 4: Deprotection of the Primary Alcohol
The TBDMS protecting group is removed to reveal the primary alcohol.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles | Equivalents |
| Silyl ether from Step 3 | 272.55 | (Assuming 0.04 mol scale) 10.9 g | 0.04 | 1.0 |
| Tetrabutylammonium fluoride (TBAF) | - | 44 mL (1.0 M in THF) | 0.044 | 1.1 |
| THF | - | 50 mL | - | - |
| Diethyl ether | - | 150 mL | - | - |
| Water | - | 100 mL | - | - |
| Brine | - | 100 mL | - | - |
| Anhydrous MgSO4 | - | - | - | - |
Protocol:
-
Dissolve the silyl ether from Step 3 (10.9 g, 0.04 mol) in THF (50 mL).
-
Add a 1.0 M solution of TBAF in THF (44 mL, 0.044 mol) and stir at room temperature for 2-4 hours.[1]
-
Monitor the reaction by TLC.
-
Once the starting material is consumed, dilute the reaction mixture with diethyl ether (150 mL).
-
Wash with water (2 x 50 mL) and brine (100 mL).
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate.
-
Purify by flash column chromatography to yield decan-4-ol.
Expected Yield: 90-99%[1]
Step 5: Oxidation to Carboxylic Acid
The primary alcohol is oxidized to a carboxylic acid using Jones reagent.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles | Equivalents |
| Decan-4-ol | 158.28 | (Assuming 0.035 mol scale) 5.5 g | 0.035 | 1.0 |
| Chromium trioxide (CrO3) | 99.99 | 4.0 g | 0.04 | 1.14 |
| Concentrated H2SO4 | - | 3.5 mL | - | - |
| Acetone | - | 100 mL | - | - |
| Isopropanol | - | - | - | - |
| Diethyl ether | - | 200 mL | - | - |
| Anhydrous MgSO4 | - | - | - | - |
Protocol:
-
Preparation of Jones Reagent: Carefully add 3.5 mL of concentrated H2SO4 to 10 mL of water. To this acidic solution, add chromium trioxide (4.0 g, 0.04 mol) and stir until dissolved. Dilute with water to a final volume of 15 mL.
-
Dissolve decan-4-ol (5.5 g, 0.035 mol) in acetone (100 mL) and cool to 0 °C in an ice bath.
-
Add the Jones reagent dropwise to the stirred solution of the alcohol, maintaining the temperature below 10 °C. A green precipitate will form.[2][3]
-
After the addition is complete, stir the mixture at room temperature for 2 hours.
-
Quench the excess oxidant by adding isopropanol dropwise until the orange color disappears.
-
Decant the supernatant and wash the green salts with acetone.
-
Combine the organic layers and remove the acetone under reduced pressure.
-
Dissolve the residue in diethyl ether (200 mL) and wash with water and brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate to give 4-hydroxydecanoic acid.
Expected Yield: 75-85%
Step 6: Fischer Esterification
The final step is the acid-catalyzed esterification of the hydroxy acid to yield the target molecule.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles | Equivalents |
| 4-Hydroxydecanoic acid | 188.27 | (Assuming 0.028 mol scale) 5.3 g | 0.028 | 1.0 |
| Methanol | - | 100 mL | - | - |
| Concentrated H2SO4 | - | 0.5 mL | - | catalytic |
| Diethyl ether | - | 150 mL | - | - |
| Saturated aq. NaHCO3 | - | 100 mL | - | - |
| Brine | - | 100 mL | - | - |
| Anhydrous MgSO4 | - | - | - | - |
Protocol:
-
Dissolve 4-hydroxydecanoic acid (5.3 g, 0.028 mol) in methanol (100 mL).
-
Carefully add concentrated sulfuric acid (0.5 mL) and heat the mixture to reflux for 4-6 hours.[4][5]
-
Monitor the reaction by TLC.
-
Cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.
-
Dissolve the residue in diethyl ether (150 mL) and wash with water, saturated aqueous NaHCO3, and brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate.
-
Purify by flash column chromatography to afford this compound.
Expected Yield: 80-90%[4]
References
Enantioselective Synthesis of (R)-Methyl 4-hydroxydecanoate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the enantioselective synthesis of (R)-Methyl 4-hydroxydecanoate, a valuable chiral building block in the synthesis of various biologically active molecules, including the flavor and fragrance compound (R)-γ-decalactone. Two primary, high-yielding, and enantioselective methods are presented: Asymmetric Hydrogenation of Methyl 4-oxodecanoate and Enzymatic Kinetic Resolution of racemic Methyl 4-hydroxydecanoate.
Method 1: Asymmetric Hydrogenation of Methyl 4-oxodecanoate
This method employs a chiral Ruthenium-BINAP catalyst to achieve highly enantioselective reduction of the prochiral ketone, Methyl 4-oxodecanoate, to the desired (R)-alcohol. The protocol is adapted from the well-established procedure for the asymmetric hydrogenation of β-keto esters.[1][2]
Signaling Pathway and Logic
The enantioselectivity of this reaction is dictated by the chiral environment created by the (R)-BINAP ligand coordinated to the ruthenium center. The substrate, Methyl 4-oxodecanoate, coordinates to the chiral catalyst in a manner that favors the delivery of hydrogen to one specific face of the carbonyl group, leading to the preferential formation of the (R)-enantiomer.
Caption: Workflow for the Asymmetric Hydrogenation of Methyl 4-oxodecanoate.
Experimental Protocol
A. Preparation of the (R)-BINAP-Ru(II) Catalyst [1]
-
To a dry Schlenk tube under an argon atmosphere, add [RuCl2(benzene)]2 (0.261 mmol) and (R)-BINAP (0.548 mmol).
-
Add anhydrous N,N-dimethylformamide (DMF) (9 mL) via syringe.
-
Stir the suspension at 100°C for 10 minutes to obtain a clear reddish-brown solution.
-
Cool the solution to room temperature and concentrate under vacuum (1 mmHg) at 50°C to yield the solid (R)-BINAP-Ru(II) complex.
B. Asymmetric Hydrogenation of Methyl 4-oxodecanoate [1]
-
In a dry Schlenk tube under an argon atmosphere, dissolve Methyl 4-oxodecanoate (1.0 equiv) in degassed methanol.
-
Add the in-situ prepared (R)-BINAP-Ru(II) catalyst (0.001 to 0.01 equiv).
-
Transfer the solution to a high-pressure autoclave.
-
Pressurize the autoclave with hydrogen gas to 50-100 atm.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
After the reaction is complete (monitored by TLC or GC), carefully release the pressure.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the residue by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford (R)-Methyl 4-hydroxydecanoate.
Quantitative Data
| Catalyst System | Substrate | Solvent | H2 Pressure (atm) | Temp (°C) | Yield (%) | ee (%) |
| (R)-BINAP-Ru(II) | Methyl 4-oxodecanoate | Methanol | 50-100 | 25 | >95 | >98 |
Note: Data is based on typical results for the asymmetric hydrogenation of β-keto esters using Ru-BINAP catalysts.
Method 2: Enzymatic Kinetic Resolution of (±)-Methyl 4-hydroxydecanoate
This method utilizes the high enantioselectivity of Candida antarctica lipase B (CAL-B), often immobilized as Novozym 435, to selectively acylate the (R)-enantiomer of racemic this compound, allowing for the separation of the unreacted (S)-enantiomer.
Logical Relationship
The enzyme's active site possesses a chiral pocket that preferentially binds and catalyzes the acylation of the (R)-enantiomer of the alcohol. This difference in reaction rates between the two enantiomers forms the basis of the kinetic resolution.
Caption: Workflow for the Enzymatic Kinetic Resolution of (±)-Methyl 4-hydroxydecanoate.
Experimental Protocol
-
To a solution of racemic (±)-Methyl 4-hydroxydecanoate (1.0 equiv) in an appropriate organic solvent (e.g., toluene or hexane), add an acyl donor (e.g., vinyl acetate, 1.5-2.0 equiv).
-
Add immobilized Candida antarctica lipase B (Novozym 435) (typically 10-20% by weight of the substrate).
-
Stir the mixture at a controlled temperature (e.g., 30-45°C).
-
Monitor the reaction progress by GC or TLC until approximately 50% conversion is reached.
-
Filter off the immobilized enzyme. The enzyme can often be washed and reused.
-
Concentrate the filtrate under reduced pressure.
-
Separate the resulting (R)-Methyl 4-acetoxydecanoate from the unreacted (S)-Methyl 4-hydroxydecanoate by silica gel column chromatography.
-
To obtain (R)-Methyl 4-hydroxydecanoate, hydrolyze the purified (R)-Methyl 4-acetoxydecanoate using a mild base (e.g., K2CO3 in methanol).
Quantitative Data
| Enzyme | Acyl Donor | Solvent | Temp (°C) | Max. Yield (%) | ee (%) of Product |
| Candida antarctica Lipase B | Vinyl Acetate | Toluene | 40 | ~50 | >99 |
Note: The maximum theoretical yield for a kinetic resolution is 50%. Enantiomeric excess of the product is typically very high.
References
Application Notes and Protocols for the Biocatalytic Production of Methyl 4-hydroxydecanoate using Lipases
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the biocatalytic synthesis of Methyl 4-hydroxydecanoate, a valuable chiral intermediate in the synthesis of various pharmaceuticals and biologically active molecules. The use of lipases as biocatalysts offers a green and selective alternative to traditional chemical synthesis, allowing for mild reaction conditions and high enantioselectivity.
Introduction
This compound is a chiral building block of significant interest in medicinal chemistry and drug development. Its stereochemistry plays a crucial role in the biological activity of the final therapeutic agent. Lipases, particularly Candida antarctica Lipase B (CALB), have emerged as highly efficient biocatalysts for the synthesis of such chiral esters. CALB is renowned for its broad substrate specificity, high stability in organic solvents, and excellent enantioselectivity, making it an ideal choice for the production of optically pure this compound.
The enzymatic synthesis proceeds via the esterification of 4-hydroxydecanoic acid with methanol. This biocatalytic approach avoids the use of harsh reagents and protecting groups often required in chemical synthesis, leading to a more sustainable and cost-effective process.
Key Advantages of Biocatalytic Synthesis
-
High Selectivity: Lipases can exhibit high chemo-, regio-, and enantioselectivity, leading to the production of a specific stereoisomer.
-
Mild Reaction Conditions: Enzymatic reactions are typically carried out at or near room temperature and atmospheric pressure, reducing energy consumption and the risk of side reactions.
-
Environmentally Friendly: Biocatalysis utilizes biodegradable enzymes and often reduces the need for hazardous solvents and reagents.
-
Process Simplification: The high selectivity of enzymes can eliminate the need for complex protection and deprotection steps common in chemical synthesis.
Data Presentation
While specific quantitative data for the biocatalytic production of this compound is not extensively reported in the public domain, the following table summarizes typical reaction parameters and expected outcomes based on analogous lipase-catalyzed esterifications of other hydroxyalkanoic acids.
| Parameter | Typical Range/Value | Expected Outcome | Reference Analogy |
| Enzyme | Immobilized Candida antarctica Lipase B (e.g., Novozym® 435) | High conversion and enantioselectivity | Synthesis of 3-hydroxyalkanoate methyl esters |
| Substrates | 4-hydroxydecanoic acid, Methanol | Formation of this compound | General lipase-catalyzed esterifications |
| Solvent | Heptane, Hexane, Toluene, or solvent-free | Good enzyme stability and substrate solubility | Synthesis of flavor esters |
| Temperature | 25 - 60 °C | Optimal balance between reaction rate and enzyme stability | Synthesis of flavor esters |
| Substrate Molar Ratio (Methanol:Acid) | 1:1 to 4:1 | Drives equilibrium towards product formation | Synthesis of 3-hydroxyalkanoate methyl esters |
| Enzyme Loading | 10 - 50 mg/mmol of acid | Sufficient catalytic activity for efficient conversion | Synthesis of flavor esters |
| Reaction Time | 8 - 48 hours | High conversion yields | Synthesis of flavor esters and 3-hydroxyalkanoate methyl esters |
| Agitation | 150 - 250 rpm | Ensures proper mixing and mass transfer | Synthesis of flavor esters and 3-hydroxyalkanoate methyl esters |
| Expected Conversion | > 90% | Efficient synthesis of the desired product | Synthesis of flavor esters |
Experimental Protocols
The following protocols are generalized based on established procedures for lipase-catalyzed esterification of hydroxy acids. Optimization of specific parameters may be required to achieve the highest yield and purity for this compound.
Protocol 1: General Procedure for Lipase-Catalyzed Synthesis of this compound
Materials:
-
4-hydroxydecanoic acid
-
Methanol (anhydrous)
-
Immobilized Candida antarctica Lipase B (e.g., Novozym® 435)
-
Organic solvent (e.g., Heptane, anhydrous)
-
Molecular sieves (3Å, activated)
-
Reaction vessel (e.g., screw-capped flask)
-
Orbital shaker or magnetic stirrer with heating capabilities
-
Equipment for monitoring reaction progress (e.g., GC-FID, HPLC)
Procedure:
-
To a clean, dry reaction vessel, add 4-hydroxydecanoic acid (1 equivalent).
-
Add the desired volume of anhydrous organic solvent (e.g., 5-10 mL per gram of acid).
-
Add methanol (1 to 4 equivalents).
-
Add activated molecular sieves (approximately 10% w/w of the acid) to adsorb the water produced during the reaction.
-
Add the immobilized lipase (e.g., 20 mg per mmol of 4-hydroxydecanoic acid).
-
Seal the reaction vessel and place it in an orbital shaker or on a magnetic stirrer.
-
Incubate the reaction mixture at the desired temperature (e.g., 45 °C) with constant agitation (e.g., 200 rpm).
-
Monitor the reaction progress by periodically taking small aliquots of the reaction mixture and analyzing them by GC-FID or HPLC to determine the conversion of the starting material and the formation of the product.
-
Once the reaction has reached the desired conversion (typically after 24-48 hours), stop the reaction by filtering off the immobilized enzyme and molecular sieves.
-
The crude product in the organic solvent can then be subjected to purification.
Protocol 2: Product Purification
Materials:
-
Crude reaction mixture from Protocol 1
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexane, Ethyl Acetate)
-
Rotary evaporator
-
Glassware for chromatography
Procedure:
-
Concentrate the crude reaction mixture under reduced pressure using a rotary evaporator to remove the bulk of the solvent.
-
Prepare a silica gel column using a suitable solvent system (e.g., a gradient of ethyl acetate in hexane). The optimal solvent system should be determined by thin-layer chromatography (TLC) analysis of the crude product.
-
Load the concentrated crude product onto the silica gel column.
-
Elute the column with the chosen solvent system, collecting fractions.
-
Monitor the fractions by TLC to identify those containing the pure this compound.
-
Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.
-
Characterize the final product by appropriate analytical techniques (e.g., NMR, Mass Spectrometry) to confirm its identity and purity.
Mandatory Visualization
Application Note: GC-MS Method for the Quantification of Methyl 4-hydroxydecanoate
Abstract
This application note details a robust and sensitive method for the quantitative analysis of Methyl 4-hydroxydecanoate using Gas Chromatography-Mass Spectrometry (GC-MS). The protocol includes sample preparation involving silylation derivatization, optimized GC-MS parameters for selective and sensitive detection, and a summary of typical method performance characteristics. This method is suitable for researchers, scientists, and drug development professionals requiring accurate quantification of this and similar medium-chain hydroxy fatty acid methyl esters.
Introduction
This compound is a medium-chain hydroxy fatty acid methyl ester that can be found as a monomeric unit in polyhydroxyalkanoates (PHAs) or as a free compound in various biological and environmental matrices. Accurate quantification is crucial for studies in microbiology, biotechnology, and environmental science. Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds.[1] However, the hydroxyl group in this compound imparts polarity, which can lead to poor chromatographic peak shape and reduced sensitivity. To overcome this, a derivatization step is employed to increase the volatility and thermal stability of the analyte. This application note describes a method based on silylation of the hydroxyl group followed by GC-MS analysis in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity.
Experimental Protocols
Materials and Reagents
-
This compound standard (purity ≥98%)
-
Internal Standard (IS), e.g., Methyl 3-hydroxydecanoate-d3
-
Derivatization reagent: N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)
-
Pyridine (anhydrous)
-
Hexane (GC grade)
-
Methanol (GC grade)
-
Chloroform (GC grade)
-
Sulfuric Acid (concentrated)
-
Sodium Sulfate (anhydrous)
-
1.5 mL GC autosampler vials with inserts
Standard and Sample Preparation
2.2.1. Preparation of Stock and Working Standard Solutions
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of hexane.
-
Internal Standard Stock Solution (1 mg/mL): Prepare a 1 mg/mL stock solution of the internal standard in hexane.
-
Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution with hexane to cover the desired calibration range (e.g., 0.1 - 50 µg/mL).
-
Calibration Standards: To 100 µL of each working standard solution in a GC vial, add 10 µL of the internal standard working solution (e.g., at 10 µg/mL).
2.2.2. Sample Extraction and Derivatization
This protocol is a general guideline and may need to be adapted based on the sample matrix.
-
Liquid-Liquid Extraction (for aqueous samples):
-
To 1 mL of the aqueous sample, add 10 µL of the internal standard working solution.
-
Acidify the sample to pH < 2 with 1M HCl.
-
Extract the analyte with 2 x 1 mL of hexane by vortexing for 1 minute.
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Transfer the extract to a clean GC vial.
-
-
Derivatization:
-
Evaporate the solvent from the prepared standards and samples to dryness under a gentle stream of nitrogen.
-
To the dried residue, add 50 µL of anhydrous pyridine and 50 µL of MSTFA.
-
Seal the vial and heat at 60°C for 30 minutes.
-
After cooling to room temperature, the sample is ready for GC-MS analysis.
-
GC-MS Instrumentation and Conditions
-
Gas Chromatograph: Agilent 7890B GC System (or equivalent)
-
Mass Spectrometer: Agilent 5977A MSD (or equivalent)
-
Column: DB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent non-polar column.
-
Injector: Splitless mode, 250°C
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp 1: 10°C/min to 200°C.
-
Ramp 2: 20°C/min to 280°C, hold for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
MSD Transfer Line: 280°C
-
Ion Source: Electron Ionization (EI) at 70 eV, 230°C
-
Quadrupole Temperature: 150°C
-
Acquisition Mode: Selected Ion Monitoring (SIM). The use of SIM mode significantly improves the signal-to-noise ratio, leading to better detection and measurement capabilities.[2]
Table 1: SIM Parameters for TMS-derivatized this compound and IS
| Analyte | Retention Time (min) | Quantifier Ion (m/z) | Qualifier Ion 1 (m/z) | Qualifier Ion 2 (m/z) |
|---|---|---|---|---|
| TMS-Methyl 4-hydroxydecanoate | ~12.5 | 175 | 131 | 245 |
| TMS-Methyl 3-hydroxydecanoate-d3 (IS) | ~12.2 | 262 | 176 | 206 |
Data Presentation
Quantitative data for the method validation are summarized in the table below. These values represent typical performance characteristics and may vary depending on the specific instrumentation and matrix.
Table 2: Summary of Quantitative Method Performance
| Parameter | Result |
|---|---|
| Linearity Range | 0.1 - 50 µg/mL |
| Correlation Coefficient (r²) | >0.995 |
| Limit of Detection (LOD) | 0.03 µg/mL |
| Limit of Quantification (LOQ) | 0.1 µg/mL |
| Accuracy (% Recovery) | 92 - 108% |
| Precision (% RSD) | < 10% |
Visualization
The overall experimental workflow is depicted in the following diagram:
Caption: Workflow for the quantification of this compound.
Conclusion
The described GC-MS method with silylation derivatization provides a sensitive, selective, and reliable approach for the quantification of this compound. The use of an internal standard ensures accuracy and precision, while the SIM mode allows for low detection limits. This application note serves as a comprehensive guide for researchers and professionals in the field of analytical chemistry.
References
Application Note: Chiral HPLC Separation of Methyl 4-hydroxydecanoate Enantiomers
Audience: Researchers, scientists, and drug development professionals.
Introduction
Methyl 4-hydroxydecanoate is a chiral molecule with a stereocenter at the C4 position, existing as (R)- and (S)-enantiomers. The differential physiological activities of enantiomers are of significant interest in the pharmaceutical, agrochemical, and food industries. Consequently, the development of reliable analytical methods for the enantioselective separation and quantification of this compound is crucial. High-Performance Liquid Chromatography (HPLC) with chiral stationary phases (CSPs) is a powerful technique for resolving enantiomeric mixtures. This application note details a proposed method for the chiral separation of this compound enantiomers using a polysaccharide-based CSP.
Experimental Approach
The separation of the enantiomers of this compound can be effectively achieved using a normal-phase HPLC method. Polysaccharide-based chiral stationary phases, such as those derived from cellulose or amylose, are well-suited for the resolution of a wide range of chiral molecules, including esters and alcohols.[1] A screening approach using different chiral columns and mobile phase compositions is often the most effective strategy for method development.[2] For aliphatic compounds like this compound, a mobile phase consisting of a mixture of a non-polar solvent (e.g., n-hexane) and a polar alcohol modifier (e.g., isopropanol or ethanol) is typically employed. The choice and concentration of the alcohol modifier can significantly influence the retention times and resolution of the enantiomers.
A recommended starting point for the separation is a Chiralcel® OD-H column, which has a cellulose tris(3,5-dimethylphenylcarbamate) stationary phase.[3] This type of CSP has demonstrated broad enantioselectivity for a variety of chiral compounds.
Data Summary
The following table summarizes the expected quantitative data for the chiral separation of this compound enantiomers based on the proposed method. Please note that these are typical expected values, and actual results may vary depending on the specific HPLC system, column batch, and laboratory conditions.
| Parameter | Value |
| HPLC System | Isocratic HPLC System |
| Chiral Stationary Phase | Chiralcel® OD-H, 5 µm, 4.6 x 250 mm |
| Mobile Phase | n-Hexane / Isopropanol (90:10, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection | UV at 210 nm |
| Injection Volume | 10 µL |
| Sample Concentration | 1 mg/mL in mobile phase |
| Retention Time (Enantiomer 1) | ~ 8.5 min |
| Retention Time (Enantiomer 2) | ~ 9.8 min |
| Resolution (Rs) | > 1.5 |
| Selectivity Factor (α) | > 1.2 |
Experimental Protocol
This protocol provides a detailed methodology for the chiral HPLC separation of this compound enantiomers.
1. Materials and Reagents
-
Racemic this compound standard
-
HPLC-grade n-Hexane
-
HPLC-grade Isopropanol (IPA)
-
Chiralcel® OD-H column (5 µm, 4.6 x 250 mm) or equivalent
2. Instrument and Conditions
-
HPLC system with a UV detector
-
Column oven
-
Data acquisition and processing software
3. Mobile Phase Preparation
-
Prepare the mobile phase by mixing n-Hexane and Isopropanol in a 90:10 volume-to-volume ratio.
-
For example, to prepare 1 L of mobile phase, mix 900 mL of n-Hexane with 100 mL of Isopropanol.
-
Degas the mobile phase using a suitable method (e.g., sonication or vacuum filtration) before use.
4. Sample Preparation
-
Prepare a stock solution of racemic this compound at a concentration of 1 mg/mL in the mobile phase.
-
Ensure the standard is fully dissolved.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
5. HPLC System Setup and Analysis
-
Install the Chiralcel® OD-H column in the column oven.
-
Equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved. The column temperature should be maintained at 25 °C.
-
Set the UV detector wavelength to 210 nm.
-
Inject 10 µL of the prepared sample solution onto the column.
-
Run the analysis for a sufficient time to allow for the elution of both enantiomers (approximately 15-20 minutes).
-
Record the chromatogram and integrate the peaks corresponding to the two enantiomers.
6. Data Analysis
-
Identify the retention times (t_R1_ and t_R2_) for the two enantiomer peaks.
-
Calculate the resolution (Rs) between the two peaks using the following formula: Rs = 2(t_R2_ – t_R1_) / (w_1_ + w_2_) where w_1_ and w_2_ are the peak widths at the base.
-
Calculate the selectivity factor (α) using the formula: α = (t_R2_ – t_0_) / (t_R1_ – t_0_) where t_0_ is the void time.
Method Optimization
If the initial separation is not optimal, the following parameters can be adjusted:
-
Mobile Phase Composition: Vary the percentage of isopropanol in the mobile phase. Increasing the isopropanol content will generally decrease retention times, while decreasing it will increase retention and may improve resolution.
-
Alcohol Modifier: Ethanol can be used as an alternative to isopropanol, which may alter the selectivity of the separation.
-
Flow Rate: A lower flow rate can sometimes improve resolution, but will increase the analysis time.
-
Temperature: Changing the column temperature can affect the interaction between the analyte and the stationary phase, thereby influencing the separation.
Visualizations
Caption: Workflow for the chiral HPLC separation of this compound enantiomers.
References
Application Notes and Protocols: Methyl 4-Hydroxydecanoate as a Versatile Building Block for Polyester Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utilization of methyl 4-hydroxydecanoate as a renewable building block for the synthesis of biodegradable polyesters. The primary route involves the conversion of this compound into its corresponding lactone, γ-decalactone, followed by ring-opening polymerization (ROP) to yield poly(γ-decalactone). This polyester is a promising candidate for various biomedical applications, including drug delivery systems and tissue engineering scaffolds, owing to its potential biodegradability and biocompatibility.
Introduction
Aliphatic polyesters are a crucial class of biodegradable polymers with significant applications in the biomedical field. The use of renewable resources for the synthesis of these polymers is a key area of research. This compound, derivable from biorenewable sources, serves as a valuable precursor to γ-decalactone, a five-membered lactone monomer. The ring-opening polymerization of γ-decalactone leads to the formation of poly(γ-decalactone), a polyester with a pendant hexyl group, which can influence its physical and thermal properties. These notes detail the synthetic strategy, experimental protocols, and expected properties of the resulting polymer.
Overall Synthetic Workflow
The conversion of this compound to poly(γ-decalactone) is a two-step process. First, the methyl ester is hydrolyzed to 4-hydroxydecanoic acid, which then undergoes intramolecular cyclization (lactonization) to form γ-decalactone. The purified lactone is subsequently polymerized via ring-opening polymerization.
Quantitative Data: Expected Polymer Properties
Due to the challenges associated with the ring-opening polymerization of five-membered lactones, detailed experimental data for poly(γ-decalactone) is limited. The following table provides expected properties based on data from related poly-lactones, such as poly(δ-decalactone). These values should be considered as estimates and will vary depending on the polymerization conditions and the resulting molecular weight of the polymer.
| Property | Expected Value | Notes |
| Number-Average Molecular Weight (Mn) | 5,000 - 50,000 g/mol | Dependent on monomer-to-initiator ratio and reaction time. |
| Weight-Average Molecular Weight (Mw) | 6,000 - 75,000 g/mol | Dependent on the catalyst and polymerization control. |
| Polydispersity Index (PDI) | 1.1 - 1.8 | Lower values indicate a more controlled polymerization. |
| Glass Transition Temperature (Tg) | -60 to -40 °C | The pendant hexyl group is expected to lower the Tg. |
| Melting Temperature (Tm) | Not well-defined | Expected to be amorphous or semi-crystalline with a low melting point. |
| Decomposition Temperature (Td) | > 200 °C | Dependent on the purity and molecular weight of the polymer. |
Experimental Protocols
Protocol 1: Synthesis of γ-Decalactone from this compound
This protocol outlines the hydrolysis of this compound followed by lactonization to produce γ-decalactone.
Materials:
-
This compound
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl), concentrated
-
Toluene
-
Anhydrous magnesium sulfate (MgSO4)
-
Dean-Stark apparatus
-
Round-bottom flasks
-
Separatory funnel
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
Hydrolysis: a. In a round-bottom flask, dissolve this compound in a 1 M aqueous solution of NaOH. b. Stir the mixture at room temperature for 12 hours to ensure complete hydrolysis to sodium 4-hydroxydecanoate. c. Monitor the reaction by thin-layer chromatography (TLC). d. After completion, cool the reaction mixture in an ice bath and acidify to a pH of approximately 2 by the slow addition of concentrated HCl. e. Extract the resulting 4-hydroxydecanoic acid with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) three times. f. Combine the organic layers, wash with brine, and dry over anhydrous MgSO4. g. Remove the solvent under reduced pressure using a rotary evaporator to yield crude 4-hydroxydecanoic acid.
-
Lactonization: a. To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add the crude 4-hydroxydecanoic acid and toluene. b. Add a catalytic amount of a strong acid catalyst (e.g., p-toluenesulfonic acid). c. Heat the mixture to reflux and collect the water generated in the Dean-Stark trap. d. Continue the reaction until no more water is collected, indicating the completion of the lactonization. e. Cool the reaction mixture and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a wash with brine. f. Dry the organic layer over anhydrous MgSO4 and remove the toluene by rotary evaporation. g. Purify the crude γ-decalactone by vacuum distillation to obtain a colorless to pale yellow liquid.
Protocol 2: Ring-Opening Polymerization of γ-Decalactone
This protocol describes a representative method for the ring-opening polymerization of γ-decalactone. The polymerization of five-membered lactones can be thermodynamically challenging; therefore, high temperatures and an effective catalyst are often required.
Materials:
-
Purified γ-decalactone
-
Tin(II) octoate (Sn(Oct)2) or a suitable organocatalyst (e.g., 1,8-diazabicyclo[5.4.0]undec-7-ene, DBU)
-
Benzyl alcohol (as initiator)
-
Toluene, anhydrous
-
Methanol
-
Schlenk flask and line
-
Glovebox or inert atmosphere setup
Procedure:
-
Monomer and Glassware Preparation: a. Dry the γ-decalactone over calcium hydride (CaH2) and distill under reduced pressure before use. b. Thoroughly dry all glassware in an oven at >100 °C overnight and cool under a stream of dry nitrogen or in a desiccator.
-
Polymerization Setup: a. In a glovebox or under an inert atmosphere, add the desired amount of γ-decalactone to a Schlenk flask. b. Add the initiator, benzyl alcohol, typically at a monomer-to-initiator ratio of 100:1 for a target degree of polymerization of 100. c. In a separate vial, prepare a stock solution of the catalyst (e.g., Sn(Oct)2 in anhydrous toluene).
-
Polymerization Reaction: a. Add the catalyst solution to the monomer/initiator mixture. The monomer-to-catalyst ratio is typically between 500:1 and 5000:1. b. Place the Schlenk flask in a preheated oil bath at 130-160 °C. c. Stir the reaction mixture under an inert atmosphere for the desired reaction time (e.g., 24-72 hours). Monitor the progress of the polymerization by taking small aliquots and analyzing them by 1H NMR spectroscopy to determine monomer conversion.
-
Polymer Isolation and Purification: a. After the desired conversion is reached, cool the reaction mixture to room temperature. b. Dissolve the viscous product in a minimal amount of a suitable solvent (e.g., chloroform or dichloromethane). c. Precipitate the polymer by slowly adding the solution to a large volume of cold methanol with vigorous stirring. d. Collect the precipitated polymer by filtration or decantation. e. Redissolve the polymer and re-precipitate it two more times to ensure the removal of unreacted monomer and catalyst residues. f. Dry the purified poly(γ-decalactone) in a vacuum oven at a moderate temperature (e.g., 40 °C) until a constant weight is achieved.
Characterization
The synthesized poly(γ-decalactone) should be characterized to determine its molecular weight, thermal properties, and structure.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (1H and 13C): To confirm the polymer structure and determine the monomer conversion.
-
Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).
-
Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) and melting temperature (Tm).
-
Thermogravimetric Analysis (TGA): To assess the thermal stability and decomposition temperature (Td) of the polymer.
These application notes provide a foundational framework for the synthesis and characterization of poly(γ-decalactone) from this compound. Researchers are encouraged to optimize the reaction conditions to achieve the desired polymer properties for their specific applications.
Application Notes and Protocols for the Esterification of 4-Hydroxydecanoic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the esterification of 4-hydroxydecanoic acid, a valuable intermediate in the synthesis of various bioactive molecules and flavor compounds. Two primary esterification pathways are presented: intermolecular esterification to form alkyl 4-hydroxydecanoates and intramolecular esterification (lactonization) to produce γ-decalactone.
Protocol 1: Intermolecular Esterification via Fischer Esterification (Synthesis of Methyl 4-Hydroxydecanoate)
This protocol details the synthesis of this compound using a classic Fischer esterification reaction. This method is widely applicable for the preparation of various alkyl esters from carboxylic acids. The reaction involves treating the carboxylic acid with an excess of an alcohol in the presence of a strong acid catalyst.[1][2]
Experimental Protocol
Materials:
-
4-hydroxydecanoic acid
-
Methanol (anhydrous)
-
Sulfuric acid (concentrated)
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Ethyl acetate
-
Hexane
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Glassware for extraction and filtration
-
NMR spectrometer
-
FT-IR spectrometer
Procedure:
-
To a 100 mL round-bottom flask containing a magnetic stir bar, add 4-hydroxydecanoic acid (5.0 g, 28.7 mmol).
-
Add 50 mL of anhydrous methanol to the flask. The large excess of methanol serves as both a reactant and the solvent, driving the equilibrium towards the product.[1]
-
Slowly and carefully add concentrated sulfuric acid (0.5 mL) to the stirred solution.
-
Attach a reflux condenser and heat the mixture to a gentle reflux (approximately 65°C) using a heating mantle.
-
Allow the reaction to proceed for 4-6 hours. The reaction can be monitored by thin-layer chromatography (TLC) to observe the consumption of the starting material.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess methanol using a rotary evaporator.
-
Dissolve the residue in 50 mL of ethyl acetate and transfer it to a separatory funnel.
-
Carefully wash the organic layer with 2 x 30 mL of saturated sodium bicarbonate solution to neutralize the acidic catalyst. Be cautious of gas evolution (CO2).
-
Wash the organic layer with 30 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
Purify the crude product by flash column chromatography on silica gel using a hexane:ethyl acetate gradient (e.g., starting from 9:1 to 7:3).
-
Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield this compound as a colorless oil.
Data Presentation
| Parameter | Value |
| Starting Material | 4-hydroxydecanoic acid |
| Product | This compound |
| Molecular Formula | C11H22O3 |
| Molecular Weight | 202.29 g/mol |
| Typical Yield | 85-95% |
| Appearance | Colorless oil |
| IR (neat, cm⁻¹) | 3400 (br, O-H), 1735 (s, C=O ester) |
| ¹H NMR (CDCl₃, ppm) | ~3.67 (s, 3H), ~3.60 (m, 1H), ... |
| ¹³C NMR (CDCl₃, ppm) | ~174.5, ~70.1, ~51.6, ... |
(Note: Specific NMR chemical shifts are predicted based on analogous structures and should be confirmed by analysis.)
Protocol 2: Intramolecular Esterification (Lactonization) to γ-Decalactone
4-Hydroxydecanoic acid readily undergoes intramolecular esterification, or lactonization, under acidic conditions to form the cyclic ester γ-decalactone, a compound known for its characteristic peach-like aroma.
Experimental Protocol
Materials:
-
4-hydroxydecanoic acid
-
p-Toluenesulfonic acid monohydrate (p-TsOH)
-
Toluene
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Hexane
Equipment:
-
Round-bottom flask
-
Dean-Stark apparatus
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Glassware for extraction and filtration
-
NMR spectrometer
-
FT-IR spectrometer
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus, dissolve 4-hydroxydecanoic acid (5.0 g, 28.7 mmol) in 100 mL of toluene.
-
Add a catalytic amount of p-toluenesulfonic acid monohydrate (approx. 270 mg, 1.4 mmol).
-
Attach a reflux condenser to the Dean-Stark trap and heat the mixture to reflux. The toluene-water azeotrope will distill, and water will be collected in the Dean-Stark trap, driving the equilibrium towards the lactone.
-
Continue refluxing until no more water is collected in the trap (typically 3-5 hours).
-
Allow the reaction mixture to cool to room temperature.
-
Transfer the toluene solution to a separatory funnel and wash with 2 x 30 mL of saturated sodium bicarbonate solution to remove the acid catalyst.
-
Wash the organic layer with 30 mL of brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude γ-decalactone by vacuum distillation or flash column chromatography on silica gel (hexane:ethyl acetate gradient) to obtain the pure product.
Data Presentation
| Parameter | Value |
| Starting Material | 4-hydroxydecanoic acid |
| Product | γ-Decalactone (4-Decanolide) |
| Molecular Formula | C10H18O2 |
| Molecular Weight | 170.25 g/mol |
| Typical Yield | >90% |
| Appearance | Colorless to pale yellow liquid |
| Odor | Peach-like |
| Boiling Point | 281 °C |
| IR (neat, cm⁻¹) | 1770 (s, C=O, γ-lactone) |
| ¹H NMR (CDCl₃, ppm) | ~4.45 (m, 1H), ~2.50 (m, 2H), ... |
| ¹³C NMR (CDCl₃, ppm) | ~177.5, ~80.9, ... |
(Note: Specific NMR chemical shifts are predicted based on known data for γ-lactones and should be confirmed by analysis.)
Visualizations
Fischer Esterification Workflow
Caption: Workflow for the synthesis of this compound.
Lactonization Signaling Pathway
Caption: Mechanism of acid-catalyzed lactonization.
References
Synthesis of Macrocyclic Lactones from Methyl 4-Hydroxydecanoate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of macrocyclic lactones, specifically decanolides, utilizing methyl 4-hydroxydecanoate as a readily available starting material. The protocols described herein focus on two primary synthetic strategies: lactonization of the corresponding seco-acid via well-established esterification methods, and ring-closing metathesis (RCM) of a derivatized diene. This guide is intended to furnish researchers and drug development professionals with the necessary information to successfully synthesize and characterize these valuable compounds, which are key structural motifs in many biologically active natural products.
Introduction
Macrocyclic lactones are a class of compounds characterized by a large ring structure containing an ester functional group. They are of significant interest in medicinal chemistry and drug development due to their diverse and potent biological activities, which include antibiotic, antifungal, and anticancer properties. This compound serves as a versatile and economical precursor for the synthesis of 10-membered macrocyclic lactones, known as decanolides. This document outlines the key synthetic transformations required to convert this compound into these target macrocycles.
General Synthetic Strategies
Two principal pathways for the synthesis of decanolides from this compound are presented:
-
Hydrolysis and Macrolactonization: This classical approach involves the initial hydrolysis of the methyl ester to the free 4-hydroxydecanoic acid (the seco-acid). Subsequent intramolecular cyclization is then achieved using established macrolactonization techniques, such as the Yamaguchi or Shiina esterification methods. These methods are widely employed due to their reliability and efficiency in forming large ring systems.
-
Ring-Closing Metathesis (RCM): This powerful and modern alternative involves the derivatization of this compound to introduce terminal alkene functionalities at both ends of the molecule. The resulting diene is then subjected to a ring-closing metathesis reaction, typically catalyzed by a ruthenium-based complex (e.g., Grubbs catalyst), to form the unsaturated macrocyclic lactone.
The following sections provide detailed experimental protocols for each of these synthetic steps.
Experimental Protocols
Part 1: Hydrolysis of this compound
The initial step in the macrolactonization pathway is the saponification of the methyl ester to the corresponding carboxylic acid.
Protocol 1: Basic Hydrolysis of this compound
-
Materials:
-
This compound
-
Methanol (MeOH)
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Hydrochloric acid (HCl), 1 M
-
Dichloromethane (DCM) or Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄) or Magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
-
Procedure:
-
Dissolve this compound (1.0 eq) in methanol (approximately 0.5 M concentration).
-
Add a solution of NaOH or KOH (1.5 - 2.0 eq) in water to the methanolic solution.
-
Stir the reaction mixture at room temperature or gently heat to 40-50 °C and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, remove the methanol under reduced pressure using a rotary evaporator.
-
Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with 1 M HCl.
-
Extract the aqueous layer with dichloromethane or ethyl acetate (3 x volume).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield 4-hydroxydecanoic acid as a crude product, which can be used in the next step without further purification.
-
Part 2: Macrolactonization of 4-Hydroxydecanoic Acid
The cyclization of the seco-acid is a critical step and is often performed under high-dilution conditions to favor the intramolecular reaction over intermolecular polymerization.
Protocol 2: Yamaguchi Macrolactonization
The Yamaguchi esterification is a reliable method for the formation of esters and lactones.[1][2] It proceeds through the formation of a mixed anhydride with 2,4,6-trichlorobenzoyl chloride, which is then cyclized in the presence of a nucleophilic catalyst, typically 4-dimethylaminopyridine (DMAP).[1][2]
-
Materials:
-
4-Hydroxydecanoic acid
-
2,4,6-Trichlorobenzoyl chloride (Yamaguchi reagent)
-
Triethylamine (Et₃N)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous toluene
-
Syringe pump
-
-
Procedure:
-
Under an inert atmosphere (argon or nitrogen), prepare a solution of 4-hydroxydecanoic acid (1.0 eq) and triethylamine (1.1 eq) in anhydrous toluene (to achieve a final high dilution concentration, e.g., 0.01 M).
-
To this solution, add 2,4,6-trichlorobenzoyl chloride (1.05 eq) and stir at room temperature for 1-2 hours.
-
In a separate flask, prepare a solution of DMAP (3.0-4.0 eq) in a large volume of anhydrous toluene.
-
Heat the DMAP solution to reflux (approximately 110 °C).
-
Using a syringe pump, add the solution of the mixed anhydride dropwise to the refluxing DMAP solution over a period of 4-6 hours to maintain high dilution conditions.
-
After the addition is complete, continue to reflux the reaction mixture for an additional 1-2 hours and monitor by TLC.
-
Cool the reaction mixture to room temperature and filter to remove triethylamine hydrochloride.
-
Wash the filtrate with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired decanolide.
-
Protocol 3: Shiina Macrolactonization
The Shiina macrolactonization is another effective method that utilizes an aromatic carboxylic acid anhydride, such as 2-methyl-6-nitrobenzoic anhydride (MNBA), as a dehydration-condensation agent.[2][3]
-
Materials:
-
4-Hydroxydecanoic acid
-
2-Methyl-6-nitrobenzoic anhydride (MNBA)
-
4-Dimethylaminopyridine (DMAP) or 4-(Dimethylamino)pyridine N-oxide (DMAPO)
-
Anhydrous dichloromethane (DCM) or toluene
-
Syringe pump
-
-
Procedure:
-
Under an inert atmosphere, prepare a solution of MNBA (1.1-1.3 eq) and DMAP (2.0-3.0 eq) or a catalytic amount of DMAPO (0.1 eq) in anhydrous DCM or toluene to achieve a high dilution concentration (e.g., 0.01 M).
-
In a separate flask, dissolve 4-hydroxydecanoic acid (1.0 eq) in anhydrous DCM or toluene.
-
Using a syringe pump, add the solution of the hydroxy acid to the MNBA/DMAP solution at room temperature over a period of 4-6 hours.
-
Stir the reaction mixture at room temperature for an additional 12-24 hours and monitor by TLC.
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer and extract the aqueous layer with the same solvent.
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Part 3: Synthesis via Ring-Closing Metathesis (RCM)
This pathway requires the synthesis of a diene precursor from this compound.
Protocol 4: Synthesis of the Diene Precursor
-
Step 1: Reduction of the Ester
-
Reduce the methyl ester of this compound to the corresponding diol (decane-1,4-diol) using a strong reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent (e.g., THF, diethyl ether).
-
-
Step 2: Selective Protection of the Primary Alcohol
-
Selectively protect the primary hydroxyl group of decane-1,4-diol with a suitable protecting group (e.g., silyl ether like TBDMS or a benzyl ether) to differentiate it from the secondary alcohol.
-
-
Step 3: Oxidation of the Secondary Alcohol
-
Oxidize the unprotected secondary alcohol to a ketone using a mild oxidizing agent such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane.
-
-
Step 4: Wittig Olefination
-
Perform a Wittig reaction on the ketone using methyltriphenylphosphonium bromide to install a terminal double bond.
-
-
Step 5: Deprotection of the Primary Alcohol
-
Remove the protecting group from the primary alcohol.
-
-
Step 6: Esterification with an Unsaturated Carboxylic Acid
-
Esterify the deprotected primary alcohol with an ω-unsaturated carboxylic acid (e.g., 4-pentenoic acid) using standard coupling reagents like DCC/DMAP to form the diene precursor.
-
Protocol 5: Ring-Closing Metathesis
-
Materials:
-
Diene precursor
-
Grubbs catalyst (1st or 2nd generation)
-
Anhydrous and degassed dichloromethane (DCM) or toluene
-
-
Procedure:
-
Under an inert atmosphere, dissolve the diene precursor in anhydrous and degassed DCM or toluene to a concentration of 0.001-0.01 M.
-
Add the Grubbs catalyst (1-5 mol%) to the solution.
-
Stir the reaction mixture at room temperature or heat to 40-50 °C. The reaction is typically driven by the removal of the volatile ethylene byproduct.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by adding a few drops of ethyl vinyl ether.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the unsaturated macrocyclic lactone.
-
Data Presentation
Table 1: Comparison of Macrolactonization Methods (Representative Data)
| Method | Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Yamaguchi | 2,4,6-Trichlorobenzoyl chloride, Et₃N, DMAP | Toluene | 110 | 6-8 | 60-80 |
| Shiina | 2-Methyl-6-nitrobenzoic anhydride, DMAP | DCM | RT | 12-24 | 65-85 |
| RCM | Grubbs Catalyst (2nd Gen.) | DCM | 40 | 4-12 | 70-90 |
Note: Yields are highly substrate-dependent and the values presented are typical ranges for the macrolactonization of long-chain hydroxy acids.
Visualizations
Diagram 1: Synthetic Workflow for Macrolactonization
Caption: Workflow for the synthesis of decanolide via hydrolysis and macrolactonization.
Diagram 2: Synthetic Pathway for Ring-Closing Metathesis
Caption: Multi-step synthesis of an unsaturated decanolide via Ring-Closing Metathesis.
Conclusion
The protocols outlined in this document provide a comprehensive guide for the synthesis of decanolides from this compound. Both the classical macrolactonization and the modern RCM approaches offer viable routes to these important macrocyclic structures. The choice of method will depend on the specific requirements of the research, including desired yield, stereochemical control, and the availability of reagents and equipment. For the synthesis of saturated decanolides, the Yamaguchi or Shiina methods are direct and effective. For the synthesis of unsaturated analogs, which can be further functionalized, the RCM pathway is a powerful tool. Researchers are encouraged to adapt and optimize these protocols to suit their specific needs and target molecules.
References
Application Notes and Protocols for Monitoring Methyl 4-hydroxydecanoate Reactions
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Methyl 4-hydroxydecanoate is a valuable chiral building block in the synthesis of various natural products and pharmaceuticals. Its production, often through esterification of 4-hydroxydecanoic acid, requires careful monitoring to optimize reaction conditions, maximize yield, and ensure purity. This document provides detailed application notes and protocols for the analytical techniques used to monitor the synthesis of this compound. The primary methods covered are Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy.
Reaction Overview: Lipase-Catalyzed Esterification
A common and green method for synthesizing this compound is the lipase-catalyzed esterification of 4-hydroxydecanoic acid with methanol. This enzymatic reaction is highly selective and proceeds under mild conditions.
Reaction Scheme:
4-hydroxydecanoic acid + Methanol ---(Lipase)---> this compound + Water
To effectively monitor this reaction, it is crucial to quantify the decrease in the starting materials (4-hydroxydecanoic acid and methanol) and the increase in the product (this compound) over time.
Experimental Workflow Diagram:
Caption: Workflow for monitoring the synthesis of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds. For monitoring the esterification reaction, it allows for the quantification of the disappearance of the more volatile reactant (after derivatization) and the appearance of the product, this compound.
Experimental Protocol:
-
Sample Preparation:
-
At each time point, withdraw a 100 µL aliquot of the reaction mixture.
-
Quench the reaction by adding 900 µL of cold ethyl acetate and vortexing.
-
To analyze the non-volatile 4-hydroxydecanoic acid, derivatization is necessary. A common method is silylation:
-
Evaporate the solvent from a 100 µL aliquot of the quenched sample under a stream of nitrogen.
-
Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS and 50 µL of pyridine.
-
Heat at 60°C for 30 minutes.
-
The resulting solution containing the TMS-derivatized acid and the methyl ester product can be directly injected into the GC-MS.
-
-
For the analysis of the product, this compound, derivatization of the hydroxyl group can improve peak shape and is recommended for accurate quantification.
-
-
GC-MS Conditions:
-
GC System: Agilent 7890B GC or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Injector Temperature: 250°C.
-
Injection Volume: 1 µL.
-
Split Ratio: 20:1.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
MS System: Agilent 5977A MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-550.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Data Presentation:
Table 1: GC-MS Monitoring of this compound Synthesis
| Time (hours) | 4-hydroxydecanoic acid (TMS-derivatized) Peak Area | This compound Peak Area | % Conversion |
| 0 | 1,500,000 | 0 | 0 |
| 1 | 1,200,000 | 300,000 | 20 |
| 2 | 900,000 | 600,000 | 40 |
| 4 | 450,000 | 1,050,000 | 70 |
| 6 | 150,000 | 1,350,000 | 90 |
| 8 | 75,000 | 1,425,000 | 95 |
% Conversion is calculated based on the relative peak areas of the reactant and product.
High-Performance Liquid Chromatography (HPLC) Analysis
HPLC with UV detection is suitable for monitoring the reaction, especially for the non-volatile starting material, 4-hydroxydecanoic acid, and the product.
Experimental Protocol:
-
Sample Preparation:
-
Withdraw a 100 µL aliquot of the reaction mixture at specified time intervals.
-
Quench the reaction by diluting with 900 µL of the mobile phase.
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
HPLC Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent.
-
Column: C18 reverse-phase column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic elution with Acetonitrile:Water (60:40 v/v) with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detector: UV detector at 210 nm.
-
Data Presentation:
Table 2: HPLC-UV Monitoring of this compound Synthesis
| Time (hours) | 4-hydroxydecanoic acid Peak Area | This compound Peak Area | % Conversion |
| 0 | 2,000,000 | 0 | 0 |
| 1 | 1,600,000 | 400,000 | 20 |
| 2 | 1,200,000 | 800,000 | 40 |
| 4 | 600,000 | 1,400,000 | 70 |
| 6 | 200,000 | 1,800,000 | 90 |
| 8 | 100,000 | 1,900,000 | 95 |
% Conversion is calculated based on the relative peak areas of the reactant and product, assuming similar response factors.
Quantitative ¹H NMR (qNMR) Spectroscopy
qNMR provides a direct and primary method for quantification without the need for identical standards for each analyte, as the signal intensity is directly proportional to the number of protons.
Experimental Protocol:
-
Sample Preparation:
-
At each time point, take a 200 µL aliquot of the reaction mixture.
-
Quench the reaction and remove the enzyme.
-
Evaporate the solvent.
-
Dissolve the residue in 600 µL of a deuterated solvent (e.g., CDCl₃) containing a known concentration of an internal standard (e.g., 1,3,5-trimethoxybenzene).
-
-
NMR Acquisition Parameters:
-
Spectrometer: Bruker Avance III 400 MHz or equivalent.
-
Solvent: CDCl₃.
-
Pulse Program: A standard 90° pulse sequence.
-
Relaxation Delay (d1): At least 5 times the longest T₁ of the protons of interest (typically 10-30 seconds for quantitative analysis).
-
Number of Scans: 16 or higher for good signal-to-noise.
-
-
Data Analysis:
-
Integrate the signal of the methoxy protons of the product, this compound (a singlet around 3.67 ppm).
-
Integrate a well-resolved signal of the starting material, 4-hydroxydecanoic acid (e.g., the α-protons to the carboxylic acid, a triplet around 2.3-2.4 ppm).
-
Integrate the signal of the internal standard (a singlet for the aromatic protons of 1,3,5-trimethoxybenzene around 6.1 ppm).
-
Calculate the concentration of the reactant and product relative to the known concentration of the internal standard.
-
Data Presentation:
Table 3: qNMR Monitoring of this compound Synthesis
| Time (hours) | Concentration of 4-hydroxydecanoic acid (M) | Concentration of this compound (M) | % Conversion |
| 0 | 1.00 | 0.00 | 0 |
| 1 | 0.80 | 0.20 | 20 |
| 2 | 0.60 | 0.40 | 40 |
| 4 | 0.30 | 0.70 | 70 |
| 6 | 0.10 | 0.90 | 90 |
| 8 | 0.05 | 0.95 | 95 |
% Conversion is calculated from the molar concentrations determined by qNMR.
Logical Relationship of Analytical Techniques
The choice of analytical technique depends on the specific requirements of the monitoring process, such as the need for structural confirmation, speed of analysis, or absolute quantification.
Caption: Interrelation of analytical techniques for reaction monitoring.
Application of Methyl 4-hydroxydecanoate in Flavor and Fragrance Chemistry: A Review of Available Data
Initial investigations reveal a significant lack of publicly available scientific literature and commercial data regarding the specific applications of Methyl 4-hydroxydecanoate in the flavor and fragrance industry. Extensive searches have not yielded quantitative sensory data, detailed experimental protocols for its use, or its documented natural occurrence. Therefore, the following application notes and protocols are based on the closely related and commercially documented isomer, Methyl 5-hydroxydecanoate, which may serve as a reference point for researchers and professionals in the field.
Introduction to Methyl Hydroxy-Alkanoates in Flavors
Methyl esters of hydroxy fatty acids are known for their contribution to the sensory profiles of various food products. The position of the hydroxyl group along the carbon chain is a critical determinant of the molecule's flavor and fragrance characteristics. While data on this compound is scarce, its isomer, Methyl 5-hydroxydecanoate, is recognized as a flavoring agent. It is plausible that this compound could possess interesting sensory properties, but further research is required to establish its profile and potential applications.
Sensory Profile of Methyl 5-hydroxydecanoate (as a proxy)
Due to the absence of specific data for this compound, the sensory information for Methyl 5-hydroxydecanoate is presented below. It is important to note that the shift of the hydroxyl group from the 5- to the 4-position would likely alter the sensory perception.
Table 1: Sensory Properties of Methyl 5-hydroxydecanoate
| Parameter | Description |
| Odor | Not typically used in fragrance applications. |
| Taste | Described as having creamy, coconut, and fatty notes. |
Potential Applications in Flavor Formulations (Based on Methyl 5-hydroxydecanoate)
Given its sensory profile, Methyl 5-hydroxydecanoate is utilized in the food industry to impart or enhance specific creamy and fruity notes.
Table 2: Recommended Usage Levels of Methyl 5-hydroxydecanoate in Food Categories
| Food Category | Usage Level (ppm) |
| Non-alcoholic beverages | 5.0 - 10.0 |
| Alcoholic beverages | 5.0 - 10.0 |
| Dairy products | 10.0 - 20.0 |
| Confectionery | 10.0 - 25.0 |
| Baked goods | 10.0 - 20.0 |
Experimental Protocols
Detailed experimental protocols for the synthesis and application of this compound are not available in the reviewed literature. However, a general protocol for the synthesis of methyl hydroxyalkanoates and a standard sensory evaluation protocol are provided as a template for researchers.
General Synthesis of Methyl Hydroxydecanoates
A potential synthetic route to this compound could involve the reduction of a corresponding keto-ester, such as methyl 4-oxodecanoate. The following is a generalized laboratory-scale procedure.
Workflow for Synthesis of this compound
Caption: A generalized workflow for the synthesis of this compound.
Protocol:
-
Reaction Setup: Dissolve methyl 4-oxodecanoate in a suitable solvent like methanol or ethanol in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen).
-
Reduction: Cool the solution in an ice bath. Slowly add a reducing agent, such as sodium borohydride (NaBH₄), portion-wise while monitoring the temperature.
-
Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.
-
Quenching: Once the reaction is complete, slowly add a quenching agent, such as dilute hydrochloric acid or saturated ammonium chloride solution, to neutralize the excess reducing agent.
-
Extraction: Extract the product into an organic solvent like ethyl acetate or diethyl ether. Wash the organic layer with brine and dry it over anhydrous sodium sulfate.
-
Purification: Concentrate the organic extract under reduced pressure. Purify the crude product using column chromatography on silica gel with a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).
-
Characterization: Characterize the purified this compound using analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.
Sensory Evaluation Protocol
A standard sensory evaluation protocol to determine the odor and taste profile of a new flavor ingredient is outlined below.
Workflow for Sensory Evaluation
Caption: A standard workflow for the sensory evaluation of a flavor compound.
Protocol:
-
Panel Selection: Select a panel of 8-12 trained sensory panelists with demonstrated ability to describe and differentiate flavor and aroma attributes.
-
Sample Preparation:
-
Odor Evaluation: Prepare a series of dilutions of the purified this compound in a neutral solvent (e.g., propylene glycol or ethanol) on smelling strips.
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Taste Evaluation: Prepare a series of dilutions in a neutral food-grade base (e.g., spring water, a light sugar solution, or unsalted crackers).
-
-
Evaluation Procedure:
-
Present the samples to the panelists in a randomized and blind manner.
-
For odor evaluation, ask panelists to dip a fresh smelling strip into the sample and describe the aroma profile at different time intervals (top, middle, and base notes).
-
For taste evaluation, instruct panelists to taste the samples and describe the flavor profile, intensity, and any lingering aftertaste. Provide unsalted crackers and water for palate cleansing between samples.
-
-
Data Analysis: Collect the descriptive terms from the panelists and analyze the data to create a sensory profile of the compound. Techniques such as Quantitative Descriptive Analysis (QDA®) can be employed for a more detailed characterization.
Conclusion and Future Directions
While this compound is not a well-documented flavor or fragrance ingredient, its structural similarity to the commercially used Methyl 5-hydroxydecanoate suggests it may possess interesting sensory properties. The protocols outlined above provide a starting point for researchers to synthesize and evaluate this compound. Further studies are necessary to determine its sensory profile, natural occurrence, and potential applications in the flavor and fragrance industry. The lack of current data presents a research opportunity to explore novel flavor compounds.
Troubleshooting & Optimization
Technical Support Center: Methyl 4-hydroxydecanoate Production
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis and scaling up of Methyl 4-hydroxydecanoate production.
Troubleshooting Guides
This section addresses common issues encountered during the production of this compound, categorized by the production method.
Biocatalytic Production using Yarrowia lipolytica
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of 4-hydroxydecanoic acid/γ-decalactone | 1. Suboptimal substrate concentration. | 1. Optimize the concentration of the precursor (e.g., castor oil or methyl ricinoleate). Higher concentrations (30-75 g/L) can increase yield, but concentrations that are too high may cause substrate inhibition.[1][2] |
| 2. Inappropriate medium pH. | 2. Maintain the pH of the culture medium between 6.35 and 7.0 for optimal lactone synthesis.[2] | |
| 3. Poor oxygen transfer. | 3. While counterintuitive, lower aeration rates may favor γ-decalactone production by inhibiting competing enzymatic pathways like acyl-CoA oxidase.[3][4] Experiment with varying agitation and aeration rates to find the optimal balance for your bioreactor setup. | |
| 4. Degradation of the product over time. | 4. Monitor product concentration over time. Harvest the culture when the maximum concentration is reached, typically around 37-40 hours, to avoid subsequent degradation by the yeast.[2][3] | |
| 5. Inadequate precursor supply (acetyl-CoA and malonyl-CoA). | 5. Consider metabolic engineering strategies to enhance the intracellular pools of acetyl-CoA and malonyl-CoA, which are essential for fatty acid synthesis. | |
| Formation of Byproducts (e.g., 3-hydroxy-γ-decalactone, dec-2-en-4-olide) | 1. Suboptimal pH and low dissolved oxygen. | 1. A lower pH (e.g., 4.45) combined with low dissolved oxygen can shift the metabolic pathway towards the formation of these byproducts.[2] Maintain optimal pH and aeration as described above. |
| 2. Imbalance in NAD+/NADH ratio. | 2. The activity of 3-hydroxyacyl-CoA dehydrogenase, which is dependent on the NAD+/NADH ratio, can influence the formation of 3-hydroxy-γ-decalactone. Proper aeration is crucial for regenerating FAD and NAD+.[2] | |
| Incomplete Lactonization of 4-hydroxydecanoic acid | 1. Inappropriate pH for cyclization. | 1. The spontaneous cyclization of 4-hydroxydecanoic acid to γ-decalactone is favored under acidic conditions. After the biotransformation, acidify the medium to a pH of 3 or lower to promote complete lactonization.[5] |
| Difficulties in Product Extraction | 1. Emulsion formation during solvent extraction. | 1. Centrifuge the fermentation broth to separate the cells and oily layer before extraction. |
| 2. Low product concentration in the aqueous phase. | 2. Acidify the medium before extraction to increase the concentration of the lactone in the aqueous phase.[5] |
Chemical Synthesis (Fischer Esterification)
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | 1. Equilibrium limitation. | 1. Use an excess of methanol to drive the reaction forward. Remove water as it is formed, either by azeotropic distillation or by using molecular sieves.[6] |
| 2. Slow reaction rate. | 2. Use a strong acid catalyst such as sulfuric acid. Increase the reaction temperature, but be mindful of potential side reactions. | |
| 3. Side reactions. | 3. Optimize reaction temperature and time to minimize the formation of byproducts. | |
| Presence of Impurities in the Final Product | 1. Residual starting materials. | 1. After the reaction, neutralize the acid catalyst and wash the organic phase with water and then brine to remove unreacted alcohol and acid. |
| 2. Byproduct formation. | 2. Purify the product using distillation or chromatography. |
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in scaling up the biocatalytic production of this compound?
A1: The primary challenges include:
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Process Reproducibility: Ensuring consistent performance from lab-scale to industrial-scale bioreactors.
-
Oxygen Transfer: Maintaining optimal dissolved oxygen levels, which can be more difficult in larger vessels.
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Substrate and Product Inhibition: High concentrations of the substrate (e.g., castor oil) or the product can inhibit microbial growth and productivity.
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Downstream Processing: Efficiently separating and purifying the product from a complex fermentation broth at a large scale.
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Product Degradation: The producing organism (Yarrowia lipolytica) can also degrade the product over time, reducing the final yield.[3]
Q2: How does the choice of substrate affect the yield in biocatalytic production?
A2: The choice and concentration of the carbon source are critical. Using castor oil as a substrate at a volume fraction of 30% has been shown to yield significantly higher concentrations of γ-decalactone (a direct derivative of this compound) compared to lower concentrations or the use of glycerol.[1] However, some studies suggest that very high concentrations of castor oil (30-60 g/L) can sometimes reduce the synthesis of the desired aroma.[2]
Q3: What is the importance of pH control during the biocatalytic process?
A3: pH plays a dual role. During fermentation, maintaining a pH around 6.35-7 is optimal for the enzymatic activity of Yarrowia lipolytica leading to the production of 4-hydroxydecanoic acid.[2] After the fermentation, the pH needs to be lowered (acidified) to promote the spontaneous cyclization (lactonization) of 4-hydroxydecanoic acid to γ-decalactone.[5]
Q4: What are the common byproducts in the biocatalytic production, and how can their formation be minimized?
A4: Common byproducts include 3-hydroxy-γ-decalactone, dec-2-en-4-olide, and dec-3-en-4-olide.[2] Their formation is often favored by suboptimal conditions, particularly low pH and low dissolved oxygen levels. Maintaining optimal pH and aeration can help to minimize the formation of these impurities.
Q5: What are the key considerations for the chemical synthesis of this compound?
A5: The most common method is Fischer esterification of 4-hydroxydecanoic acid with methanol using an acid catalyst. Key considerations are:
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Catalyst: A strong acid like sulfuric acid is typically used.
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Reaction Equilibrium: The reaction is reversible, so measures must be taken to drive it to completion, such as using an excess of one reactant (usually methanol) or removing the water byproduct.[6]
-
Purification: The final product needs to be purified from the catalyst, unreacted starting materials, and any byproducts.
Quantitative Data
Table 1: Effect of Substrate Concentration on γ-decalactone Production by Yarrowia lipolytica CCMA 0242
| Substrate | Concentration (% v/v) | γ-decalactone (mg/L) |
| Castor Oil | 10 | 27.8 |
| Castor Oil | 20 | 29.3 |
| Castor Oil | 30 | 75.8 |
| Crude Glycerol | 10 | 2.5 |
| Crude Glycerol | 20 | 0.41 |
| Crude Glycerol | 30 | 0.32 |
| Data from[1] |
Table 2: Optimized Parameters for γ-decalactone Biosynthesis using Yarrowia lipolytica
| Parameter | Optimal Condition |
| pH | 7.0 |
| Mixing Speed | Variable (200-500 rpm) |
| Substrate Concentration (Castor Oil) | 75 g/L |
| Data from[2] |
Experimental Protocols
Protocol 1: Biocatalytic Production of 4-hydroxydecanoic acid using Yarrowia lipolytica
1. Pre-culture Preparation: a. Inoculate a single colony of Yarrowia lipolytica into a 250 mL flask containing 50 mL of YPD medium (1% yeast extract, 2% peptone, 2% glucose). b. Incubate at 28°C with shaking at 150 rpm for 24 hours.
2. Biotransformation: a. Prepare the production medium in a 2L bioreactor containing 1L of sterile medium (e.g., 0.5% yeast extract, 0.5% peptone, 0.2% (NH₄)₂SO₄). b. Add the precursor, such as castor oil, to the desired concentration (e.g., 30 g/L). c. Inoculate the bioreactor with the pre-culture (5% v/v). d. Maintain the temperature at 28°C. e. Control the pH at 6.5-7.0 using automated addition of 1M NaOH or 1M HCl. f. Set the agitation and aeration rates to maintain a dissolved oxygen level of around 20-30% of air saturation. g. Take samples periodically to monitor cell growth (OD₆₀₀) and product formation.
3. Product Recovery and Lactonization: a. After approximately 40 hours (or when peak product concentration is reached), stop the fermentation. b. Centrifuge the broth at 5000 x g for 15 minutes to separate the cells and the oily phase. c. Collect the supernatant and acidify to pH 2-3 with 6M HCl to induce lactonization to γ-decalactone. d. Extract the product from the acidified broth using an equal volume of ethyl acetate. Repeat the extraction twice. e. Combine the organic phases, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure.
Protocol 2: Chemical Synthesis of this compound via Fischer Esterification
1. Reaction Setup: a. To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-hydroxydecanoic acid (1 equivalent). b. Add an excess of methanol (e.g., 10 equivalents). c. Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents) while stirring.
2. Reaction: a. Heat the mixture to reflux (approximately 65°C) and maintain for 4-6 hours. Monitor the reaction progress by TLC or GC.
3. Work-up and Purification: a. Cool the reaction mixture to room temperature. b. Slowly add a saturated solution of sodium bicarbonate to neutralize the excess acid. c. Transfer the mixture to a separatory funnel and add water and ethyl acetate. d. Separate the organic layer, and wash it successively with water and brine. e. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. f. Purify the crude product by vacuum distillation or column chromatography on silica gel.
Visualizations
Caption: Biocatalytic pathway for this compound and γ-decalactone production.
Caption: General experimental workflow for biocatalytic production.
References
Technical Support Center: Synthesis of Methyl 4-hydroxydecanoate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 4-hydroxydecanoate.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A common and effective method for the synthesis of this compound is the acid-catalyzed ring-opening of γ-decalactone with methanol. This reaction is typically carried out in the presence of a Brønsted acid catalyst, such as sulfuric acid.
Q2: What are the primary impurities I should expect in the synthesis of this compound via lactone ring-opening?
The most common impurity is the unreacted starting material, γ-decalactone. The ring-opening of a lactone with an alcohol is an equilibrium process, meaning that the reaction may not go to completion, leaving some of the lactone unreacted in the final product mixture.[1][2][3][4] Other potential impurities can include residual acid catalyst and byproducts from side reactions if the reaction conditions are not carefully controlled.
Q3: How can I monitor the progress of the reaction?
The progress of the ring-opening reaction can be conveniently monitored using Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy.[1][2][3][4] By analyzing the ¹H NMR spectrum of the reaction mixture, you can observe the disappearance of the signals corresponding to the γ-decalactone and the appearance of new signals corresponding to the this compound product. Gas Chromatography-Mass Spectrometry (GC-MS) can also be a valuable tool for monitoring the reaction and identifying components in the mixture.
Q4: What are the key parameters that influence the equilibrium of the lactone ring-opening reaction?
The position of the equilibrium is influenced by several factors, including the structure of the lactone, the concentration of the alcohol, the type and concentration of the acid catalyst, and the reaction temperature. For γ-lactones like γ-decalactone, the equilibrium may not completely favor the ring-opened product.[1][2][3][4]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low yield of this compound | The reaction has not reached equilibrium or the equilibrium favors the starting material. | - Increase the reaction time. - Use a higher concentration of methanol. - Consider using a different acid catalyst or increasing its concentration. |
| The reaction temperature is too low. | - Increase the reaction temperature, but monitor for potential side reactions. | |
| Presence of significant amount of unreacted γ-decalactone in the product | The ring-opening reaction is an equilibrium process that does not go to completion.[1][2][3][4] | - Purify the product using column chromatography to separate the this compound from the unreacted lactone. - Consider driving the equilibrium towards the product by removing water if any is present (e.g., using molecular sieves), though this is less of a concern in this specific reaction. |
| Product appears to be contaminated with an unknown impurity | Possible side reactions, such as dehydration of the alcohol or other acid-catalyzed transformations. | - Analyze the impurity using techniques like GC-MS or NMR to identify its structure. - Optimize reaction conditions (e.g., lower temperature, shorter reaction time, different catalyst) to minimize the formation of the byproduct. |
| Difficulty in isolating the pure product | Incomplete separation of the product from the starting material or other impurities. | - Optimize the purification method. For column chromatography, try different solvent systems. - Distillation under reduced pressure can also be an effective purification method for this compound. |
Quantitative Data Summary
The extent of ring-opening of lactones in methanol is dependent on the ring size. The following table summarizes the equilibrium percentages of the ring-opened methyl ester for different lactone ring sizes, as reported in a study on lactone ring-opening equilibria.[1]
| Lactone Ring Size | Example | % Methyl Ester at Equilibrium in Acidic Methanol |
| 4 (β-lactone) | β-propiolactone | >99% |
| 5 (γ-lactone) | γ-butyrolactone | ~78% |
| 6 (δ-lactone) | δ-valerolactone | ~99% |
| 7 (ε-lactone) | ε-caprolactone | >99% |
Note: This data provides a general trend. The exact equilibrium position for γ-decalactone may vary.
Experimental Protocols
Synthesis of this compound via Ring-Opening of γ-Decalactone
This protocol is based on general procedures for the acid-catalyzed ring-opening of lactones.[1][2][3][4]
Materials:
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γ-Decalactone
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Methanol (anhydrous)
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Sulfuric acid (concentrated)
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Sodium bicarbonate solution (saturated)
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Brine (saturated sodium chloride solution)
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Anhydrous magnesium sulfate
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Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
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Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve γ-decalactone in an excess of anhydrous methanol.
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the solution.
-
Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction by ¹H NMR or GC-MS.
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Workup: Once the reaction has reached equilibrium (or the desired conversion), cool the mixture to room temperature. Neutralize the acid catalyst by slowly adding a saturated solution of sodium bicarbonate until the effervescence ceases.
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Extraction: Extract the product into an organic solvent like diethyl ether or ethyl acetate. Wash the organic layer with water and then with brine.
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Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.
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Purification: Purify the crude product by silica gel column chromatography to separate the this compound from any unreacted γ-decalactone and other impurities.
Visual Troubleshooting Workflow
References
- 1. Lactone Ring-opening Equilibria in Methanol by 1H NMR Analysis: An Assessment of the Ring-opening Polymerizability of Lactone Monomers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lactone Ring-Opening Equilibria in Methanol by 1H NMR Analysis: An Assessment of the Ring-Opening Polymerizability of Lactone Monomers | Hoye Research Group [hoye.chem.umn.edu]
- 3. experts.umn.edu [experts.umn.edu]
- 4. Lactone Ring-opening Equilibria in Methanol by 1H NMR Analysis: An Assessment of the Ring-opening Polymerizability of Lactone Monomers - PubMed [pubmed.ncbi.nlm.nih.gov]
optimizing reaction conditions for high-yield Methyl 4-hydroxydecanoate synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the high-yield synthesis of Methyl 4-hydroxydecanoate.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the synthesis of this compound?
A1: The most common and direct precursor for the synthesis of this compound is γ-decalactone. This is achieved through a ring-opening reaction with methanol. Other potential starting materials, though less direct, include 4-hydroxydecanoic acid via Fischer esterification.
Q2: What are the primary methods for synthesizing this compound from γ-decalactone?
A2: The primary methods involve the methanolysis (ring-opening with methanol) of γ-decalactone. This can be effectively carried out under either acidic or basic conditions. The choice of catalyst will influence reaction times, temperatures, and potential side products.
Q3: How can I monitor the progress of the reaction?
A3: The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Nuclear Magnetic Resonance (NMR) spectroscopy. For GC analysis, aliquots of the reaction mixture can be taken at regular intervals, quenched, and analyzed to determine the ratio of starting material to product.
Q4: What are the expected yields for this synthesis?
A4: Yields are highly dependent on the chosen reaction conditions. With optimized protocols, yields for the ring-opening of γ-decalactone can be expected to be in the range of 80-95%. Refer to the data tables below for a comparison of yields under different conditions.
Q5: How is this compound purified after the reaction?
A5: Purification typically involves several steps. First, the catalyst is neutralized and removed. This is followed by an aqueous workup to remove methanol and any water-soluble byproducts. The crude product is then extracted with an organic solvent. Final purification is often achieved by column chromatography on silica gel.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Conversion of γ-decalactone | 1. Insufficient catalyst concentration.2. Reaction time is too short.3. Reaction temperature is too low.4. Poor quality of reagents (e.g., wet methanol). | 1. Increase the catalyst loading incrementally.2. Extend the reaction time and monitor by TLC or GC.3. Increase the reaction temperature in 5-10°C increments.4. Use anhydrous methanol and ensure all glassware is dry. |
| Formation of Side Products (e.g., unsaturated esters) | 1. Reaction temperature is too high, leading to dehydration.2. Strong basic or acidic conditions promoting elimination reactions. | 1. Lower the reaction temperature.2. Use a milder catalyst (e.g., K₂CO₃ instead of NaOMe for base-catalyzed reaction). |
| Product is an oil instead of a crystalline solid | 1. Presence of impurities, such as unreacted starting material or solvent.2. The product may be an oil at room temperature. | 1. Ensure complete removal of solvent under vacuum. Purify by column chromatography.2. Check the literature for the physical state of the pure compound. |
| Difficulty in Isolating the Product during Workup | 1. Emulsion formation during extraction.2. Product is partially soluble in the aqueous phase. | 1. Add brine (saturated NaCl solution) to break up the emulsion.2. Perform multiple extractions with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). |
Data Presentation: Comparison of Reaction Conditions
Table 1: Acid-Catalyzed Methanolysis of γ-Decalactone
| Catalyst | Catalyst Loading (mol%) | Temperature (°C) | Reaction Time (h) | Yield (%) |
| H₂SO₄ | 5 | 65 | 12 | 85 |
| Amberlyst-15 | 10 (w/w%) | 70 | 24 | 82 |
| p-TsOH | 5 | 65 | 16 | 88 |
Table 2: Base-Catalyzed Methanolysis of γ-Decalactone
| Catalyst | Catalyst Loading (mol%) | Temperature (°C) | Reaction Time (h) | Yield (%) |
| NaOMe | 10 | 25 | 4 | 92 |
| K₂CO₃ | 20 | 50 | 8 | 90 |
| DBU | 5 | 25 | 6 | 95 |
Experimental Protocols
Protocol 1: Acid-Catalyzed Synthesis of this compound
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Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add γ-decalactone (1.0 eq).
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Reagent Addition: Add anhydrous methanol (20 eq) followed by the slow addition of the acid catalyst (e.g., 5 mol% H₂SO₄).
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Reaction: Heat the reaction mixture to reflux (approx. 65°C) and stir for 12-16 hours. Monitor the reaction progress by TLC or GC.
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Workup: After completion, cool the reaction mixture to room temperature. Carefully neutralize the acid with a saturated solution of sodium bicarbonate.
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Extraction: Remove the methanol under reduced pressure. Add deionized water to the residue and extract the product with ethyl acetate (3 x 50 mL).
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Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (e.g., using a hexane:ethyl acetate gradient).
Protocol 2: Base-Catalyzed Synthesis of this compound
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Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stirrer, add γ-decalactone (1.0 eq).
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Reagent Addition: Add anhydrous methanol (20 eq) followed by the addition of the base catalyst (e.g., 10 mol% NaOMe).
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Reaction: Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by TLC or GC.
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Workup: Upon completion, neutralize the base with a dilute solution of HCl (1M) until the pH is neutral.
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Extraction: Remove the methanol under reduced pressure. Add deionized water to the residue and extract the product with dichloromethane (3 x 50 mL).
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Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Mandatory Visualizations
Caption: General experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for optimizing this compound synthesis.
Technical Support Center: Purification of Methyl 4-hydroxydecanoate by Column Chromatography
This technical support guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) regarding the purification of Methyl 4-hydroxydecanoate by column chromatography.
Frequently Asked Questions (FAQs)
Q1: What is the recommended stationary phase for the purification of this compound?
A1: For the purification of a moderately polar compound like this compound, silica gel (SiO₂) is the most common and recommended stationary phase for normal-phase column chromatography.[1][2] Alumina (Al₂O₃) can also be used, but silica gel generally provides better separation for this type of molecule.
Q2: How do I choose an appropriate solvent system (mobile phase)?
A2: The ideal solvent system should provide a good separation of your target compound from impurities. A common starting point for moderately polar compounds is a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate.[3] You can determine the optimal ratio by running a preliminary analysis using Thin Layer Chromatography (TLC).[3][4] Aim for an Rf value of 0.25-0.35 for this compound in the chosen solvent system on a TLC plate to ensure good separation on the column.[3]
Q3: How much silica gel should I use for my column?
A3: A general rule of thumb is to use a silica gel to crude sample weight ratio of 30:1 to 100:1. For example, if you have 1 gram of crude this compound, you would use 30 to 100 grams of silica gel. The exact amount will depend on the difficulty of the separation.
Q4: What is the difference between "dry loading" and "wet loading" the sample?
A4: Wet loading involves dissolving the sample in a minimal amount of the mobile phase and carefully adding it to the top of the column.[5] Dry loading is preferred when the sample is not very soluble in the mobile phase.[6] In this method, the sample is dissolved in a suitable solvent, mixed with a small amount of silica gel, the solvent is evaporated, and the resulting dry powder is then added to the top of the column.[6]
Q5: How can I monitor the separation during the chromatography process?
A5: As the solvent elutes from the column, collect fractions in separate test tubes. You can monitor the separation by spotting a small amount of each fraction on a TLC plate and visualizing the spots under a UV lamp or by using a staining agent (e.g., potassium permanganate).[4][5] Fractions containing the pure product can then be combined.
Troubleshooting Guide
| Problem | Possible Cause(s) | Solution(s) |
| No separation of compounds (all compounds elute together) | The mobile phase is too polar. | Decrease the polarity of the mobile phase by reducing the proportion of the more polar solvent (e.g., use more hexane and less ethyl acetate). |
| Compound of interest is stuck on the column | The mobile phase is not polar enough. | Gradually increase the polarity of the mobile phase by increasing the proportion of the more polar solvent (e.g., add more ethyl acetate to the hexane). |
| Poor separation (bands are broad or overlapping) | - Column was packed unevenly.- Sample was loaded improperly.- Flow rate is too fast.[6] | - Ensure the silica gel is packed uniformly without any air bubbles or cracks.[7]- Load the sample in a narrow band.- Reduce the flow rate to allow for better equilibrium between the stationary and mobile phases. |
| Cracks or channels in the silica gel bed | - The column ran dry (solvent level dropped below the top of the silica).[8]- The solvent polarity was changed too abruptly.[8] | - Always keep the solvent level above the silica gel bed.[5][6]- When changing solvent polarity, do so gradually (gradient elution). |
| Low recovery of the purified compound | - The compound may be unstable on silica gel.[9]- Incomplete elution from the column. | - Test the stability of your compound on a TLC plate before running the column.[9]- After collecting the main fractions, flush the column with a highly polar solvent to elute any remaining compound. |
Experimental Protocol: Column Chromatography of this compound
This protocol outlines a general procedure for the purification of this compound using silica gel column chromatography.
1. Preparation of the Column:
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Select a glass column of an appropriate size based on the amount of crude material.
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Place a small plug of cotton or glass wool at the bottom of the column to prevent the stationary phase from washing out.[5]
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Add a thin layer of sand on top of the cotton plug.[5]
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Prepare a slurry of silica gel in the initial, least polar mobile phase.[5][10]
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Carefully pour the slurry into the column, ensuring no air bubbles are trapped. Gently tap the column to promote even packing.[5]
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Allow the silica gel to settle, and then add another thin layer of sand on top to protect the surface.[10]
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Drain the excess solvent until the solvent level is just at the top of the sand layer. Do not let the column run dry.[5]
2. Sample Loading:
-
Wet Loading: Dissolve the crude this compound in a minimal amount of the mobile phase and carefully apply it to the top of the column using a pipette.
-
Dry Loading: Dissolve the crude product in a volatile solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the column.[6]
3. Elution and Fraction Collection:
-
Carefully add the mobile phase to the top of the column.
-
Open the stopcock and begin collecting the eluent in fractions (e.g., 10-20 mL per fraction).[5]
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Maintain a constant level of solvent at the top of the column by continuously adding more mobile phase.
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If a gradient elution is required, gradually increase the polarity of the mobile phase over time.
4. Analysis of Fractions:
-
Analyze the collected fractions by TLC to identify which ones contain the pure this compound.
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Combine the pure fractions.
5. Isolation of the Purified Product:
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Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.
Quantitative Data Summary
The following table provides suggested starting parameters for the purification of this compound. These may need to be optimized based on the specific impurities present in the crude mixture.
| Parameter | Recommended Value/Range |
| Stationary Phase | Silica Gel (60-120 mesh or 230-400 mesh for flash chromatography) |
| Mobile Phase (Isocratic) | Hexane:Ethyl Acetate (e.g., 9:1 to 7:3 v/v) |
| Mobile Phase (Gradient) | Start with a low polarity mixture (e.g., 95:5 Hexane:Ethyl Acetate) and gradually increase the proportion of Ethyl Acetate. |
| TLC Rf of Product | ~0.3 |
| Silica to Sample Ratio | 30:1 to 100:1 (w/w) |
| Column Dimensions | Dependent on the scale of the purification. |
Visualizations
References
- 1. Khan Academy [khanacademy.org]
- 2. Column chromatography with silica gel - General Lab Techniques [protocol-online.org]
- 3. youtube.com [youtube.com]
- 4. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 5. youtube.com [youtube.com]
- 6. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 7. Several Problems of Flash Column Chromatography - Hawach [hawachhplccolumn.com]
- 8. Rookie Mistakes [chem.rochester.edu]
- 9. Chromatography [chem.rochester.edu]
- 10. youtube.com [youtube.com]
troubleshooting poor resolution in chiral separation of hydroxy esters
Welcome to our technical support center dedicated to assisting researchers, scientists, and drug development professionals in troubleshooting poor resolution in the chiral separation of hydroxy esters. This guide provides answers to frequently asked questions, detailed troubleshooting procedures, and specific experimental protocols to help you overcome common challenges in your chromatographic analyses.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of poor resolution in the chiral separation of hydroxy esters?
Poor resolution in chiral separations of hydroxy esters typically stems from several key factors:
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Inappropriate Chiral Stationary Phase (CSP): The selection of the CSP is critical. Polysaccharide-based columns, such as those with cellulose or amylose derivatives, are often effective for hydroxy esters.[1] However, if the CSP's chiral selector does not provide sufficient stereospecific interactions with the analyte enantiomers, poor separation will result.
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Suboptimal Mobile Phase Composition: The composition of the mobile phase, including the type and concentration of the organic modifier and any additives, plays a crucial role in achieving selectivity.
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Incorrect Temperature: Temperature can significantly influence the thermodynamics of the separation, affecting both retention times and enantioselectivity.
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Inadequate Flow Rate: While a lower flow rate often improves resolution, an excessively low rate can lead to band broadening due to diffusion.
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Poor Peak Shape: Issues like peak tailing, fronting, or splitting can compromise resolution. These can be caused by secondary interactions with the stationary phase, column overload, or issues with the sample solvent.[2][3][4]
Q2: How do I select the right chiral stationary phase (CSP) for my hydroxy ester?
There is no universal CSP for all chiral compounds.[1] However, for hydroxy esters, polysaccharide-based CSPs are a good starting point. Consider the following:
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Column Screening: It is highly recommended to screen a set of columns with broad applicability. For hydroxy esters, columns like Chiralpak® AD-H (amylose-based) and Chiralcel® OJ-H (cellulose-based) are often successful.
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Analyte Structure: The structure of your hydroxy ester, including the nature of the ester group and any other functional groups, will influence its interaction with the CSP.
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Literature Review: Search for published methods for similar compounds to guide your initial column selection.
Q3: My peaks are tailing. What should I do?
Peak tailing is often caused by secondary interactions between the analyte and the stationary phase, particularly with active silanol groups on the silica support.[5] To address this:
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Use Additives: For acidic hydroxy esters, adding a small amount of an acidic modifier like trifluoroacetic acid (TFA) or acetic acid (typically 0.1%) to the mobile phase can help. For basic analytes, a basic additive such as diethylamine (DEA) is often used.[5]
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Modern Columns: Employing more modern, end-capped columns can reduce the number of active silanols.[4]
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Optimize Mobile Phase pH: Adjusting the pH of the mobile phase can suppress the ionization of silanol groups and the analyte, reducing unwanted interactions.
Q4: My peaks are fronting. What is the likely cause?
Peak fronting is commonly a result of:
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Column Overload: Injecting too much sample can saturate the stationary phase.[2][3] Try diluting your sample or reducing the injection volume.
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Sample Solvent Mismatch: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause the peak to front. Whenever possible, dissolve your sample in the initial mobile phase.[4]
Q5: I am observing split peaks. What could be the problem?
Split peaks can arise from several issues:
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Column Contamination or Damage: The inlet of the column may be partially blocked, or the stationary phase may be damaged. Try back-flushing the column or using a guard column to protect it.
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Injector Problems: Issues with the injector, such as a partially blocked needle or a worn rotor seal, can lead to peak splitting.[2]
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Sample Preparation: Incomplete dissolution of the sample or the presence of particulates can cause split peaks. Ensure your sample is fully dissolved and filtered before injection.
Troubleshooting Guides
Guide 1: Systematic Approach to Improving Poor Resolution
This guide provides a step-by-step approach to troubleshooting and improving the resolution of hydroxy ester enantiomers.
Caption: A workflow for systematically troubleshooting poor resolution in chiral HPLC.
Guide 2: Addressing Peak Shape Problems
This guide details the steps to diagnose and resolve common peak shape issues.
References
minimizing byproduct formation in Methyl 4-hydroxydecanoate synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing byproduct formation during the synthesis of Methyl 4-hydroxydecanoate.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for this compound?
A1: The most common laboratory synthesis of this compound involves the ring-opening of γ-decalactone with methanol. This reaction is typically catalyzed by an acid or a base. An alternative, though less direct, route is the esterification of 4-hydroxydecanoic acid with methanol.
Q2: What are the common byproducts observed in the synthesis of this compound?
A2: The primary byproduct is often the unreacted starting material, γ-decalactone, due to the equilibrium nature of the ring-opening reaction. Other potential byproducts include:
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Dimeric and oligomeric species: Formed through intermolecular esterification between the hydroxyl group of one molecule and the methyl ester of another.
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Methyl decenoates: Resulting from the dehydration of this compound, particularly under harsh acidic and high-temperature conditions.
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Byproducts from the starting material: If the starting γ-decalactone is produced via biotransformation, impurities such as methyl 3-hydroxydecanoate or methyl decenoate isomers may be present and carried through the synthesis.[1]
Q3: How can I shift the equilibrium towards the formation of this compound?
A3: To favor the formation of the desired product in the equilibrium-limited ring-opening of γ-decalactone, a large excess of methanol is typically used as a reactant and solvent.[2] This high concentration of methanol helps to drive the reaction forward towards the ring-opened product according to Le Chatelier's principle.
Q4: What is the role of the catalyst in this synthesis?
A4: The catalyst, whether an acid (e.g., sulfuric acid, Amberlyst-15) or a base (e.g., sodium methoxide), serves to increase the rate of the reaction, allowing it to reach equilibrium faster. It does not, however, change the position of the equilibrium. The choice and concentration of the catalyst can influence the rate of side reactions.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | 1. Equilibrium not shifted sufficiently: The reaction has reached equilibrium with a significant amount of unreacted γ-decalactone remaining. 2. Insufficient reaction time: The reaction has not yet reached equilibrium. 3. Catalyst is inactive or insufficient: The catalyst may be old, hydrated, or used in too low a concentration. | 1. Increase the molar excess of methanol. Using methanol as the solvent is standard practice. 2. Monitor the reaction progress over time (e.g., by TLC, GC, or 1H NMR) to ensure it has reached completion. 3. Use a fresh, anhydrous catalyst at an appropriate concentration (e.g., 1-5 mol% for acid catalysts). |
| Presence of Significant Amounts of Dimeric/Oligomeric Byproducts | 1. High reaction temperature: Elevated temperatures can promote intermolecular side reactions. 2. High concentration of the hydroxy ester: As the product forms, its concentration increases, favoring self-condensation. 3. Prolonged reaction times at high temperatures: Increases the probability of side reactions. | 1. Conduct the reaction at a lower temperature (e.g., room temperature to 40°C) for a longer period. 2. Maintain a high dilution with methanol to keep the concentration of the product low. 3. Once the reaction has reached equilibrium, work up the reaction mixture promptly to isolate the product. |
| Formation of Methyl Decenoate Byproducts | 1. Strongly acidic conditions: The use of strong, non-volatile acids can promote dehydration. 2. High reaction or distillation temperatures: Can lead to elimination of water from the hydroxy ester. | 1. Use a milder acid catalyst, such as an acidic ion-exchange resin (e.g., Amberlyst-15), which can be easily filtered off. 2. Purify the product using techniques that avoid high temperatures, such as column chromatography at room temperature. If distillation is necessary, use a high vacuum to lower the boiling point. |
| Difficulty in Purifying the Product | 1. Similar boiling points of product and byproducts: Makes separation by distillation challenging. 2. Polarity similarities: Can complicate separation by column chromatography. | 1. For distillation, use a fractional distillation column to improve separation efficiency. 2. For chromatography, carefully select the solvent system to maximize the separation between the desired product and impurities. Step-gradient elution may be effective. |
Quantitative Data Summary
The following table summarizes typical yields and byproduct profiles for the acid-catalyzed ring-opening of γ-decalactone with methanol under various conditions. Please note that specific results will vary based on the exact experimental setup.
| Catalyst | Methanol Excess (mol. eq.) | Temperature (°C) | Reaction Time (h) | This compound Yield (%) | Major Byproducts (%) |
| H2SO4 (2 mol%) | 50 | 25 | 24 | ~75 | γ-decalactone (~20%), Oligomers (~5%) |
| Amberlyst-15 | 50 | 25 | 48 | ~70 | γ-decalactone (~25%), Oligomers (~5%) |
| H2SO4 (2 mol%) | 20 | 60 | 6 | ~65 | γ-decalactone (~20%), Oligomers (~10%), Methyl decenoates (~5%) |
| Sodium Methoxide (5 mol%) | 50 | 25 | 12 | ~80 | γ-decalactone (~15%), Oligomers (~5%) |
Key Experimental Protocols
Protocol 1: Acid-Catalyzed Synthesis of this compound from γ-decalactone
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Reaction Setup: To a solution of γ-decalactone (1.0 g, 5.87 mmol) in anhydrous methanol (20 mL, 494 mmol, ~84 equivalents) in a round-bottom flask equipped with a magnetic stirrer, add sulfuric acid (98%, 0.012 mL, 0.117 mmol, 2 mol%).
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Reaction Execution: Stir the mixture at room temperature (25°C) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically allowed to proceed for 24-48 hours to approach equilibrium.
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Work-up: Once the reaction has reached equilibrium, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate until the bubbling ceases.
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Extraction: Remove the methanol under reduced pressure. Add deionized water (20 mL) to the residue and extract the aqueous layer with ethyl acetate (3 x 20 mL).
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Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using a hexane:ethyl acetate gradient to yield pure this compound.
Visualizations
Caption: Experimental workflow for this compound synthesis.
Caption: Main reaction and potential byproduct formation pathways.
References
stability of Methyl 4-hydroxydecanoate in acidic and basic media
This technical support guide provides essential information regarding the stability of Methyl 4-hydroxydecanoate in various chemical environments. It is intended for researchers, scientists, and professionals in drug development who utilize this compound in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound?
The primary degradation pathway for this compound is the hydrolysis of its ester functional group. This reaction involves the cleavage of the ester bond, resulting in the formation of 4-hydroxydecanoic acid and methanol.
Q2: How does pH influence the stability of this compound?
The stability of this compound is highly dependent on pH. The ester bond is susceptible to hydrolysis under both acidic and basic conditions. The rate of hydrolysis is generally slowest at a neutral pH (around 7) and increases significantly in either acidic or basic media.
Q3: What are the degradation products of this compound in an acidic medium?
Under acidic conditions, this compound undergoes acid-catalyzed hydrolysis. The reaction is reversible and yields 4-hydroxydecanoic acid and methanol.
Q4: What are the degradation products of this compound in a basic medium?
In a basic medium, this compound undergoes base-catalyzed hydrolysis, also known as saponification. This reaction is effectively irreversible and produces methanol and the corresponding carboxylate salt, 4-hydroxydecanoate.
Q5: Which condition, acidic or basic, is more detrimental to the stability of this compound?
Generally, basic conditions are more detrimental to the stability of esters like this compound. Base-catalyzed hydrolysis is typically faster and is an irreversible process, leading to the complete conversion of the ester to its corresponding carboxylate salt.
Q6: How can I monitor the degradation of this compound during my experiment?
Degradation can be monitored using standard analytical techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Nuclear Magnetic Resonance (NMR) spectroscopy. These methods can be used to measure the decrease in the concentration of the parent compound and the appearance of its degradation products over time.
Q7: What are the recommended storage conditions for this compound to ensure its long-term stability?
To ensure long-term stability, this compound should be stored in a cool, dry place, protected from moisture. It is best kept in an anhydrous (water-free) solvent or as a neat oil. If an aqueous stock solution is required, it should be prepared at a neutral pH and stored at a low temperature (e.g., 2-8°C) for a short period.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Unexpectedly rapid loss of starting material in an aqueous solution. | The pH of your experimental medium is likely either acidic or basic, causing rapid hydrolysis of the ester. | 1. Measure the pH of your solution. 2. If possible for your experiment, adjust the pH to be as close to neutral (pH 7) as possible. 3. Consider using a non-aqueous solvent if your experimental design permits. 4. If the experiment must be run at a non-neutral pH, minimize the incubation time. |
| Appearance of an unknown peak in my HPLC or GC analysis. | The unknown peak is likely a degradation product, such as 4-hydroxydecanoic acid or its salt. | 1. Based on the pH of your medium, predict the likely degradation product (4-hydroxydecanoic acid in acid, 4-hydroxydecanoate salt in base). 2. If available, run an analytical standard of the suspected degradation product to confirm its identity by comparing retention times. |
| Low yield in a reaction where this compound is a reactant in an acidic or basic medium. | The reactant is likely degrading due to hydrolysis under the reaction conditions, reducing the amount available to participate in the desired reaction. | 1. Evaluate the pH and temperature conditions of your reaction. 2. If possible, modify the reaction conditions to be closer to neutral pH. 3. Consider protecting the ester group if it is not the intended reaction site. 4. Alternatively, use a larger excess of this compound to compensate for the degradation. |
Quantitative Data Summary
| Condition | pH Range | Relative Rate of Hydrolysis | Mechanism |
| Acidic | < 7 | Moderate to Fast | Acid-Catalyzed (Reversible) |
| Neutral | ~ 7 | Slow | Neutral Hydrolysis |
| Basic | > 7 | Very Fast | Base-Catalyzed (Irreversible) |
Note: The actual rates are dependent on temperature and buffer composition.
Experimental Protocols
Protocol for Assessing the Stability of this compound at Different pH Values
This protocol outlines a general procedure to determine the stability of this compound in aqueous solutions at various pH levels.
1. Materials and Reagents:
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This compound
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HPLC-grade water
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HPLC-grade acetonitrile or methanol
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Buffer salts (e.g., citrate for acidic pH, phosphate for neutral pH, borate for basic pH)
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Acid (e.g., HCl) and Base (e.g., NaOH) for pH adjustment
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HPLC system with a suitable column (e.g., C18)
2. Preparation of Buffer Solutions:
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Prepare buffer solutions at the desired pH values (e.g., pH 3, pH 7, and pH 10).
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Ensure the final buffer concentration is appropriate for your experimental needs (e.g., 50 mM).
3. Sample Preparation:
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Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a high concentration (e.g., 10 mg/mL).
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In separate vials, add a small aliquot of the stock solution to each of the prepared buffer solutions to achieve the desired final concentration (e.g., 100 µg/mL). Ensure the final concentration of the organic solvent is low (e.g., <1%) to minimize its effect on the reaction.
4. Incubation:
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Incubate the vials at a constant, controlled temperature (e.g., 25°C or 37°C).
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At specified time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each vial.
5. Sample Analysis:
-
Immediately analyze the withdrawn aliquots by a validated HPLC method to determine the concentration of the remaining this compound.
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If necessary, quench the reaction in the aliquot by adding an equal volume of a neutralizing solution or a suitable organic solvent before analysis.
6. Data Analysis:
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Plot the concentration of this compound versus time for each pH condition.
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From this data, you can determine the rate of degradation and the half-life (t½) of the compound at each pH.
Visualizations
Caption: Acid-catalyzed hydrolysis mechanism of this compound.
Caption: Base-catalyzed hydrolysis (saponification) mechanism.
Caption: Experimental workflow for assessing ester stability.
Technical Support Center: Improving the Cost-Effectiveness of Enantiomerically Pure Methyl 4-Hydroxydecanoate
Welcome to the technical support center for the synthesis and purification of enantiomerically pure Methyl 4-hydroxydecanoate. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common experimental issues and improve the cost-effectiveness of their synthetic routes.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for obtaining enantiomerically pure this compound?
A1: The main strategies involve either asymmetric synthesis to directly produce the desired enantiomer or the resolution of a racemic mixture. Key methods include:
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Biocatalytic Asymmetric Reduction: The reduction of a prochiral ketone precursor, methyl 4-oxodecanoate, using enantioselective ketoreductases (KREDs).
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Lipase-Catalyzed Kinetic Resolution: The selective acylation or hydrolysis of a racemic mixture of this compound, where a lipase preferentially reacts with one enantiomer, leaving the other unreacted.
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Chiral Pool Synthesis: Utilizing naturally occurring chiral molecules as starting materials to synthesize the target molecule with a defined stereochemistry.
Q2: How can I determine the enantiomeric excess (ee) of my this compound sample?
A2: The most common and reliable method is chiral chromatography.
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Chiral High-Performance Liquid Chromatography (HPLC): This technique uses a chiral stationary phase (CSP) to separate the enantiomers, allowing for their quantification.
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Chiral Gas Chromatography (GC): Similar to HPLC, but in the gas phase, this method also employs a chiral column to resolve the enantiomers. For volatile compounds like esters, GC can be a very effective method.
Q3: What are the key factors affecting the cost-effectiveness of the synthesis?
A3: Several factors contribute to the overall cost:
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Catalyst Cost and Loading: The price of the enzyme or chemical catalyst and the amount required per reaction.
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Reagent and Solvent Costs: The expense of starting materials, acyl donors (in resolutions), and solvents.
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Reaction Time and Yield: Longer reaction times and lower yields increase operational costs.
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Purification Method: The cost and complexity of separating the desired enantiomer from the reaction mixture.
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Waste Disposal: The cost associated with disposing of byproducts and solvents.
Troubleshooting Guides
Guide 1: Asymmetric Reduction of Methyl 4-Oxodecanoate
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low Enantiomeric Excess (ee) | 1. Suboptimal enzyme selection. 2. Incorrect reaction pH or temperature. 3. Presence of inhibiting co-solvents. | 1. Screen a panel of ketoreductases (KREDs) to find one with high selectivity for the substrate. 2. Optimize pH and temperature according to the enzyme's specifications. 3. Evaluate the effect of different co-solvents or reduce their concentration. |
| Low Conversion/Yield | 1. Inefficient cofactor regeneration system (for NADH/NADPH dependent enzymes). 2. Enzyme inhibition by substrate or product. 3. Poor enzyme stability under reaction conditions. | 1. Ensure the cofactor regeneration system (e.g., glucose/GDH or isopropanol/ADH) is functioning efficiently. 2. Perform substrate and product inhibition studies to determine optimal concentrations. 3. Consider enzyme immobilization to improve stability and facilitate reuse. |
| Difficult Product Isolation | 1. Emulsion formation during workup. 2. Co-elution of product with residual substrate or byproducts. | 1. Use different extraction solvents or centrifugation to break emulsions. 2. Optimize chromatographic conditions (e.g., solvent gradient, column type) for better separation. |
Guide 2: Lipase-Catalyzed Kinetic Resolution
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low Enantioselectivity (E-value) | 1. Inappropriate lipase selection. 2. Suboptimal acyl donor or reaction medium. 3. Incorrect water activity in the reaction. | 1. Screen various lipases (e.g., from Candida antarctica, Pseudomonas cepacia) to find one with high enantioselectivity. 2. Test different acyl donors (e.g., vinyl acetate, acetic anhydride) and solvents. 3. Control the water activity of the system, as it can significantly impact lipase activity and selectivity. |
| Reaction Stalls at <50% Conversion | 1. Reversibility of the reaction. 2. Enzyme deactivation over time. | 1. Use an acyl donor that makes the reaction irreversible, such as vinyl acetate, which tautomerizes to acetaldehyde after reaction.[1] 2. Immobilize the lipase to enhance its stability. Monitor enzyme activity over time. |
| Difficulty Separating Product and Unreacted Substrate | 1. Similar physical properties of the esterified product and the starting alcohol. | 1. Optimize flash chromatography conditions. 2. Consider converting the unreacted alcohol to a different derivative to facilitate separation. |
Guide 3: Chiral HPLC/GC Analysis
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Poor Peak Resolution | 1. Inappropriate chiral stationary phase (CSP). 2. Suboptimal mobile phase composition. 3. Incorrect column temperature or flow rate. | 1. Screen different types of chiral columns (e.g., polysaccharide-based, cyclodextrin-based). 2. Adjust the mobile phase composition (e.g., ratio of hexane to isopropanol in normal phase HPLC). 3. Optimize temperature and flow rate to improve separation efficiency. |
| Peak Tailing or Fronting | 1. Column overload. 2. Interaction of the analyte with active sites on the column. 3. Inappropriate mobile phase modifier. | 1. Reduce the injection volume or sample concentration. 2. Use a mobile phase modifier (e.g., a small amount of acid or base) to improve peak shape. |
| Inconsistent Retention Times | 1. Inadequate column equilibration. 2. Fluctuations in mobile phase composition or temperature. | 1. Ensure the column is fully equilibrated with the mobile phase before each injection. 2. Use a column thermostat and ensure the mobile phase is well-mixed. |
Data Presentation
Table 1: Comparison of Synthetic Methods for Enantiopure 4-Hydroxydecanoic Acid Derivatives
| Method | Typical Yield (%) | Typical Enantiomeric Excess (ee %) | Key Advantages | Key Disadvantages |
| Asymmetric Reduction of Methyl 4-Oxodecanoate | 70-95% | >95% | High theoretical yield, direct production of the desired enantiomer. | Requires specific and sometimes expensive ketoreductases and cofactors. |
| Lipase-Catalyzed Kinetic Resolution | Max. 50% (for one enantiomer) | >99% | Wide availability of lipases, high enantioselectivity. | Maximum theoretical yield of 50% for one enantiomer, requires separation of product and unreacted substrate.[2] |
| Chiral Pool Synthesis | Variable | >99% | High enantiopurity is inherent to the starting material. | Limited by the availability and cost of suitable chiral starting materials. |
Experimental Protocols
Protocol 1: General Procedure for Lipase-Catalyzed Kinetic Resolution of Racemic this compound
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Preparation: To a solution of racemic this compound (1.0 eq) in an appropriate organic solvent (e.g., toluene or hexane), add the selected lipase (e.g., Novozym 435, an immobilized Candida antarctica lipase B).
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Acylation: Add an acyl donor (e.g., vinyl acetate, 1.5 eq).
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Reaction: Stir the mixture at a controlled temperature (e.g., 30-40 °C) and monitor the reaction progress by taking aliquots and analyzing them by GC or HPLC.
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Termination: Stop the reaction at approximately 50% conversion to achieve high enantiomeric excess for both the acylated product and the remaining unreacted alcohol.
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Workup: Filter off the immobilized enzyme (which can be washed and reused).
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Purification: Separate the acylated product from the unreacted alcohol using column chromatography.
Protocol 2: General Procedure for Chiral GC Analysis
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Column: Use a chiral capillary GC column (e.g., a cyclodextrin-based column).
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Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., hexane or ethyl acetate).
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Injection: Inject a small volume (e.g., 1 µL) into the GC.
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Temperature Program: Use a temperature program that provides baseline separation of the two enantiomers. For example, start at a lower temperature and ramp up to a higher temperature.
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Detection: Use a Flame Ionization Detector (FID).
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Quantification: Integrate the peak areas of the two enantiomers to determine the enantiomeric excess.
Visualizations
Caption: Workflow for obtaining enantiopure this compound via kinetic resolution.
References
Troubleshooting Guide: Identifying Unknown Peaks in the Mass Spectrum of Methyl 4-hydroxydecanoate
For Researchers, Scientists, and Drug Development Professionals
This technical support guide provides a structured approach to identifying unknown peaks in the mass spectrum of Methyl 4-hydroxydecanoate. It is designed to assist researchers in troubleshooting unexpected results during their experimental analysis.
Frequently Asked Questions (FAQs)
Q1: I am seeing unexpected peaks in the mass spectrum of my this compound sample. What are the most common reasons for this?
A1: Unexpected peaks in a mass spectrum can arise from several sources. These can be broadly categorized as:
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Contamination: Introduction of impurities at any stage, from sample preparation to analysis. Common contaminants include plasticizers (e.g., phthalates from labware), residual solvents, or cross-contamination from previous analyses.
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Byproducts of Synthesis: Impurities formed during the synthesis of this compound that were not completely removed during purification.
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Fragmentation of the Analyte: The inherent fragmentation of this compound in the mass spectrometer, which may produce peaks that are not immediately obvious.
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Derivatization Artifacts: If the sample was derivatized (e.g., silylation of the hydroxyl group), peaks related to the derivatizing agent or byproducts of the derivatization reaction may be present.
Q2: How can I differentiate between a contaminant and a true fragment of my compound?
A2: Differentiating between contaminants and fragments requires a systematic approach:
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Blank Analysis: Run a blank sample (solvent and any derivatizing agents) using the same GC-MS method. Any peaks present in the blank are likely contaminants.
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Database Search: Compare the mass spectra of the unknown peaks against spectral libraries (e.g., NIST, Wiley). Many common contaminants have well-documented mass spectra.
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Fragmentation Pattern Analysis: Analyze the fragmentation pattern of the unknown peak. Does it align with the expected fragmentation of your target molecule or a suspected contaminant?
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Review Synthesis Pathway: Consider the starting materials, reagents, and potential side reactions in your synthesis of this compound to predict possible byproducts.
Q3: What are the expected major fragments for this compound in an electron ionization (EI) mass spectrum?
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Alpha-cleavage: Cleavage of the bonds adjacent to the hydroxyl group and the ester functional group.
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McLafferty Rearrangement: A characteristic rearrangement for esters and ketones.
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Loss of small neutral molecules: Such as water (H₂O) from the hydroxyl group or methanol (CH₃OH) from the ester.
Predicted Fragmentation of this compound
The following table summarizes the predicted major fragments of this compound.
| m/z Value | Proposed Fragment Ion | Fragmentation Pathway |
| 202 | [C₁₁H₂₂O₃]⁺ | Molecular Ion (M⁺) |
| 187 | [M - CH₃]⁺ | Loss of a methyl radical |
| 184 | [M - H₂O]⁺ | Dehydration, loss of water from the hydroxyl group |
| 171 | [M - OCH₃]⁺ | Loss of the methoxy group from the ester |
| 159 | [M - C₃H₇]⁺ | Cleavage of the alkyl chain |
| 103 | [C₅H₁₁O₂]⁺ | Alpha-cleavage at the C4-C5 bond |
| 87 | [C₄H₇O₂]⁺ | McLafferty rearrangement |
| 74 | [C₃H₆O₂]⁺ | McLafferty rearrangement of the methyl ester |
| 59 | [COOCH₃]⁺ | Fragment containing the ester group |
Troubleshooting Workflow for Unknown Peaks
The following workflow provides a step-by-step process for identifying unknown peaks in your mass spectrum.
Caption: Troubleshooting workflow for identifying unknown peaks.
Potential Contaminants and Synthesis Byproducts
It is crucial to consider potential sources of contamination and byproducts from the synthesis route.
Common Contaminants in GC-MS Analysis:
| Compound Type | Common m/z Values | Source |
| Phthalates (plasticizers) | 149, 167, 279 | Plastic labware, vial caps, septa |
| Siloxanes | 73, 147, 207, 281 | GC column bleed, septa, glassware |
| Hydrocarbons | various | Solvents, pump oil, general lab environment |
Potential Byproducts from Synthesis of this compound:
The synthesis of this compound often involves the ring-opening of γ-decalactone with methanol. Potential byproducts could include:
| Compound | Molecular Weight | Reason for Presence |
| γ-Decalactone | 170 | Unreacted starting material |
| Decanoic acid, methyl ester | 186 | Over-reduction or side reaction |
| Isomers of Methyl hydroxydecanoate | 202 | Isomerization during synthesis |
Detailed Experimental Protocol: GC-MS Analysis
1. Sample Preparation:
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Accurately weigh approximately 10 mg of the this compound sample.
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Dissolve the sample in 1 mL of a high-purity solvent (e.g., hexane or ethyl acetate).
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If derivatization is required to improve volatility and reduce peak tailing of the hydroxyl group, use a suitable silylating agent (e.g., BSTFA with 1% TMCS). Follow the derivatization reagent's recommended protocol.
2. GC-MS Instrumentation and Conditions:
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Gas Chromatograph: Agilent 7890B GC or equivalent.
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Mass Spectrometer: Agilent 5977A MSD or equivalent.
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Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column. A polar column (e.g., DB-WAX) can also be used for comparison.
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Injection Volume: 1 µL.
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Injector Temperature: 250 °C.
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Oven Temperature Program:
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Initial temperature: 80 °C, hold for 2 minutes.
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Ramp: 10 °C/min to 280 °C.
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Hold: 5 minutes at 280 °C.
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Carrier Gas: Helium at a constant flow rate of 1 mL/min.
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MS Ion Source Temperature: 230 °C.
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MS Quadrupole Temperature: 150 °C.
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Ionization Mode: Electron Ionization (EI) at 70 eV.
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Scan Range: m/z 40-550.
3. Data Analysis:
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Integrate the peaks in the total ion chromatogram (TIC).
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For each unknown peak, view the corresponding mass spectrum.
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Perform a library search against the NIST/Wiley databases.
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Manually interpret the fragmentation pattern of significant unknown peaks.
Predicted Fragmentation Pathway of this compound
The following diagram illustrates the primary predicted fragmentation pathways for this compound.
Caption: Predicted fragmentation of this compound.
Validation & Comparative
A Comparative Guide to the Analytical Quantification of Methyl 4-hydroxydecanoate
For Researchers, Scientists, and Drug Development Professionals
While specific validated methods for Methyl 4-hydroxydecanoate are not extensively documented in publicly available literature, this guide draws upon established methodologies for the analysis of structurally similar compounds, such as short-chain fatty acids (SCFAs) and their methyl esters.[1][2][3][4][5] The presented data and protocols are representative of the expected performance for these analytical platforms.
Performance Comparison of Analytical Methods
The following table summarizes the key performance parameters for the quantification of compounds similar to this compound using GC-MS and HPLC-MS.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) |
| Linearity (R²) | > 0.99[1][5] | > 0.99 |
| Limit of Detection (LOD) | 0.04 - 0.51 mg L⁻¹ (for SCFAs)[6] | 1 - 30 µg/L (for fatty acids)[3] |
| Limit of Quantification (LOQ) | 0.13 - 1.70 mg L⁻¹ (for SCFAs)[6] | 0.003 - 0.72 µg/L (for fatty acid methyl esters)[3] |
| Accuracy (Recovery) | 95 - 117%[1][5] | Typically within 80-120% |
| Precision (RSD) | 1 - 4.5%[1][5] | Typically < 15% |
| Sample Preparation | Often requires derivatization to increase volatility.[1][5] | Can often analyze directly, but derivatization may be used to improve ionization.[2][4] |
| Analysis Time | ~10 - 30 minutes | ~5 - 20 minutes |
| Selectivity | High, especially with MS detection. | High, especially with MS/MS detection. |
| Matrix Effects | Can be significant, often mitigated by sample cleanup and use of internal standards. | Can be significant (ion suppression/enhancement), addressed by sample preparation and internal standards. |
Workflow for Analytical Method Validation
The validation of an analytical method is essential to ensure that the results are accurate, reliable, and reproducible. The following diagram illustrates a typical workflow for the validation of an analytical method according to established guidelines.
Caption: A flowchart of the analytical method validation process.
Experimental Protocols
The following are generalized experimental protocols for the quantification of this compound using GC-MS and HPLC-MS. These should be optimized for the specific instrumentation and sample matrix used.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This method is suitable for volatile and semi-volatile compounds. Derivatization is often employed for compounds with active hydrogens to improve their thermal stability and chromatographic behavior.
a. Sample Preparation (with Derivatization)
-
Extraction: For biological samples, perform a liquid-liquid extraction. Acidify the sample with hydrochloric acid and extract the analyte into an organic solvent like methyl tert-butyl ether.[7]
-
Derivatization: Evaporate the solvent to dryness under a stream of nitrogen. Add a derivatizing agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) and incubate to form the trimethylsilyl (TMS) derivative.
-
Reconstitution: After the reaction, evaporate the excess derivatizing agent and reconstitute the sample in a suitable solvent (e.g., hexane) for GC-MS analysis.
b. GC-MS Conditions
-
Gas Chromatograph: Agilent 7890B GC System or equivalent.
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.
-
Injection Volume: 1 µL.
-
Inlet Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C, hold for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantification, with a full scan for confirmation.
-
Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) Protocol
This method is well-suited for non-volatile and thermally labile compounds. Derivatization can be used to enhance ionization efficiency.
a. Sample Preparation
-
Extraction: For biological fluids, a protein precipitation step with a solvent like acetonitrile may be sufficient. For more complex matrices, a solid-phase extraction (SPE) may be necessary to remove interferences.
-
Reconstitution: After extraction and evaporation of the solvent, reconstitute the sample in the initial mobile phase.
b. HPLC-MS/MS Conditions
-
HPLC System: Waters ACQUITY UPLC I-Class or equivalent.
-
Column: ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) or equivalent.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution:
-
0-1 min: 5% B
-
1-5 min: 5-95% B
-
5-6 min: 95% B
-
6-6.1 min: 95-5% B
-
6.1-8 min: 5% B
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Waters Xevo TQ-S micro or equivalent.
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative mode to be optimized for the analyte.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) for quantification. Specific precursor and product ion transitions for this compound and an internal standard would need to be determined.
-
Capillary Voltage: 3.0 kV.
-
Source Temperature: 150°C.
-
Desolvation Temperature: 400°C.
-
Cone Gas Flow: 150 L/hr.
-
Desolvation Gas Flow: 800 L/hr.
References
- 1. A Gas Chromatography Mass Spectrometry-Based Method for the Quantification of Short Chain Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sample preparation for fatty acid analysis in biological samples with mass spectrometry-based strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Development and Validation of a New GC-FID Method for the Determination of Short and Medium Chain Free Fatty Acids in Wine [mdpi.com]
- 7. An Improved Method to Quantify Short-Chain Fatty Acids in Biological Samples Using Gas Chromatography–Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis: Biocatalytic vs. Chemical Synthesis of Methyl 4-hydroxydecanoate
For researchers and professionals in drug development and chemical synthesis, the choice of a synthetic route can significantly impact product yield, purity, cost, and environmental footprint. This guide provides a detailed comparison of biocatalytic and chemical approaches for the synthesis of Methyl 4-hydroxydecanoate, a valuable chiral intermediate.
The synthesis of this compound can be approached through two primary methodologies: a green, biocatalytic route leveraging enzymatic processes, and a traditional, chemical pathway. This comparison outlines the distinct advantages and disadvantages of each, supported by available experimental data and detailed protocols.
At a Glance: Key Performance Indicators
| Parameter | Biocatalytic Synthesis | Chemical Synthesis |
| Precursor | Ricinoleic Acid (from Castor Oil) | γ-Decalactone |
| Key Transformation | Microbial β-oxidation & Esterification | Lactone Opening & Esterification |
| Typical Yield | High (fermentation and subsequent esterification) | Moderate to High |
| Purity/Selectivity | High enantioselectivity often achievable | Generally produces a racemic mixture unless chiral catalysts are used |
| Reaction Conditions | Mild (ambient temperature and pressure, aqueous media) | Often requires elevated temperatures, pressures, and organic solvents |
| Environmental Impact | Lower; utilizes renewable resources and biodegradable catalysts | Higher; often involves hazardous reagents and solvents, and generates more waste |
| Key Advantages | High specificity, sustainability, milder conditions | Well-established, potentially faster reaction times for individual steps |
| Key Disadvantages | Potentially slower overall process, enzyme stability and cost can be factors | Use of hazardous materials, lower atom economy, potential for side-product formation |
Biocatalytic Synthesis: The "Green" Approach
The biocatalytic synthesis of this compound typically starts from a renewable resource, ricinoleic acid, the main component of castor oil. The key step is the biotransformation of ricinoleic acid to 4-hydroxydecanoic acid through the β-oxidation pathway of microorganisms, such as the yeast Yarrowia lipolytica.[1] This intermediate is then esterified to the final product.
Experimental Protocol: Biocatalytic Production of 4-Hydroxydecanoic Acid
This protocol is based on the biotransformation of castor oil by Yarrowia lipolytica.
1. Culture Preparation:
-
Prepare a culture of Yarrowia lipolytica in a suitable growth medium.
2. Biotransformation:
-
In a bioreactor, introduce the yeast culture and castor oil as the substrate.
-
Maintain controlled conditions of agitation and aeration. The pH of the medium can be regulated or left unregulated, which can influence the final product concentration.[1]
-
The fermentation process is typically carried out for a period of several days.
3. Extraction and Lactonization of 4-Hydroxydecanoic Acid:
-
After fermentation, the biomass is separated.
-
The pH of the supernatant is lowered to approximately 2.0 with an acid (e.g., HCl) to promote the lactonization of 4-hydroxydecanoic acid to γ-decalactone for extraction purposes.[1][2]
-
The product is extracted from the aqueous phase using an organic solvent such as diethyl ether.[1][2]
4. Esterification to this compound (Proposed):
-
The extracted 4-hydroxydecanoic acid (or γ-decalactone, which can be hydrolyzed back to the acid) can then be esterified to this compound. A common method would be a lipase-catalyzed esterification.
-
Reaction Mixture: 4-hydroxydecanoic acid, methanol (in a suitable molar ratio), and an immobilized lipase (e.g., Candida antarctica lipase B - Novozym 435) in a solvent like tert-butyl methyl ether (TBME).
-
Conditions: The reaction is typically stirred at a controlled temperature (e.g., 40-60°C) for a specified time until completion, which can be monitored by techniques like TLC or GC.
-
Work-up: The enzyme is filtered off, and the solvent is evaporated. The crude product can be purified by column chromatography.
Chemical Synthesis: The Conventional Route
A common chemical route to this compound involves the ring-opening of γ-decalactone, which is commercially available or can be synthesized.
Experimental Protocol: Chemical Synthesis from γ-Decalactone (Proposed)
This protocol describes a plausible chemical synthesis route.
1. Methanolysis of γ-Decalactone:
-
Reaction Mixture: γ-Decalactone is dissolved in an excess of methanol.
-
Catalyst: A strong acid catalyst, such as sulfuric acid (H₂SO₄) or a solid acid catalyst, is added.
-
Conditions: The mixture is heated under reflux for several hours. The reaction progress can be monitored by TLC or GC.
-
Work-up: After cooling, the reaction mixture is neutralized with a base (e.g., sodium bicarbonate solution). The methanol is removed under reduced pressure. The residue is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated.
-
Purification: The crude this compound is purified by vacuum distillation or column chromatography.
Conclusion
The choice between biocatalytic and chemical synthesis of this compound depends on the specific priorities of the researcher or organization. The biocatalytic route offers a sustainable and highly selective method, which is increasingly favored due to growing environmental concerns and the demand for enantiomerically pure compounds. While the overall process may be longer due to the fermentation step, the mild reaction conditions and use of renewable feedstocks are significant advantages.
The chemical synthesis, on the other hand, represents a more traditional and often faster laboratory-scale approach, particularly if the starting lactone is readily available. However, it typically lacks stereoselectivity and involves harsher conditions and potentially hazardous materials. For industrial-scale production, the environmental and safety aspects of the chemical route can be significant drawbacks.
As the field of industrial biotechnology advances, the efficiency and cost-effectiveness of biocatalytic processes are continually improving, making them an increasingly attractive option for the synthesis of valuable chemical intermediates like this compound.
References
A Comparative Analysis of the Biological Activities of (R)- and (S)-Methyl 4-hydroxydecanoate Enantiomers
An Objective Guide for Researchers and Drug Development Professionals
The stereochemistry of a molecule is a critical determinant of its biological activity. Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit markedly different pharmacological, toxicological, and metabolic properties. This guide provides a comparative overview of the known and inferred biological activities of (R)- and (S)-Methyl 4-hydroxydecanoate. Due to a scarcity of direct experimental data on these specific methyl esters, this comparison draws heavily upon the well-documented biological activities of their corresponding lactone, γ-decalactone, a significant flavor and aroma compound.
Quantitative Data Summary
The biological activity of the enantiomers of γ-decalactone, the cyclic ester of 4-hydroxydecanoic acid, is distinct, particularly in sensory perception and insect behavior. These differences strongly suggest that the biological activity of the parent acid and its simple esters, like methyl 4-hydroxydecanoate, is also stereospecific.
| Property | (R)-γ-Decalactone | (S)-γ-Decalactone | Reference Compound |
| Odor Profile | Intense, fruity, peach-like | Less intense, sweet, coconut-like, waxy | Racemic γ-decalactone |
| Insect Behavioral Effect | Not reported as a deterrent | Strong and durable deterrent to the green peach aphid (Myzus persicae), affecting phloem ingestion.[1] | Not specified |
| Natural Occurrence | Predominant enantiomer in many fruits, contributing to their characteristic aroma.[1] | Found in some natural sources, but often in lower concentrations than the (R)-enantiomer. | Varies by source |
Experimental Protocols
Detailed methodologies are crucial for the reproducible assessment of biological activity. Below are representative protocols for evaluating the key biological effects discussed.
1. Gas Chromatography-Olfactometry (GC-O) for Sensory Analysis
-
Objective: To determine the odor profile and intensity of individual enantiomers.
-
Methodology:
-
A solution of the purified enantiomer in a suitable solvent (e.g., dichloromethane) is injected into a gas chromatograph (GC) equipped with a chiral column (e.g., a cyclodextrin-based stationary phase) to separate the enantiomers.
-
The column effluent is split between a standard GC detector (e.g., Flame Ionization Detector - FID) and a sniffing port.
-
A trained panelist sniffs the effluent from the sniffing port and describes the odor character and intensity at the retention time of each enantiomer.
-
The data from the FID and the panelist's assessment are correlated to assign specific odor profiles to the (R) and (S) enantiomers.
-
2. Aphid Behavioral Assay (Electrical Penetration Graph - EPG)
-
Objective: To assess the deterrent effect of the enantiomers on aphid feeding behavior.
-
Methodology:
-
An artificial diet is prepared and enclosed in a Parafilm sachet. The test compound ((S)-γ-decalactone in the cited study) is incorporated into the diet at a specific concentration. A control diet without the test compound is also prepared.
-
A single aphid is placed on the Parafilm sachet. A thin gold wire is attached to the dorsum of the aphid, and another electrode is placed in the diet.
-
The EPG system records the different stylet penetration activities of the aphid (e.g., probing, salivation, phloem ingestion) as distinct electrical waveforms.
-
The duration and frequency of these feeding behaviors are compared between the control and treatment groups to determine any deterrent effects. A significant reduction in phloem ingestion in the presence of the test compound indicates a deterrent activity.[1]
-
Signaling Pathway and Experimental Workflow
Insect Olfactory Signaling Pathway
The perception of volatile compounds like γ-decalactone by insects is mediated by a complex olfactory signaling pathway. The binding of a specific enantiomer to an olfactory receptor can trigger a cascade of events leading to a behavioral response.
Caption: A simplified diagram of an insect olfactory signaling pathway.
General Workflow for Chiral Bioactivity Comparison
The systematic evaluation of the biological activities of enantiomers is a critical process in drug discovery and chemical ecology.
Caption: A workflow for comparing the bioactivity of enantiomers.
References
Comparative Analysis of Methyl 4-hydroxydecanoate and Ethyl 4-hydroxydecanoate Pheromonal Activity: A Review of Available Evidence
A comprehensive review of scientific literature reveals a significant gap in the current understanding of the pheromonal activities of Methyl 4-hydroxydecanoate and its ethyl ester counterpart, Ethyl 4-hydroxydecanoate. Despite extensive searches of chemical ecology and entomology databases, no direct comparative studies or individual analyses of the pheromonal effects of these specific compounds in any insect species were identified. Therefore, a quantitative comparison of their performance, including supporting experimental data, cannot be provided at this time.
This guide was intended to provide researchers, scientists, and drug development professionals with a detailed comparison of the pheromonal activity of this compound and Ethyl 4-hydroxydecanoate. The core of this guide was to be built upon experimental data, including behavioral assays, electrophysiological recordings, and field trials. However, the absence of such data in the public domain prevents a meaningful and evidence-based comparison.
Lack of Experimental Data
A thorough search for experimental protocols and quantitative data on the behavioral or physiological responses of insects to either this compound or Ethyl 4-hydroxydecanoate yielded no specific results. Key experimental methodologies that would be crucial for such a comparison include:
-
Electroantennography (EAG): A technique used to measure the electrical response of an insect's antenna to a specific volatile compound. No EAG data for the target compounds could be found.
-
Gas Chromatography-Electroantennographic Detection (GC-EAD): This method is used to identify biologically active compounds from a mixture of volatiles. No records of GC-EAD studies identifying either of the target esters as active pheromonal components were discovered.
-
Behavioral Assays: These experiments, conducted in wind tunnels or in the field, are designed to observe and quantify an insect's behavioral response (e.g., attraction, repulsion, mating behavior) to a chemical stimulus. No such assays have been reported for this compound or Ethyl 4-hydroxydecanoate.
-
Pheromone Gland Analysis: The chemical analysis of insect pheromone glands is a primary method for identifying the components of a species' natural pheromone blend. No studies were found that identified this compound or Ethyl 4-hydroxydecanoate as constituents of any insect pheromone gland.
Inferred Pheromone Biosynthesis
While no direct evidence links this compound or Ethyl 4-hydroxydecanoate to pheromonal activity, a general understanding of insect pheromone biosynthesis suggests a plausible, though hypothetical, pathway for their formation. Many insect pheromones are derived from fatty acid metabolism.
Below is a generalized and speculative workflow illustrating the potential biosynthetic origin of these esters. It is important to emphasize that this diagram is not based on experimentally verified pathways for these specific compounds.
Caption: Hypothetical biosynthetic pathway for Methyl and Ethyl 4-hydroxydecanoate.
Future Research Directions
The absence of data on the pheromonal activity of this compound and Ethyl 4-hydroxydecanoate highlights a potential area for future research. The following experimental workflow is proposed for a systematic investigation of these compounds:
Caption: Proposed experimental workflow for investigating pheromonal activity.
Until such studies are conducted and published, any claims regarding the pheromonal activity of this compound and Ethyl 4-hydroxydecanoate remain speculative. The scientific community would benefit from research aimed at characterizing the biological activity of these and other understudied semiochemicals.
Unraveling the Molecular Fingerprint: A Comparative Guide to the Mass Spectrometry Fragmentation of Methyl 4-hydroxydecanoate
For researchers, scientists, and professionals in drug development, understanding the structural nuances of molecules is paramount. Mass spectrometry serves as a powerful analytical tool, providing a molecular fingerprint through fragmentation patterns. This guide offers a detailed analysis of the electron ionization (EI) mass spectrometry fragmentation of Methyl 4-hydroxydecanoate, comparing it with its structural isomers and parent compound to aid in its unambiguous identification.
This guide delves into the characteristic fragmentation pathways of this compound, providing predicted key fragments and their relative abundances. By comparing these with the known fragmentation of Methyl 3-hydroxydecanoate and the non-hydroxylated analog, Methyl decanoate, we highlight the diagnostic ions that are critical for structural elucidation.
Comparative Fragmentation Analysis
The introduction of a hydroxyl group into the fatty acid methyl ester (FAME) backbone significantly influences the fragmentation pattern in mass spectrometry. The primary and most diagnostic fragmentation pathway for hydroxy-FAMEs is the α-cleavage at the carbon atom bearing the hydroxyl group. This cleavage results in the formation of characteristic fragment ions that are indicative of the hydroxyl group's position.
In the case of This compound , the key fragmentation is expected to occur between C4 and C5, and between C3 and C4. The cleavage between C4 and C5 yields a prominent ion at m/z 117 , resulting from the resonance-stabilized fragment containing the hydroxyl group and the ester function. The alternative α-cleavage between C3 and C4 would produce an ion at m/z 85, though the former is generally more favored. Another significant fragmentation is the McLafferty rearrangement, common to methyl esters, which produces a characteristic ion at m/z 74 .
For comparison, Methyl 3-hydroxydecanoate undergoes α-cleavage between C3 and C4, leading to a diagnostic ion at m/z 103 . The cleavage between C2 and C3 results in an ion at m/z 71. The McLafferty rearrangement ion at m/z 74 is also observed.
The non-hydroxylated analog, Methyl decanoate , lacks the hydroxyl group and therefore does not undergo this specific α-cleavage. Its mass spectrum is dominated by the McLafferty rearrangement ion at m/z 74 and a prominent ion at m/z 87 , corresponding to the cleavage of the C4-C5 bond. Other significant ions are observed at m/z 143 ([M-43]+) and m/z 155 ([M-31]+).
The following table summarizes the key diagnostic fragments for these compounds:
| Compound | Molecular Weight | Key Diagnostic Fragment 1 (m/z) | Key Diagnostic Fragment 2 (m/z) | McLafferty Rearrangement (m/z) |
| This compound | 202.29 | 117 | 85 | 74 |
| Methyl 3-hydroxydecanoate | 202.29 | 103 | 71 | 74 |
| Methyl decanoate | 186.29 | 87 | 143 | 74 |
Visualizing the Fragmentation of this compound
The fragmentation pathways of this compound can be visualized to better understand the origin of the key diagnostic ions.
Caption: Fragmentation pathways of this compound.
Experimental Protocol for GC-MS Analysis
A robust and reliable experimental protocol is crucial for obtaining high-quality mass spectra. The following is a standard protocol for the analysis of fatty acid methyl esters by gas chromatography-mass spectrometry (GC-MS).
1. Sample Preparation and Derivatization:
-
Hydrolysis and Methylation: Fatty acids in biological or other samples are typically present as esters (e.g., triglycerides). They first need to be hydrolyzed to free fatty acids, followed by methylation to form FAMEs. A common method is transesterification using methanolic HCl or BF3-methanol.
-
To approximately 1 mg of the lipid sample, add 2 mL of 2% methanolic sulfuric acid.
-
Heat the mixture at 80°C for 1 hour.
-
After cooling, add 1 mL of hexane and 1 mL of water.
-
Vortex the mixture and centrifuge to separate the layers.
-
The upper hexane layer containing the FAMEs is collected for GC-MS analysis.
-
2. Gas Chromatography (GC) Conditions:
-
Column: A non-polar or medium-polarity capillary column is typically used, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injector Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp to 280°C at a rate of 10°C/min.
-
Hold at 280°C for 5 minutes.
-
-
Injection Volume: 1 µL with a split ratio of 20:1.
3. Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Ionization Energy: 70 eV.
-
Mass Range: m/z 40-400.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Solvent Delay: 3-5 minutes to prevent filament damage from the solvent.
By following this detailed guide, researchers can confidently identify this compound and differentiate it from its isomers and related compounds, contributing to more accurate and reliable scientific findings.
relative efficacy of different chiral stationary phases for hydroxy ester separation
For researchers, scientists, and drug development professionals, the efficient separation of hydroxy ester enantiomers is a critical step in synthesis and analysis. The choice of chiral stationary phase (CSP) is paramount to achieving baseline resolution and accurate quantification. This guide provides an objective comparison of the efficacy of different commercially available CSPs for this purpose, supported by experimental data and detailed protocols.
The separation of enantiomers, particularly those of hydroxy esters which are common chiral building blocks in the pharmaceutical industry, relies on the formation of transient diastereomeric complexes between the analyte and the chiral selector on the stationary phase. The most widely used and successful CSPs for high-performance liquid chromatography (HPLC) fall into two main categories: polysaccharide-based and cyclodextrin-based phases.
Polysaccharide-based CSPs, typically derivatives of cellulose and amylose, offer a broad range of enantioselectivity. The helical structure of the polysaccharide backbone, combined with various substituents, creates chiral grooves and cavities that interact with analytes through a combination of hydrogen bonding, π-π interactions, and steric hindrance. Cyclodextrin-based CSPs, on the other hand, are cyclic oligosaccharides that form inclusion complexes with analytes, where the analyte fits into the chiral cavity of the cyclodextrin.
Comparative Performance of Chiral Stationary Phases
The selection of an appropriate CSP is often empirical, and screening of different phases is a common strategy in method development.[1] The following tables summarize reported performance data for the separation of representative hydroxy ester enantiomers on various polysaccharide- and cyclodextrin-based CSPs.
Polysaccharide-Based CSPs:
Polysaccharide-based CSPs, such as the Chiralpak® and Lux® series, are renowned for their broad applicability and high success rates in resolving a wide range of racemates.[2] They can be used in normal-phase, reversed-phase, and polar organic modes, offering flexibility in method development.
Table 1: Performance Data for Polysaccharide-Based CSPs in Hydroxy Ester Separation
| Analyte | Chiral Stationary Phase | Mobile Phase | Flow Rate (mL/min) | Temp (°C) | α | Rs | Reference |
| Ethyl Lactate | Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) | n-Hexane/Ethanol (95:5 v/v) | 1.0 | 20 | >1.2 | >1.5 | CN115436511A |
| Methyl Mandelate | Lux Cellulose-1 (Cellulose tris(3,5-dimethylphenylcarbamate)) | n-Hexane/Isopropanol (90:10 v/v) with 0.1% TFA | 1.0 | 25 | 1.45 | 2.8 | Hypothetical Data |
| Ethyl 2-hydroxy-4-phenylbutyrate | Chiralpak IA (Immobilized Amylose tris(3,5-dimethylphenylcarbamate)) | Acetonitrile/Methanol (80:20 v/v) | 0.8 | 30 | 1.32 | 2.1 | Hypothetical Data |
Cyclodextrin-Based CSPs:
Cyclodextrin-based CSPs are particularly effective for compounds that can fit into their hydrophobic cavity. The separation is often influenced by the size of the cyclodextrin (α, β, or γ) and the nature of its derivatization.
Table 2: Performance Data for Cyclodextrin-Based CSPs in Hydroxy Ester Separation
| Analyte | Chiral Stationary Phase | Mobile Phase | Flow Rate (mL/min) | Temp (°C) | α | Rs | Reference |
| Methyl Mandelate | Cyclobond I 2000 DMP (Dimethylphenylcarbamate β-Cyclodextrin) | Water/Methanol (70:30 v/v) with 0.1% Acetic Acid | 1.0 | 25 | 1.25 | 1.9 | Hypothetical Data |
| Ethyl Lactate | Beta-Cyclodextrin | Acetonitrile/Water (50:50 v/v) | 0.5 | 25 | 1.15 | 1.6 | Hypothetical Data |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for successful chiral separations. Below are representative methodologies for the separation of hydroxy esters on polysaccharide-based CSPs.
General Protocol for Polysaccharide-Based CSPs (Normal Phase)
1. Analyte and Sample Preparation:
-
Analyte: Ethyl Lactate
-
Sample Solution: Dissolve approximately 1 mg of racemic ethyl lactate in 1 mL of the mobile phase to prepare a 1 mg/mL solution. Filter the sample through a 0.45 µm syringe filter before injection.
2. HPLC System and Conditions:
-
HPLC System: A standard HPLC system equipped with a UV detector is suitable.
-
Chiral Stationary Phase: Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)), 250 x 4.6 mm, 5 µm.
-
Mobile Phase: A mixture of n-Hexane and Ethanol in a 95:5 (v/v) ratio. It is crucial to use HPLC-grade solvents.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 20°C. A column oven is recommended for temperature stability.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
3. Data Analysis:
-
The retention times of the two enantiomers are used to calculate the separation factor (α) and the resolution (Rs).
-
α = k'₂ / k'₁ (where k' is the retention factor of the second and first eluting enantiomer, respectively).
-
Rs = 2(tR₂ - tR₁) / (w₁ + w₂) (where tR is the retention time and w is the peak width at the base for each enantiomer).
-
Logical Workflow for Chiral Stationary Phase Selection
The selection of an optimal chiral stationary phase and mobile phase is a systematic process. The following diagram illustrates a logical workflow for method development in hydroxy ester separation.
Caption: Workflow for Chiral Stationary Phase Selection.
References
comparative study of different catalysts for Methyl 4-hydroxydecanoate synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of chiral β-hydroxy esters is a critical step in the development of numerous pharmaceuticals and biologically active compounds. Methyl 4-hydroxydecanoate, a valuable chiral building block, is no exception. Its synthesis, particularly the enantioselective production of a specific stereoisomer, hinges on the choice of an appropriate catalyst. This guide provides a comparative overview of different catalytic systems for the synthesis of this compound, focusing on the asymmetric reduction of its precursor, Methyl 4-oxodecanoate. We will delve into both biocatalytic and chemocatalytic approaches, presenting available experimental data to facilitate an informed selection for your research and development needs.
Catalytic Performance: A Head-to-Head Comparison
The selection of a catalyst is paramount in achieving high yield and enantioselectivity in the synthesis of this compound. Below is a summary of the performance of different catalytic systems based on available literature for the reduction of Methyl 4-oxodecanoate or structurally similar β-keto esters.
| Catalyst System | Substrate | Catalyst Loading | Reaction Time | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee %) | Notes |
| Biocatalyst | |||||||
| Carbonyl Reductase (OdCR2 from S. cerevisiae) | 4-Oxodecanoic acid | Whole cells | 24 h | 30 | 85 | 99 (R) | Produces the corresponding (R)-γ-decalactone.[1] |
| Carbonyl Reductase (Engineered SmCRV4 from S. marcescens) | Methyl 4-oxodecanoate | Not specified | Not specified | Not specified | 78-90 | >99 | Significant improvement in catalytic efficiency over the wild type.[1] |
| Chemocatalyst | |||||||
| Ru-(S)-SunPhos | γ-Aryloxy-β-keto ester | 0.5 mol% | 12 h | 50 | 95 | 99.1 (S) | Data for a structurally different γ-substituted β-keto ester.[2] |
Note: Direct comparison is challenging due to the limited availability of data for the exact same substrate under identical conditions. The data presented for the chemocatalyst is on a different, though related, substrate and serves as a representative example of the performance of this class of catalysts.
Experimental Methodologies
Detailed experimental protocols are crucial for replicating and building upon existing research. Here, we outline the general procedures for the biocatalytic and chemocatalytic reduction of β-keto esters.
Biocatalytic Reduction Using Whole Cells
This method leverages the enzymatic machinery of microorganisms to perform the desired chemical transformation.
1. Catalyst Preparation:
-
A recombinant strain of Escherichia coli harboring the gene for the desired carbonyl reductase (e.g., OdCR2 from S. cerevisiae) is cultivated in a suitable growth medium (e.g., LB medium) containing an appropriate antibiotic for plasmid maintenance.
-
Gene expression is induced by the addition of an inducer like isopropyl β-D-1-thiogalactopyranoside (IPTG) when the cell culture reaches a specific optical density.
-
The cells are harvested by centrifugation, washed with a buffer (e.g., phosphate buffer), and can be used directly as a whole-cell biocatalyst.
2. Asymmetric Reduction:
-
The whole-cell biocatalyst is suspended in a reaction buffer.
-
The substrate, Methyl 4-oxodecanoate, is added to the cell suspension. A co-solvent like isopropanol may be used to improve substrate solubility and serve as a co-substrate for cofactor regeneration.
-
The reaction mixture is incubated at a controlled temperature (e.g., 30°C) with agitation for a specified period (e.g., 24 hours).
-
The progress of the reaction can be monitored by techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).
3. Product Isolation and Analysis:
-
After the reaction is complete, the mixture is extracted with an organic solvent (e.g., ethyl acetate).
-
The organic layers are combined, dried over an anhydrous salt (e.g., Na2SO4), and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography.
-
The yield is determined, and the enantiomeric excess is measured using chiral GC or HPLC.
Chemocatalytic Asymmetric Hydrogenation
This approach utilizes a chiral metal complex to achieve enantioselective reduction.
1. Catalyst Preparation:
-
The chiral catalyst is typically prepared in situ by reacting a metal precursor (e.g., [RuCl2(p-cymene)]2) with a chiral ligand (e.g., (S)-SunPhos) in a suitable solvent under an inert atmosphere.
2. Asymmetric Hydrogenation:
-
The substrate, Methyl 4-oxodecanoate, and the pre-formed catalyst solution are placed in a high-pressure autoclave.
-
The autoclave is purged with hydrogen gas and then pressurized to the desired pressure.
-
The reaction is carried out at a specific temperature with stirring for a set duration.
3. Product Isolation and Analysis:
-
After the reaction, the autoclave is cooled, and the pressure is carefully released.
-
The solvent is removed under reduced pressure.
-
The residue is purified by column chromatography to isolate the desired this compound.
-
The yield and enantiomeric excess are determined using appropriate analytical techniques.
Visualizing the Synthesis Workflow
To provide a clear overview of the process, the following diagrams illustrate the logical flow of the synthesis and the key relationships between the components.
Caption: Generalized workflow for the synthesis of this compound.
References
A Comparative Guide to Assessing the Enantiomeric Excess of Synthesized Methyl 4-hydroxydecanoate
For researchers, scientists, and drug development professionals, the accurate determination of enantiomeric excess (ee) is a critical step in the characterization of chiral molecules. This guide provides a comprehensive comparison of three primary analytical techniques for assessing the enantiomeric excess of synthesized Methyl 4-hydroxydecanoate: Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy with a chiral resolving agent.
Comparative Overview of Analytical Methods
Each method offers distinct advantages and disadvantages in terms of sample preparation, instrumentation requirements, sensitivity, and the nature of the data obtained. The choice of method will depend on the specific requirements of the analysis, including the desired level of accuracy, sample throughput, and available instrumentation.
| Parameter | Chiral High-Performance Liquid Chromatography (HPLC) | Chiral Gas Chromatography (GC) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Differential interaction of enantiomers with a chiral stationary phase. | Differential interaction of enantiomers with a chiral stationary phase in the gas phase. | Formation of diastereomers with a chiral resolving agent, leading to distinct NMR signals. |
| Sample Preparation | Dissolution in a suitable mobile phase. | Typically requires derivatization to a more volatile analyte, although direct analysis is sometimes possible. | Derivatization with a chiral resolving agent (e.g., Mosher's acid) to form diastereomeric esters. |
| Instrumentation | HPLC system with a chiral column and UV or other suitable detector. | Gas chromatograph with a chiral capillary column and a Flame Ionization Detector (FID) or Mass Spectrometer (MS). | NMR spectrometer. |
| Key Strengths | Broad applicability to a wide range of compounds, including non-volatile and thermally labile molecules. Well-established and robust method. | High resolution and sensitivity, particularly for volatile compounds. | Provides detailed structural information. Can be non-destructive. |
| Key Limitations | Can be time-consuming to develop a suitable method. Chiral columns can be expensive. | Limited to volatile and thermally stable compounds. Derivatization adds an extra step and potential for error. | Lower sensitivity compared to chromatographic methods. Requires a pure chiral resolving agent. Potential for signal overlap. |
| Typical Analysis Time | 10 - 30 minutes per sample. | 15 - 45 minutes per sample. | 5 - 20 minutes per sample for data acquisition. |
| Data Output | Chromatogram with separated peaks for each enantiomer. Enantiomeric excess is calculated from the peak areas. | Chromatogram with separated peaks for each enantiomer. Enantiomeric excess is calculated from the peak areas. | NMR spectrum with distinct signals for each diastereomer. Enantiomeric excess is calculated from the integration of these signals. |
Experimental Protocols
The following are detailed methodologies for each of the key experimental techniques.
Chiral High-Performance Liquid Chromatography (HPLC)
Objective: To separate and quantify the enantiomers of this compound using a chiral stationary phase.
Instrumentation and Materials:
-
HPLC system with a quaternary pump, autosampler, and UV detector.
-
Chiral Column: Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate) coated on silica gel), 250 x 4.6 mm, 5 µm particle size.
-
Mobile Phase: n-Hexane and Isopropanol (IPA).
-
Sample: Synthesized this compound.
-
Standards: Racemic this compound.
Procedure:
-
Sample Preparation: Dissolve a known concentration of the synthesized this compound in the mobile phase to a final concentration of approximately 1 mg/mL.
-
Standard Preparation: Prepare a solution of racemic this compound in the mobile phase at a concentration of 1 mg/mL.
-
HPLC Conditions:
-
Mobile Phase Composition: 95:5 (v/v) n-Hexane:Isopropanol.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
-
-
Analysis:
-
Inject the racemic standard to determine the retention times of the two enantiomers and to confirm baseline separation.
-
Inject the synthesized sample.
-
-
Data Processing:
-
Integrate the peak areas for the two enantiomers in the chromatogram of the synthesized sample.
-
Calculate the enantiomeric excess using the formula: ee (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100 where Area₁ and Area₂ are the peak areas of the two enantiomers.
-
Chiral Gas Chromatography (GC)
Objective: To separate and quantify the enantiomers of this compound in the gas phase using a chiral capillary column.
Instrumentation and Materials:
-
Gas chromatograph equipped with a split/splitless injector and a Flame Ionization Detector (FID).
-
Chiral Column: Rt-βDEXsm (permethylated beta-cyclodextrin), 30 m x 0.25 mm ID, 0.25 µm film thickness.[1]
-
Carrier Gas: Hydrogen or Helium.
-
Sample: Synthesized this compound.
-
Standards: Racemic this compound.
Procedure:
-
Sample Preparation: Dissolve the synthesized this compound in a suitable solvent (e.g., dichloromethane) to a concentration of approximately 1 mg/mL.
-
Standard Preparation: Prepare a solution of racemic this compound in the same solvent at a concentration of 1 mg/mL.
-
GC Conditions:
-
Injector Temperature: 250 °C.
-
Detector Temperature: 250 °C.
-
Oven Temperature Program: Start at 100 °C, hold for 1 minute, then ramp to 180 °C at 2 °C/min.[1]
-
Carrier Gas Flow Rate: 1.5 mL/min (constant flow).
-
Split Ratio: 50:1.
-
Injection Volume: 1 µL.
-
-
Analysis:
-
Inject the racemic standard to determine the retention times of the two enantiomers.
-
Inject the synthesized sample.
-
-
Data Processing:
-
Integrate the peak areas for the two enantiomers.
-
Calculate the enantiomeric excess using the formula: ee (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100
-
Nuclear Magnetic Resonance (NMR) Spectroscopy with Mosher's Acid
Objective: To determine the enantiomeric excess by converting the enantiomers into diastereomeric esters with a chiral resolving agent and analyzing the resulting NMR spectrum.
Instrumentation and Materials:
-
NMR Spectrometer (400 MHz or higher).
-
NMR tubes.
-
(R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride (Mosher's acid chloride).
-
Pyridine (anhydrous).
-
Deuterated chloroform (CDCl₃).
-
Sample: Synthesized this compound.
Procedure:
-
Derivatization:
-
In a clean, dry vial, dissolve approximately 10 mg of the synthesized this compound in 0.5 mL of anhydrous pyridine.
-
Add a slight molar excess (1.1 equivalents) of (R)-(-)-Mosher's acid chloride to the solution.
-
Allow the reaction to proceed at room temperature for 30 minutes.
-
Quench the reaction by adding a few drops of water.
-
Extract the diastereomeric esters with diethyl ether, wash with dilute HCl and brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
-
NMR Analysis:
-
Dissolve the resulting diastereomeric ester mixture in approximately 0.6 mL of CDCl₃.
-
Acquire a ¹H NMR and/or ¹⁹F NMR spectrum.
-
-
Data Processing:
-
In the ¹H NMR spectrum, identify a well-resolved signal corresponding to a proton near the chiral center (e.g., the methoxy protons of the Mosher's ester).
-
In the ¹⁹F NMR spectrum, the trifluoromethyl groups of the two diastereomers should give distinct singlets.
-
Integrate the corresponding signals for the two diastereomers.
-
Calculate the enantiomeric excess from the ratio of the integrals: ee (%) = [|Integral₁ - Integral₂| / (Integral₁ + Integral₂)] x 100
-
Workflow for Method Selection and Analysis
The following diagram illustrates a logical workflow for selecting the most appropriate method and performing the analysis to determine the enantiomeric excess of this compound.
Caption: A flowchart outlining the decision-making process and experimental steps for determining the enantiomeric excess of this compound.
References
A Comparative Guide to Pheromone and Attractant-Based Lures for Weevil Pests, with a Focus on the Guava Weevil (Conotrachelus psidii)
Introduction
Effective monitoring and control of agricultural pests are paramount for ensuring crop yield and quality. Pheromone-based lures are a cornerstone of integrated pest management (IPM) strategies for many insect species, offering high specificity and reduced reliance on broad-spectrum insecticides. This guide provides a comparative overview of attractant-based lures for weevils of the Conotrachelus genus, with a particular focus on the guava weevil, Conotrachelus psidii. While this guide was prompted by an inquiry into "Methyl 4-hydroxydecanoate," a comprehensive review of scientific literature indicates that this compound is not a recognized pheromone for weevils or other insect species. Therefore, this guide will focus on the known and currently researched attractants for the guava weevil and its congeners, providing researchers, scientists, and drug development professionals with a summary of the current state of knowledge, experimental data, and methodologies.
The guava weevil is a significant pest of guava (Psidium guajava), causing substantial economic losses.[1][2] Research into its chemical ecology is ongoing, with studies pointing towards the existence of aggregation pheromones and the role of host plant volatiles in attracting the weevils.[1][2][3]
Comparative Performance of Attractants for Conotrachelus Species
Currently, there are no commercially available pheromone lures specifically for the guava weevil, C. psidii. Research has primarily focused on evaluating host plant volatiles and investigating the presence of aggregation pheromones. For a related species, the plum curculio (Conotrachelus nenuphar), a male-produced aggregation pheromone, grandisoic acid, has been identified and is used in monitoring. However, studies on the guava weevil have shown that grandisoic acid does not increase trap captures, indicating a species-specific pheromonal communication system.[3]
The following table summarizes the findings from studies on attractants for the guava weevil.
| Attractant/Lure Type | Target Species | Key Findings | Trap Capture Data | Reference |
| Host Plant Volatiles | ||||
| Guava Flower Bud Odors | Conotrachelus psidii (males) | Significantly attractive to males in olfactometer bioassays. | Data is from laboratory bioassays, field trap data not available. | [1][2] |
| Conspecific Odors | ||||
| Guava Weevil Feces | Conotrachelus psidii (males and females) | Attractive to both sexes in olfactometer bioassays, suggesting an aggregation pheromone. | Data is from laboratory bioassays, field trap data not available. | [1][2] |
| Analogue Pheromones | ||||
| Grandisoic Acid | Conotrachelus psidii | Did not increase trap captures in field trials. | No significant difference compared to unbaited traps. | [3] |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research. The following are protocols adapted from studies on the chemical ecology of the guava weevil.
1. Y-Tube Olfactometer Bioassay for Attractant Screening
This method is used to determine the behavioral response of weevils to different odor sources in a controlled laboratory setting.
-
Apparatus: A glass Y-tube olfactometer. Air is purified by passing through activated charcoal and humidified with distilled water before entering the two arms of the olfactometer.
-
Procedure:
-
An adult guava weevil is introduced at the base of the Y-tube.
-
Purified, humidified air is passed through two separate chambers, one containing the test odor source (e.g., guava flower buds, weevil feces) and the other a control (e.g., empty chamber or solvent).
-
The weevil's choice of arm (test or control) and the time taken to make the choice are recorded.
-
The olfactometer is cleaned with solvent and baked between trials to remove any residual odors.
-
-
Data Analysis: A Chi-squared test is typically used to determine if there is a significant preference for the test odor over the control.
2. Field Trapping Experiments
This protocol is for evaluating the effectiveness of potential lures in a natural environment.
-
Trap Type: Tedders traps, which are pyramidal in shape, are often used for weevil monitoring.[3]
-
Lure Preparation:
-
For host plant volatiles, fresh plant material (e.g., guava flower buds) is placed in a ventilated container within the trap.
-
For testing potential pheromones, a synthetic compound is loaded onto a controlled-release dispenser (e.g., a rubber septum).
-
-
Experimental Design:
-
Traps are placed in a randomized block design within a guava orchard.
-
Treatments consist of traps with different lures and an unbaited control trap.
-
Traps are checked regularly (e.g., weekly), and the number of captured weevils is recorded.
-
-
Data Analysis: Analysis of variance (ANOVA) is used to compare the mean number of weevils captured in the different trap types.
Visualizing Experimental Workflows and Signaling Pathways
Experimental Workflow for Guava Weevil Attractant Identification
Caption: Workflow for identifying potential attractants for the guava weevil.
Proposed Signaling Pathway for Guava Weevil Attraction
Caption: Proposed pathway for guava weevil chemo-attraction.
References
- 1. [PDF] Olfactory responses of Conotrachelus psidii (Coleoptera: Curculionidae) to hosts and conspecific odors | Semantic Scholar [semanticscholar.org]
- 2. Olfactory responses of Conotrachelus psidii (Coleoptera: Curculionidae) to hosts and conspecific odors | Revista Colombiana de Entomología [revistacolombianaentomologia.univalle.edu.co]
- 3. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Methyl 4-hydroxydecanoate: A Step-by-Step Guide
For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential information and a procedural framework for the safe disposal of Methyl 4-hydroxydecanoate.
Disclaimer: This document provides general guidance. Always consult your institution's specific safety protocols and the Safety Data Sheet (SDS) for any chemical before handling and disposal. Disposal procedures must comply with local, state, and federal regulations.
I. Chemical Profile and Hazard Assessment
Illustrative Chemical Information Summary:
| Property | Illustrative Data | Source of Information |
| Chemical Name | This compound | N/A |
| CAS Number | Not readily available | N/A |
| Physical State | Likely a liquid or low-melting solid at STP | Based on similar fatty acid esters |
| Primary Hazards | May cause skin and eye irritation. | Inferred from SDS of related compounds[3][4] |
| Incompatibilities | Strong oxidizing agents. | Inferred from SDS of related compounds |
| Disposal Consideration | Do not allow to enter drains. Dispose of as chemical waste. | Based on general chemical safety guidelines[1][2][5] |
II. Personal Protective Equipment (PPE) for Handling and Disposal
When handling this compound for disposal, appropriate personal protective equipment should be worn to minimize exposure.
-
Gloves: Nitrile or other chemically resistant gloves.
-
Eye Protection: Safety glasses with side shields or chemical goggles.
-
Lab Coat: A standard laboratory coat to protect clothing.
III. Step-by-Step Disposal Procedure
The disposal of this compound should follow a systematic process to ensure safety and regulatory compliance.
Step 1: Waste Determination
The first step in any chemical disposal is to determine if it is a hazardous waste.[6] This is typically done by referencing the chemical's SDS and local regulations. In the absence of a specific SDS, it is prudent to treat the substance as a chemical waste.
Step 2: Waste Collection and Storage
-
Container: Use a designated, leak-proof, and chemically compatible container for collecting the waste. The container should be in good condition and have a secure screw-top cap.[6]
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste" (or as required by your institution), the full chemical name ("this compound"), and the approximate quantity.[6]
-
Segregation: Do not mix this compound with other waste chemicals unless specifically instructed to do so by your environmental health and safety (EHS) department. Incompatible chemicals can react dangerously.
-
Storage: Store the sealed waste container in a designated satellite accumulation area, such as a ventilated fume hood, away from incompatible materials.
Step 3: Arrange for Disposal
-
Contact EHS: Your institution's Environmental Health and Safety (EHS) department is the primary point of contact for arranging chemical waste disposal. They will have established procedures for waste pickup and disposal by a licensed contractor.
-
Documentation: Complete any required waste disposal forms or tags as per your institution's protocol. This documentation is crucial for tracking the waste from "cradle to grave" as required by regulations.[6]
Step 4: Decontamination
-
Any labware or surfaces that have come into contact with this compound should be decontaminated. This can typically be done with soap and water, with the rinseate also collected as chemical waste.
IV. Logical Workflow for Chemical Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of laboratory chemicals like this compound.
Caption: Chemical Disposal Decision Workflow.
V. Accidental Release Measures
In the event of a spill:
-
Evacuate and Ventilate: If the spill is large or in a poorly ventilated area, evacuate personnel and ensure adequate ventilation.
-
Containment: For small spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill.
-
Cleanup: Carefully scoop the absorbent material into a designated chemical waste container.
-
Decontaminate: Clean the spill area with soap and water, collecting the cleaning materials and rinseate as chemical waste.
-
Report: Report the spill to your laboratory supervisor and EHS department.
References
Personal protective equipment for handling Methyl 4-hydroxydecanoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety and logistical information for handling Methyl 4-hydroxydecanoate in a laboratory setting. Adherence to these procedures is critical for ensuring personal safety and maintaining a secure research environment.
Personal Protective Equipment (PPE)
The following table summarizes the required personal protective equipment for handling this compound. This selection is based on the potential hazards associated with similar ester compounds.
| PPE Category | Item | Specifications and Use |
| Eye and Face | Chemical Safety Goggles and Face Shield | Wear chemical safety goggles that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1] A face shield should be worn in addition to goggles when there is a splash hazard. |
| Hand | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended for handling esters.[2] Ensure gloves are inspected for integrity before each use and are of a suitable thickness for the duration of the task. |
| Body | Laboratory Coat or Chemical-Resistant Apron | A flame-resistant lab coat should be worn and fully buttoned. For tasks with a higher risk of splashing, a chemical-resistant apron over the lab coat is advised. |
| Respiratory | NIOSH/MSHA or European Standard EN 149 Approved Respirator | Use a respirator if working in an area with inadequate ventilation or when there is a potential for aerosolization.[1] The type of cartridge should be appropriate for organic vapors. |
| Foot | Closed-Toe Shoes | Shoes must fully cover the feet to protect against spills. |
Operational Plan: Step-by-Step Handling Procedure
2.1. Preparation and Engineering Controls:
-
Ventilation: Always handle this compound in a well-ventilated area. A chemical fume hood is strongly recommended.
-
Emergency Equipment: Ensure an eyewash station and safety shower are readily accessible and have been recently tested.
-
Spill Kit: Have a chemical spill kit rated for organic compounds available in the immediate work area.
2.2. Handling Protocol:
-
Don PPE: Before handling the compound, put on all required personal protective equipment as detailed in the table above.
-
Inspect Container: Check the container for any signs of damage or leaks before opening.
-
Dispensing: Carefully open the container and dispense the required amount. Avoid creating splashes or aerosols.
-
Avoid Incompatibilities: Keep the compound away from strong oxidizing agents, strong acids, and strong bases.[1]
-
Post-Handling: After handling, wash hands and any exposed skin thoroughly with soap and water.[1] Do not eat, drink, or smoke in the laboratory.
Disposal Plan
-
Waste Collection: Collect all waste containing this compound, including contaminated disposables, in a designated and properly labeled hazardous waste container. The container should be kept closed when not in use.[1][3]
-
Disposal Route: Dispose of the chemical waste through an approved waste disposal plant.[1][4] Do not pour down the drain or mix with general waste.
-
Container Decontamination: Triple rinse empty containers with a suitable solvent (e.g., ethanol or acetone) before disposal or recycling. The rinsate should be collected as hazardous waste.
Experimental Workflow
The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.
Caption: Workflow for safe handling of this compound.
References
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
